molecular formula C4H7N B1210228 Isopropyl isocyanide CAS No. 598-45-8

Isopropyl isocyanide

Cat. No.: B1210228
CAS No.: 598-45-8
M. Wt: 69.11 g/mol
InChI Key: MJZUMMKYWBNKIP-UHFFFAOYSA-N
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Description

Isopropyl isocyanide is an alkyl isocyanide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUMMKYWBNKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208532
Record name Isopropyl isocyanide
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Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-45-8
Record name Isopropyl isocyanide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl isocyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl isocyanide
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Foundational & Exploratory

Theoretical Exploration of Isopropyl Isocyanide's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Electronic Structure of Isocyanides

Isocyanides are organic compounds characterized by the -N≡C functional group. The electronic structure of the isocyano moiety is unique and can be described by two main resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a carbenic form with a double bond.[1][2] This dual nature imparts isocyanides with interesting reactivity, making them valuable synthons in organic chemistry.

The electronic properties of isocyanides, including their dipole moment, polarizability, and frontier molecular orbitals, are crucial for understanding their role in chemical reactions and their interactions with other molecules. Theoretical and computational chemistry provide powerful tools to investigate these properties in detail.

Theoretical and Computational Methodologies

The study of molecular electronic structure heavily relies on quantum chemical calculations. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

Ab Initio Methods

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters.[3] The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good starting point for understanding the electronic structure.[3] More accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation effects, leading to more precise predictions of molecular properties.

Density Functional Theory (DFT)

DFT is a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[4] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.[4] The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) is critical for the accuracy of DFT calculations.

Basis Sets

Both ab initio and DFT methods require the use of basis sets to represent the molecular orbitals. Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly employed, with the choice depending on the desired accuracy and the computational resources available.

Computational Protocol for Isopropyl Isocyanide

To perform a theoretical study on the electronic structure of this compound, the following computational workflow would be typically followed. This protocol is designed to yield accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties.

G Computational Workflow for this compound cluster_0 Setup cluster_1 Calculation cluster_2 Analysis mol_build Build this compound Structure method_select Select Theoretical Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_calc Molecular Orbital and Property Calculation geom_opt->mo_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min assign_vib Assign Vibrational Modes freq_calc->assign_vib analyze_mo Analyze Frontier Molecular Orbitals (HOMO, LUMO) mo_calc->analyze_mo analyze_geom Analyze Geometric Parameters (Bond lengths, angles) verify_min->analyze_geom G Frontier Molecular Orbitals of an Alkyl Isocyanide cluster_0 cluster_1 LUMO LUMO (π*) Acceptor Orbital HOMO HOMO (σ) Donor Orbital mol_lumo [Alkyl Group]-N≡C (LUMO) LUMO->mol_lumo Localization mol_homo [Alkyl Group]-N≡C (HOMO) HOMO->mol_homo Localization

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isocyanide, also known as 2-isocyanopropane, is a versatile organic compound with the chemical formula C₄H₇N.[1] Characterized by the isocyanide functional group (-N≡C), it serves as a valuable building block in a variety of organic syntheses, most notably in multicomponent reactions such as the Ugi and Passerini reactions. Its unique electronic structure and reactivity make it a compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristically strong and unpleasant odor. It is a highly flammable and toxic compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₇N[1]
Molecular Weight 69.11 g/mol [1]
CAS Number 598-45-8[1]
Boiling Point 75 °C (lit.)
Density 0.733 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.371 (lit.)
Flash Point 20.6 °C (closed cup)
Melting Point No data available
Vapor Pressure No data available
Table 2: Chemical and Safety Properties of this compound
PropertyDescriptionReference(s)
IUPAC Name 2-isocyanopropane
Synonyms Isopropyl isonitrile, 2-Propyl isonitrile
Solubility Soluble in most organic solvents. Reacts with water.
Stability Moisture sensitive. Reacts violently with water.
Hazards Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the dehydration of N-isopropylformamide or the Hofmann carbylamine reaction.

Experimental Protocol 1: Dehydration of N-Isopropylformamide (Adapted from a General Procedure)

This protocol is adapted from a general method for the synthesis of isocyanides by dehydration of the corresponding formamides using phosphorus oxychloride (POCl₃) and a base.[2][3][4][5]

Reaction Scheme: (CH₃)₂CHNHCHO + POCl₃ + 2R₃N → (CH₃)₂CHNC + [R₃NH]⁺[PO₂Cl₂]⁻ + [R₃NH]⁺Cl⁻

Materials:

  • N-isopropylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable tertiary amine base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-isopropylformamide (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Experimental Protocol 2: Hofmann Carbylamine Reaction (General Procedure)

The Hofmann carbylamine reaction provides a classical method for the synthesis of isocyanides from primary amines.[6][7][8][9][10]

Reaction Scheme: (CH₃)₂CHNH₂ + CHCl₃ + 3KOH → (CH₃)₂CHNC + 3KCl + 3H₂O

Materials:

  • Isopropylamine

  • Chloroform

  • Potassium hydroxide

  • Ethanol

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.

  • Add isopropylamine to the alcoholic KOH solution.

  • A phase-transfer catalyst can be added at this stage to improve the reaction rate.

  • Slowly add chloroform to the reaction mixture.

  • Heat the mixture to reflux for several hours. The formation of the isocyanide is often indicated by its characteristic foul odor.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an excess of water and extract the product with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation.

Chemical Reactivity and Key Reactions

This compound is a reactive molecule that participates in a variety of chemical transformations, most notably multicomponent reactions.

Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[11][12][13][14]

Reaction Workflow:

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Mixing Mixing in Polar Protic Solvent (e.g., MeOH) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Mixing Isopropyl_Isocyanide Isopropyl_Isocyanide Isopropyl_Isocyanide->Mixing Stirring Stirring at Room Temperature Mixing->Stirring Bis_Amide α-Acylamino Amide Stirring->Bis_Amide

Caption: Workflow of the Ugi four-component reaction.

Experimental Protocol 3: Ugi Reaction with this compound (Illustrative Example)

This protocol is an illustrative example of a Ugi reaction using this compound.

Reaction Scheme: R¹CHO + R²NH₂ + R³COOH + (CH₃)₂CHNC → R¹CH(NR²COR³)C(O)NHCH(CH₃)₂

Materials:

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Acetic acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and aniline in methanol. Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add acetic acid to the mixture, followed by the dropwise addition of this compound.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[15][16][17][18][19]

Reaction Mechanism:

Passerini_Reaction_Mechanism Reactants Aldehyde/Ketone + Carboxylic Acid + This compound Intermediate Trimolecular Intermediate Reactants->Intermediate Nucleophilic Addition Rearrangement Intramolecular Acyl Transfer (Mumm Rearrangement) Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Caption: Simplified mechanism of the Passerini reaction.

Experimental Protocol 4: Passerini Reaction with this compound (Illustrative Example)

This protocol provides an example of a Passerini reaction involving this compound.

Reaction Scheme: R¹CHO + R²COOH + (CH₃)₂CHNC → R¹CH(OCOR²)C(O)NHCH(CH₃)₂

Materials:

  • Formaldehyde (1.0 eq)

  • Adamantane-1-carboxylic acid (1.5 eq)

  • This compound (1.2 eq)

  • Dichloromethane

Procedure:

  • To a solution of adamantane-1-carboxylic acid and this compound in dichloromethane, add formaldehyde.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting α-acyloxy amide by column chromatography.

Spectral Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound
TechniqueDataReference(s)
FTIR (Liquid Film) The isocyanide group (-N≡C) exhibits a characteristic strong absorption band in the range of 2175-2115 cm⁻¹. Other expected peaks include C-H stretching around 2970 cm⁻¹ and C-H bending vibrations.
¹H NMR (CDCl₃) The spectrum is expected to show a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.
¹³C NMR (CDCl₃) Expected signals include a peak for the isocyanide carbon, a peak for the methine carbon, and a peak for the two equivalent methyl carbons. The isocyanide carbon typically appears in the range of 155-160 ppm.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z = 69. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and the loss of the isopropyl group ([M-43]⁺).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide array of complex molecules through its participation in multicomponent reactions. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key chemical transformations. The provided spectral data serves as a crucial reference for the identification and characterization of this important synthetic building block. Researchers, scientists, and drug development professionals can leverage this information to effectively and safely incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

isopropyl isocyanide molecular geometry and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Isopropyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-isocyanopropane, is an organic compound with the chemical formula (CH₃)₂CHNC. As a member of the isocyanide family, it is characterized by the isocyano functional group (-N⁺≡C⁻), where the organic moiety is connected through the nitrogen atom.[1] Isocyanides are isomers of nitriles and are known for their distinct, potent odors and unique reactivity. They serve as versatile building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions, and as ligands in organometallic chemistry. An accurate understanding of the molecular geometry and electronic structure of this compound is fundamental to harnessing its chemical properties for applications in synthetic chemistry and drug discovery.

This technical guide provides a detailed analysis of the molecular geometry, bonding characteristics, and the experimental and computational methodologies used to elucidate such properties for this compound.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is defined by the geometry of its two constituent parts: the tetrahedral isopropyl group and the nearly linear isocyanide functional group. While specific experimental gas-phase structural data for this compound is not extensively published, its geometry can be accurately predicted based on computational modeling and comparison with structurally similar molecules.

The central carbon of the isopropyl group is sp³ hybridized, leading to a tetrahedral arrangement with the attached methyl groups and the hydrogen atom. This group is then bonded to the sp hybridized nitrogen atom of the isocyanide moiety. The C-N-C fragment in isocyanides is typically close to 180°, resulting in a linear arrangement of these atoms.[1]

Predicted Structural Parameters

The quantitative data for the geometry of this compound, derived from computational chemistry models and typical values for analogous bonds, are summarized in the table below. These values represent the parameters for the molecule in its lowest energy conformation.

ParameterBond/AngleTypical/Computed Value
Bond Lengths C-N (Isocyanide)~ 1.17 Å
N-C (Isopropyl)~ 1.47 Å
C-C (Isopropyl)~ 1.54 Å
C-H (Methyl)~ 1.09 Å
C-H (Central)~ 1.10 Å
Bond Angles ∠ C-N-C~ 180°
∠ C-C-C (Isopropyl)~ 111°
∠ N-C-C (Isopropyl)~ 109.5°
∠ H-C-H (Methyl)~ 109.5°

Figure 1: Logical structure of this compound with predicted bond lengths.

Bonding in this compound

The bonding in this compound is dominated by the electronic characteristics of the isocyano functional group. This group is isoelectronic with carbon monoxide and exhibits a unique bonding pattern that can be described by two primary resonance structures.[1]

  • Zwitterionic Structure : This is the major contributor, featuring a triple bond between the nitrogen and carbon atoms. In this form, the nitrogen atom bears a formal positive charge, and the terminal carbon atom has a formal negative charge (R-N⁺≡C⁻). This structure accounts for the linearity of the C-N-C group, as the central nitrogen and carbon atoms are sp hybridized.

  • Carbene-like Structure : A minor but significant contributor to the overall bonding is a structure with a double bond between nitrogen and carbon (R-N=C:). In this resonance form, the nitrogen is neutral with a lone pair of electrons, while the terminal carbon is a carbene with a lone pair, giving it a sextet of electrons. This carbene character is responsible for much of the characteristic reactivity of isocyanides, including their participation in insertion and cycloaddition reactions.[1]

The actual electronic distribution is a hybrid of these forms, resulting in a highly polar functional group with significant electron density on the terminal carbon atom.

G cluster_0 Resonance Structure I (Major) cluster_1 Resonance Structure II (Minor) a R — N⁺ ≡ C⁻ b R — N̈ = C̈ a->b

Figure 2: Key resonance structures of the isocyanide functional group.

Methodologies for Structural Elucidation

Determining the precise molecular geometry of a molecule like this compound in the gas phase relies on sophisticated experimental techniques that can measure internuclear distances and angles with high precision.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the three-dimensional structure of molecules in the gas phase, free from intermolecular forces.

Methodology:

  • Sample Preparation & Introduction : A volatile liquid sample of this compound is heated to produce a vapor. This gas is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).

  • Electron Beam Interaction : A high-energy beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the effusing gas stream.

  • Scattering : The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattering pattern is a result of the interference between electron waves scattered by different pairs of atoms.

  • Detection : The scattered electrons produce a diffraction pattern on a position-sensitive detector, such as an electron imaging plate. This pattern consists of concentric rings of varying intensity.

  • Data Reduction : The radial intensity of the diffraction pattern is measured. This intensity is converted from a function of distance on the detector to a function of the scattering angle or momentum transfer (s).

  • Structural Refinement : A theoretical molecular scattering curve is calculated based on an initial guess of the molecular geometry (bond lengths, angles, and dihedral angles). This theoretical curve is iteratively refined by adjusting the geometric parameters to achieve the best possible fit with the experimentally obtained scattering data. This process yields the final molecular structure.

G cluster_workflow Gas Electron Diffraction (GED) Workflow prep Sample Vaporization intro Gas Introduction (Nozzle) prep->intro beam Electron Beam Interaction intro->beam scatter Scattering Event beam->scatter detect Pattern Detection (Imaging Plate) scatter->detect data_acq Data Acquisition (Radial Intensity Profile) detect->data_acq refine Iterative Refinement data_acq->refine model Initial Structural Model model->refine final Final Molecular Geometry refine->final

Figure 3: Experimental workflow for molecular structure determination using GED.
Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy analyzes the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

  • Sample Introduction : A gaseous sample of this compound is introduced into a waveguide or resonant cavity at very low pressure.

  • Microwave Irradiation : The sample is irradiated with microwave radiation over a range of frequencies.

  • Absorption & Detection : When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the energy, and a transition is detected. This results in a spectrum of absorption lines.

  • Data Analysis : The frequencies of these transitions are used to determine the molecule's rotational constants (A, B, C), which are inversely related to its moments of inertia.

  • Structure Determination : By determining the moments of inertia for the primary molecule and its isotopically substituted analogues (e.g., containing ¹³C or ¹⁵N), the positions of the atoms can be calculated with very high precision, yielding highly accurate bond lengths and angles.

Computational Protocol: Geometry Optimization

When experimental data is unavailable, computational chemistry provides a reliable alternative for determining molecular geometry.

Methodology:

  • Initial Structure : An approximate 3D structure of the molecule is built using standard bond lengths and angles.

  • Method Selection : A theoretical method and basis set are chosen. Common methods include Density Functional Theory (DFT) (e.g., B3LYP) or ab initio methods (e.g., MP2) with a suitable basis set (e.g., 6-31G* or cc-pVTZ).[2]

  • Energy Minimization : The calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy.[3][4] This process, known as geometry optimization, involves calculating the forces on each atom and moving them until those forces are effectively zero.[4][5]

  • Frequency Calculation : A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Final Geometry : The output provides the optimized Cartesian coordinates of all atoms, from which precise bond lengths, bond angles, and dihedral angles can be calculated.[3]

Conclusion

The molecular architecture of this compound is defined by a tetrahedrally coordinated isopropyl group attached to a nearly linear isocyano moiety. The bonding within the isocyanide functional group is complex, best described as a resonance hybrid between a zwitterionic, triple-bonded form and a minor but reactive carbene-like structure. While specific, high-precision experimental data on its geometry are sparse, its structure can be confidently predicted through computational geometry optimization and comparison with related molecules. The methodologies of Gas Electron Diffraction, Microwave Spectroscopy, and computational chemistry are the principal tools through which such structural and bonding insights are obtained, providing the foundational knowledge required for its application in advanced chemical synthesis and materials science.

References

The Landmark Interstellar Detection of Isopropyl Cyanide and its Astrobiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Astrophysics, Astrochemistry, and Drug Development

Abstract

The first interstellar detection of a branched alkyl molecule, isopropyl cyanide (i-C₃H₇CN), in the star-forming region Sagittarius B2 (Sgr B2) represents a pivotal discovery in our understanding of prebiotic chemistry in the cosmos. This finding, made possible by the unprecedented capabilities of the Atacama Large Millimeter/submillimeter Array (ALMA), challenges previous notions that large organic molecules in the interstellar medium (ISM) were predominantly straight-chain structures. The significant abundance of isopropyl cyanide, relative to its linear isomer, suggests that branched molecules—a key structural feature of amino acids—may be prevalent in the universe. This guide provides an in-depth analysis of the detection, quantification, and proposed formation pathways of isopropyl cyanide, along with a discussion of its profound implications for the origins of life. The detailed experimental protocols and quantitative data presented herein serve as a critical resource for researchers exploring the frontiers of astrochemistry and its potential connections to biochemistry.

Introduction

The vast expanses of the interstellar medium have long been considered a cradle of chemical complexity, harboring a diverse array of molecules that could be the precursors to life. For decades, radio astronomy has unveiled a rich inventory of interstellar molecules, yet the largest organic species discovered were characterized by simple, linear carbon backbones. This paradigm shifted with the detection of isopropyl cyanide (i-C₃H₇CN), the first molecule with a branched carbon chain to be identified in interstellar space.[1][2][3][4]

This discovery is of profound significance as the branched structure of isopropyl cyanide is a fundamental characteristic of many amino acids, the building blocks of proteins.[3][5] Its presence in a star-forming region like Sagittarius B2 suggests that the chemical pathways to life's essential components may be more universal than previously thought, potentially originating in the cold, diffuse clouds between stars even before the formation of planets.[3][5] This guide synthesizes the key findings related to the detection and significance of interstellar isopropyl cyanide, offering a technical overview for scientists and researchers.

Interstellar Detection in Sagittarius B2

Isopropyl cyanide was detected in the giant molecular cloud Sagittarius B2 (Sgr B2), a prolific star-forming region located approximately 27,000 light-years from Earth near the center of the Milky Way.[2][4][5][6] Sgr B2 is a renowned "hot spot" for the discovery of complex organic molecules due to its dense and warm molecular cores.[2][3][7] The detection was made using the Atacama Large Millimeter/submillimeter Array (ALMA), a powerful radio telescope interferometer in Chile.[2][5]

The observations were part of the "Exploring Molecular Complexity with ALMA" (EMoCA) survey, which conducted a full spectral line survey of Sgr B2(N), a northern hot core within the Sgr B2 complex.[8] The high sensitivity and angular resolution of ALMA were crucial in identifying the faint spectral lines of isopropyl cyanide amidst a dense forest of emissions from other molecules.[1]

Quantitative Data

The analysis of the ALMA spectral data yielded precise quantitative measurements of isopropyl cyanide and its straight-chain isomer, normal-propyl cyanide (n-C₃H₇CN). These findings are summarized in the table below.

ParameterIsopropyl Cyanide (i-C₃H₇CN)Normal-Propyl Cyanide (n-C₃H₇CN)Reference
Column Density (cm⁻²) 7.2 ± 1.4 × 10¹⁶1.8 ± 0.4 × 10¹⁷[1][2]
Rotational Temperature (K) 153 ± 12153 ± 12[1]
Linewidth (FWHM, km s⁻¹) ~5~5[1]
Abundance Ratio [i-C₃H₇CN] / [n-C₃H₇CN] = 0.40 ± 0.06[1]
Identified Spectral Features ~50~120[2][4][9][10]

Table 1: Quantitative Observational Data for Propyl Cyanide Isomers in Sagittarius B2(N)

The significant abundance of isopropyl cyanide, at approximately 40% that of its linear counterpart, suggests that branched molecules may be far more common in the interstellar medium than previously assumed.[1][11]

Experimental Protocols

The successful detection and characterization of interstellar isopropyl cyanide relied on a synergistic approach combining astronomical observations, laboratory spectroscopy, and theoretical chemical modeling.

Astronomical Observations: ALMA

The observational data were acquired using the Atacama Large Millimeter/submillimeter Array. The key parameters of the observational setup are detailed below.

ParameterSpecificationReference
Telescope Atacama Large Millimeter/submillimeter Array (ALMA)[1]
Project EMoCA (Exploring Molecular Complexity with ALMA)[8][12]
Target Source Sagittarius B2(N)[1]
Frequency Coverage 84.1 GHz to 110.7 GHz[1]
Spectral Resolution 488 kHz (smoothed)[1]
Number of Antennas 22 to 26[1]

Table 2: ALMA Observational Parameters

Data Analysis and Spectral Identification

The raw observational data were calibrated and imaged using the Common Astronomy Software Applications (CASA) package, version 4.2.0.[1] The identification of molecular lines was performed under the assumption of local thermodynamic equilibrium (LTE). This process involves comparing the observed spectral features with extensive laboratory data.

Predictions of the rotational spectra for both isopropyl and normal-propyl cyanide were sourced from the Cologne Database for Molecular Spectroscopy (CDMS).[1] The population diagram method was employed to derive the rotational temperature of the molecules from their observed spectral lines.[1]

ALMA_Observation_Workflow obs ALMA Observations (Sgr B2(N), 84.1-110.7 GHz) cal Data Calibration & Imaging (CASA Software) obs->cal spec Spectral Line Survey cal->spec model LTE Modeling spec->model lab Laboratory Spectroscopy Data (CDMS Database) lab->model id Line Identification (i-C3H7CN, n-C3H7CN) model->id pop Population Diagram Analysis id->pop quant Quantitative Analysis (Column Density, Temperature) pop->quant Formation_Pathway cluster_nPrCN n-Propyl Cyanide Formation cluster_iPrCN iso-Propyl Cyanide Formation ch2cn CH₂CN (Cyanomethyl Radical) ethyl_cn CH₃CH₂CN (Ethyl Cyanide) ch2cn->ethyl_cn + CH₃ ch3 CH₃ (Methyl Radical) ch3->ethyl_cn n_prcn n-C₃H₇CN (n-Propyl Cyanide) ethyl_cn->n_prcn + CH₂ c2h4 C₂H₄ (Ethene) vinyl_cn C₂H₃CN (Vinyl Cyanide) c2h4->vinyl_cn + CN cn CN (Cyanide Radical) cn->vinyl_cn i_prcn i-C₃H₇CN (iso-Propyl Cyanide) vinyl_cn->i_prcn + H, + CH₃ precursors Simple Radicals & Molecules on Dust Grain Ice Mantles precursors->ch2cn precursors->ch3 precursors->c2h4 precursors->cn

References

An In-Depth Technical Guide on the Fundamental Reactivity of the Isocyanide Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Unique Duality of the Isocyanide Functional Group

The isocyanide functional group, denoted as -N≡C, is a versatile and highly reactive moiety that has garnered significant attention in organic synthesis, medicinal chemistry, and materials science.[1] Its unique electronic structure, characterized by a resonance between a triple-bonded and a carbene-like form, bestows upon it both nucleophilic and electrophilic character at the terminal carbon atom. This dual reactivity is the cornerstone of its diverse chemical transformations and its utility as a powerful building block in the construction of complex molecular architectures.[2][3]

Isocyanides are isomers of nitriles (-C≡N) but exhibit markedly different reactivity. The organic substituent is attached to the nitrogen atom in isocyanides, whereas it is attached to the carbon atom in nitriles.[1] This seemingly subtle difference in connectivity has profound implications for their chemical behavior.

Data Presentation: A Quantitative Overview of Isocyanide Properties

A thorough understanding of the isocyanide functional group's reactivity is underpinned by quantitative data. The following tables summarize key physicochemical and spectroscopic properties, as well as a comparative look at the reactivity of different isocyanide classes.

Table 1: Physicochemical Properties of Selected Isocyanides
IsocyanideMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Methyl IsocyanideC₂H₃N41.0559-600.7561.364
Ethyl IsocyanideC₃H₅N55.0878-790.761.382
n-Butyl IsocyanideC₅H₉N83.13118-1190.7911.403
tert-Butyl IsocyanideC₅H₉N83.1391-920.7491.392
Phenyl IsocyanideC₇H₅N103.12165-1660.9771.558
Benzyl IsocyanideC₈H₇N117.152100.9851.547

Data compiled from various sources.

Table 2: Spectroscopic Data for the Isocyanide Functional Group
Spectroscopic TechniqueCharacteristic Absorption/SignalNotes
Infrared (IR) Spectroscopy Strong, sharp absorption in the range of 2165–2110 cm⁻¹This characteristic stretching frequency is a reliable diagnostic for the presence of an isocyanide group.[1]
¹³C NMR Spectroscopy Isocyanide carbon signal typically appears in the range of 155-170 ppm.The chemical shift can be influenced by the nature of the substituent.
¹H NMR Spectroscopy Protons on the α-carbon to the isocyanide group are deshielded.For example, in ethyl isocyanide, the -CH₂- protons appear around 3.5 ppm.

Data compiled from various sources.[1][4]

Table 3: Comparative Reactivity of Alkyl vs. Aryl Isocyanides in the Ugi Reaction
Isocyanide TypeElectronic Effect of SubstituentNucleophilicity of Isocyanide CarbonGeneral Reactivity in Ugi Reaction
Alkyl Isocyanides Electron-donating (+I effect)IncreasedGenerally higher reactivity and yields.[5]
Aryl Isocyanides Electron-withdrawing (-M effect)DecreasedGenerally lower reactivity compared to alkyl isocyanides.[5]

This table provides a qualitative comparison. Actual reaction rates and yields depend on the specific substrates and reaction conditions.

Fundamental Reactivity of Isocyanides

The reactivity of isocyanides can be broadly categorized into several key areas, all stemming from the unique electronic nature of the -N≡C group.

α-Addition Reactions: The Hallmark of Isocyanide Reactivity

The most characteristic reaction of isocyanides is the α-addition, where both an electrophile and a nucleophile add to the same terminal carbon atom. This is a direct consequence of the dual electronic character of the isocyanide carbon. This reactivity pattern is central to the utility of isocyanides in multicomponent reactions.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Isocyanides are renowned for their participation in a variety of multicomponent reactions, which allow for the rapid construction of complex molecules from simple starting materials in a single synthetic operation.[6]

The Ugi reaction is a cornerstone of isocyanide chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] This reaction is highly valued in drug discovery for its ability to generate large libraries of peptidomimetic compounds.[7] The reaction is typically exothermic and proceeds with high atom economy, with the loss of only a molecule of water.[7]

The Passerini reaction, one of the first discovered isocyanide-based MCRs, involves the reaction of an isocyanide, a carboxylic acid, and an aldehyde or ketone to yield an α-acyloxy amide.[8] This reaction is believed to proceed through a concerted mechanism in aprotic solvents at high concentrations.[8]

Cycloaddition Reactions

Isocyanides readily participate in cycloaddition reactions, acting as a one-carbon component. A notable example is the [4+1] cycloaddition with 1,3-dipoles or dienes, which provides a powerful route to various five-membered heterocyclic systems.[9]

Insertion Reactions

The carbene-like character of isocyanides allows them to insert into various single bonds. These reactions are often catalyzed by transition metals and are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of isocyanide chemistry in a research setting.

Synthesis of Isocyanides: Dehydration of Formamides

A common and versatile method for the synthesis of isocyanides is the dehydration of N-substituted formamides using a variety of dehydrating agents.

Protocol for the Synthesis of an Aryl Isocyanide (e.g., p-Tolyl Isocyanide)

  • Reactants: N-(p-tolyl)formamide, triethylamine, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-(p-tolyl)formamide in a suitable solvent such as dichloromethane (CH₂Cl₂).

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it into ice-cold aqueous sodium carbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain the pure isocyanide.

The Ugi Four-Component Reaction

General Protocol:

  • Reactants: Aldehyde or ketone (1.0 equiv), amine (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv).

  • Solvent: Typically methanol or ethanol.

  • Procedure:

    • In a reaction vessel, combine the aldehyde/ketone, amine, and carboxylic acid in the chosen solvent.

    • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

    • Add the isocyanide to the reaction mixture. The reaction is often exothermic.

    • Continue stirring at room temperature. Reaction times can vary from a few minutes to several hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

The Passerini Three-Component Reaction

General Protocol:

  • Reactants: Aldehyde or ketone (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv).

  • Solvent: Typically an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Procedure:

    • Combine the aldehyde/ketone and carboxylic acid in the solvent.

    • Add the isocyanide to the mixture.

    • Stir the reaction at room temperature. The reaction is typically slower than the Ugi reaction.

    • Monitor the reaction by TLC.

    • Upon completion, the workup and purification are similar to the Ugi reaction.

Mandatory Visualizations

Visual representations of reaction mechanisms and workflows are invaluable for understanding the complex transformations involving isocyanides.

Ugi_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis Aldehyde Aldehyde/Ketone Mixing Combine Aldehyde, Amine, Carboxylic Acid in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing Isocyanide Isocyanide Addition Add Isocyanide Isocyanide->Addition Iminium Iminium Ion Formation Mixing->Iminium Iminium->Addition UgiProduct α-Acylamino Amide Formation Addition->UgiProduct SolventRemoval Solvent Removal UgiProduct->SolventRemoval Purification Purification (Chromatography/ Recrystallization) SolventRemoval->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized experimental workflow for the Ugi four-component reaction.

Passerini_Reaction_Mechanism Reactants Aldehyde/Ketone + Carboxylic Acid + Isocyanide Intermediate1 Cyclic Transition State Reactants->Intermediate1 Concerted α-addition Intermediate2 α-Adduct (Imidate) Intermediate1->Intermediate2 Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

Caption: Concerted mechanism of the Passerini three-component reaction.

Isocyanide_Enzyme_Inhibition Isocyanide Isocyanide Inhibitor (e.g., Xanthocillin) ActiveSite Enzyme Active Site (with metal cofactor) Isocyanide->ActiveSite Binds to (Covalent Modification) Enzyme Target Enzyme (e.g., Metalloenzyme) Enzyme->ActiveSite Contains InhibitedComplex Inhibited Enzyme-Isocyanide Complex (Covalent Adduct) Pathway Metabolic Pathway Enzyme->Pathway Catalyzes BlockedPathway Blocked Metabolic Pathway InhibitedComplex->BlockedPathway Leads to

Caption: Covalent inhibition of a metabolic enzyme by an isocyanide-containing molecule.[10][11]

References

An In-depth Technical Guide to Novel Reactions of Isopropyl Isocyanide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isopropyl isocyanide, a versatile C1 building block, has emerged as a powerful reagent in modern organic synthesis. Its unique electronic structure, characterized by a divalent carbon atom, allows it to participate in a wide array of chemical transformations, leading to the rapid construction of complex molecular architectures. This technical guide provides a comprehensive overview of novel reactions involving this compound, with a focus on multicomponent reactions, cycloadditions, and C-H functionalization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of these methodologies in research and drug development.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound is a key player in several named MCRs, most notably the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides.[1][2] This reaction is particularly useful for the synthesis of peptidomimetics and other biologically relevant scaffolds.

Experimental Protocol: General Procedure for the Passerini Reaction

To a solution of the carboxylic acid (1.2 mmol) and the aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), this compound (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired α-acyloxy amide.

Quantitative Data for the Passerini Reaction with this compound

EntryAldehydeCarboxylic AcidSolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidDCM2485
24-NitrobenzaldehydeAcetic AcidDCM2492
3IsobutyraldehydeBenzoic AcidTHF4878
4CyclohexanecarboxaldehydePropionic AcidDCM3681

Reaction Workflow: Passerini Three-Component Reaction

Passerini_Reaction Passerini Reaction Workflow Reactants Aldehyde Carboxylic Acid This compound Mixing Mix in Aprotic Solvent Reactants->Mixing Reaction Stir at Room Temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal Purification Monitoring->Workup Reaction Complete Product α-Acyloxy Amide Workup->Product

Caption: Workflow for the Passerini three-component reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a highly convergent four-component reaction between an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide.[3][4] This reaction is a cornerstone of combinatorial chemistry for the rapid generation of diverse compound libraries.

Experimental Protocol: General Procedure for the Ugi Reaction

In a round-bottom flask, the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) are dissolved in methanol (0.5 M) and stirred at room temperature for 30 minutes to facilitate imine formation. Subsequently, the carboxylic acid (1.0 mmol) and this compound (1.0 mmol) are added to the mixture. The reaction is stirred for an additional 24-48 hours at room temperature. The solvent is then evaporated, and the crude product is purified by column chromatography.

Quantitative Data for the Ugi Reaction with this compound

EntryAldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)
1BenzaldehydeAnilineAcetic AcidMethanol2488
24-MethoxybenzaldehydeBenzylamineBenzoic AcidMethanol3691
3IsovaleraldehydeCyclohexylaminePropionic AcidMethanol4875
4Formaldehydetert-ButylamineAcetic AcidMethanol2482

Reaction Mechanism: Ugi Four-Component Reaction

Ugi_Reaction_Mechanism Ugi Reaction Mechanism cluster_reactants Reactants Aldehyde R1-CHO Imine Imine (R1-CH=N-R2) Aldehyde->Imine - H2O Amine R2-NH2 Amine->Imine - H2O CarboxylicAcid R3-COOH Iminium Iminium Ion CarboxylicAcid->Iminium Isocyanide i-Pr-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium Iminium->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R3-COO- Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, acting as a one-carbon component to construct diverse heterocyclic systems.

[4+1] Cycloaddition with Dienes

In the presence of a Lewis acid catalyst, this compound undergoes a [4+1] cycloaddition with conjugated dienes to afford five-membered nitrogen-containing heterocycles.

Experimental Protocol: [4+1] Cycloaddition of this compound with a Diene

To a solution of the diene (1.0 mmol) in a chlorinated solvent like 1,2-dichloroethane (DCE) under an inert atmosphere, a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 mmol) is added at 0 °C. This compound (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Quantitative Data for [4+1] Cycloaddition Reactions

| Entry | Diene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | 2,3-Dimethyl-1,3-butadiene | TiCl₄ | 25 | 18 | 75 | | 2 | Isoprene | BF₃·OEt₂ | 25 | 24 | 68 | | 3 | Cyclopentadiene | AlCl₃ | 0 to 25 | 12 | 82 |

C-H Functionalization Reactions

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis. This compound has been successfully employed in palladium-catalyzed C-H amination reactions of arenes.[5]

Experimental Protocol: Palladium-Catalyzed C-H Amination of Arenes

A mixture of the arene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), an oxidant such as phenyliodine diacetate (PhI(OAc)₂, 1.2 mmol), and this compound (1.5 mmol) in a suitable solvent like tert-amyl alcohol is heated at 80-100 °C for 12-24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the corresponding N-isopropyl aniline derivative.

Quantitative Data for Palladium-Catalyzed C-H Amination

EntryAreneOxidantTemperature (°C)Time (h)Yield (%)
1BenzenePhI(OAc)₂1002465
2ToluenePhI(OAc)₂1002472 (p:o = 4:1)
3AnisolePhI(OAc)₂801885 (p:o = 9:1)

Logical Relationship: C-H Amination Catalytic Cycle

CH_Amination_Cycle Pd-Catalyzed C-H Amination Pd_II Pd(II) Arene_Complex Pd(II)-Arene Complex Pd_II->Arene_Complex + Arene Palladacycle Palladacycle Arene_Complex->Palladacycle C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + i-Pr-NC + Oxidant Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II - Product

Caption: Catalytic cycle for palladium-catalyzed C-H amination.

The novel reactions of this compound presented in this guide highlight its immense potential in modern organic synthesis. The multicomponent reactions provide efficient routes to complex, drug-like molecules, while cycloaddition and C-H functionalization reactions offer innovative strategies for the construction of heterocycles and functionalized arenes. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and scientists, empowering them to explore the full synthetic utility of this compound in their respective fields. The continued exploration of this versatile reagent is expected to lead to the discovery of new transformations and the development of novel therapeutics and advanced materials.

References

biological activity of isocyanide-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Isocyanide-Containing Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Historically noted for their potent odor and utility in multicomponent reactions, recent research has unveiled their significant and diverse biological activities.[2][3] Hundreds of isocyanide-containing metabolites have been isolated from natural sources, including fungi, bacteria, sponges, and cyanobacteria, exhibiting potent antibacterial, antifungal, antimalarial, and antitumoral properties.[2][4][5] This technical guide provides a comprehensive overview of the core biological activities of isocyanide compounds, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a vital resource for professionals in drug discovery and medicinal chemistry.

Antimicrobial Activity

Isocyanide-containing natural products and their synthetic analogs have demonstrated significant potential as antimicrobial agents, with some compounds exhibiting strong effects even against challenging Gram-negative bacteria.[6] The isocyano group is often crucial for their specific mechanisms of action.[2]

Mechanism of Action: Covalent Enzyme Targeting

A novel antimicrobial mode of action for isocyanides involves the covalent targeting of essential metabolic enzymes in bacteria.[6] Studies on synthetic monoisonitriles have shown potent inhibition of Staphylococcus aureus growth.[7][8] Chemical proteomics has revealed that these compounds can covalently modify the active site cysteines of two critical enzymes:

  • FabF : An enzyme involved in the fatty acid biosynthetic process.[6]

  • GlmS : An enzyme in the hexosamine pathway.[6]

This covalent binding leads to functional inhibition of the enzymes, destabilization of related proteins, and dysregulation of the targeted metabolic pathways, ultimately inhibiting bacterial growth.[6][9]

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cluster_workflow Antimicrobial Mechanism of Isocyanides Isocyanide Isocyanide Compound CellEntry Bacterial Cell Entry Isocyanide->CellEntry Covalent Covalent Modification of Active Site Cysteine CellEntry->Covalent FabF FabF Enzyme (Fatty Acid Synthesis) FabF->Covalent GlmS GlmS Enzyme (Hexosamine Pathway) GlmS->Covalent Inhibition Enzyme Inhibition Covalent->Inhibition Pathway_Disruption Metabolic Pathway Disruption Inhibition->Pathway_Disruption Growth_Inhibition Bacterial Growth Inhibition Pathway_Disruption->Growth_Inhibition

Caption: Proposed mechanism of isocyanide antimicrobial activity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected isocyanide compounds.

Compound FamilyOrganism(s)MIC RangeReference
DarlucinsVarious bacterial strains2.5 - 5 µg/mL[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Isocyanide compound stock solution (in a suitable solvent like DMSO).

  • Bacterial culture in the logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation: Prepare a serial two-fold dilution of the isocyanide compound in the 96-well plate using the broth as the diluent. The final volume in each well should be 100 µL. Ensure a range of concentrations is tested.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A solvent control (broth with bacteria and the maximum concentration of the solvent used) should also be included.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 1 x 10⁸ CFU/mL. Dilute this suspension in broth so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or with a microplate reader.

Anticancer Activity

A variety of natural and synthetic isocyanides have demonstrated significant cytotoxic activity against numerous cancer cell lines.[2][5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[10]

Active Compounds and Targets
  • Xanthocillin Derivatives: Xanthocillin X dimethyl ether has shown efficacy against solid tumors in mouse models, with IC₅₀ values in the sub-µg/mL range against cell lines like Lewis Lung carcinoma.[2]

  • 2,5-Diketopiperazines: A series of these compounds, synthesized from 1-isocyano-4-methoxybenzene via a green Ugi cascade reaction, have shown notable cytotoxic effects against acute myeloid leukemia (AML) and prostate cancer cell lines.[11]

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cluster_workflow Workflow for Cell Viability (MTT) Assay A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of Isocyanide Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Add Solubilization Solution E->F G Measure Absorbance (e.g., at 570 nm) F->G H Calculate % Viability and determine IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC₅₀ ValueReference
Xanthocillin X dimethyl etherLewis Lung Carcinoma0.46 µg/mL[2]
Xanthocillin X dimethyl etherMeth-A0.71 µg/mL[2]
Cordyformamide (diformamide analogue of Xanthocillin Y2)Human Breast Cancer39 µM[2]
Potential Signaling Pathways

The anticancer effects of isocyanides can be attributed to the modulation of several key cellular pathways. While specific pathways are compound-dependent, general mechanisms include the induction of programmed cell death (apoptosis) and halting the cell division cycle.[10][11]

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cluster_pathway Potential Anticancer Signaling Pathways Isocyanide Isocyanide Compound Cell Cancer Cell Isocyanide->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) Cell->CellCycle Caspase Caspase Activation Apoptosis->Caspase Proliferation Inhibition of Cell Proliferation Caspase->Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways affected by isocyanides.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS).

  • Isocyanide compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or acidified isopropanol).

  • Sterile 96-well plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).[12]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the isocyanide compound. Include a vehicle control (cells treated with medium containing the same concentration of solvent as the highest compound concentration).[11]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[11]

Enzyme Inhibition

The unique electronic structure and coordinating properties of the isocyano group make it an effective "warhead" for targeting the active sites of enzymes, particularly metalloenzymes.[2][4]

Mechanism of Action: Heme Oxygenase Inhibition

Isocyanides have been identified as potent inhibitors of human heme oxygenases (hHO-1 and hHO-2).[13] Benzyl isocyanide, for example, acts as a potent uncompetitive inhibitor with respect to heme.[14] The inhibition mechanism is distinct: the isocyanide does not bind to the initial ferric heme complex but rather coordinates tightly to the verdoheme intermediate formed during the catalytic cycle, completely suppressing turnover.[13][14] This specific targeting of an intermediate offers a potential route for designing more selective inhibitors.[13]

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cluster_pathway Inhibition of Heme Oxygenase (HO) by Isocyanides Heme Ferric Heme-HO Complex Verdoheme Verdoheme-HO Intermediate Heme->Verdoheme Catalytic Turnover Biliverdin Biliverdin Verdoheme->Biliverdin Catalytic Turnover Inhibited Inhibited Isocyanide-Verdoheme-HO Complex Verdoheme->Inhibited Isocyanide Isocyanide Inhibitor Isocyanide->Verdoheme Binds Tightly Inhibited->Biliverdin REACTION STOPPED

Caption: Mechanism of heme oxygenase inhibition by isocyanides.

Quantitative Enzyme Inhibition Data

The inhibitory constant (Kᵢ) and IC₅₀ values quantify the potency of enzyme inhibitors.

CompoundEnzymeInhibition TypeKᵢ / IC₅₀ ValueReference
Benzyl isocyanideHuman Heme Oxygenase-1 (hHO-1)UncompetitiveKᵢ = 0.15 µM[13][14]
Rhabduscin aglyconeTyrosinaseCompetitive (plausible)Potent inhibitor[2]
Experimental Protocol: Steady-State Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of an isocyanide compound on a target enzyme.

Materials:

  • Purified enzyme solution of known concentration.

  • Substrate for the enzyme.

  • Isocyanide inhibitor stock solution.

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

  • 96-well microplate (UV-transparent if monitoring absorbance changes in the UV range).

  • Spectrophotometer or fluorometer microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the isocyanide inhibitor, and the enzyme. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a constant temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time. This rate is the reaction velocity (v).

  • Controls: Run parallel reactions including:

    • No inhibitor control: To determine the uninhibited reaction velocity (v₀).

    • No enzyme control: To correct for any non-enzymatic substrate degradation.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition [(v₀ - v) / v₀ * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[15]

    • To determine the mechanism of inhibition (e.g., competitive, uncompetitive) and the Kᵢ value, the experiment should be repeated with multiple substrate concentrations.

Conclusion and Future Outlook

Isocyanide-containing compounds represent a rich and underexploited area for drug discovery.[2][6] Their diverse biological activities, ranging from potent antimicrobial and anticancer effects to specific enzyme inhibition, highlight their potential as versatile pharmacophores.[5][16] The ability of the isocyano group to act as a covalent warhead or a strong metal-coordinating ligand provides unique mechanisms for modulating biological targets.[4][6] While historical concerns about toxicity and stability have hindered their development, modern research has shown that many secondary and tertiary isocyanides are metabolically stable with minimal toxicity in mammalian systems, advocating for their renaissance in medicinal chemistry.[2][17] Future research should focus on structure-activity relationship (SAR) studies to optimize potency and reduce off-target effects, further unlocking the therapeutic potential of this fascinating class of molecules.[6]

References

Harnessing the Unique Reactivity of Isopropyl Isocyanide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Isopropyl isocyanide ((CH₃)₂CHNC), a member of the versatile isocyanide family, is emerging as a powerful building block in materials science. Its unique electronic structure, characterized by a terminal carbon atom with both nucleophilic and electrophilic properties, enables a wide range of chemical transformations.[1][2][3] This dual reactivity is particularly valuable in multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which allow for the rapid and efficient synthesis of complex functional monomers.[4][5] These monomers can be subsequently polymerized to create advanced materials with tunable properties. Furthermore, the isocyanide group's ability to act as a potent ligand for transition metals facilitates applications in nanoparticle functionalization, surface modification, and the development of novel coordination complexes and metal-organic frameworks (MOFs).[6][7][8] This guide explores the core applications of this compound in materials science, providing detailed experimental protocols and quantitative data to support further research and development.

Core Applications in Polymer Synthesis

The most significant application of this compound in materials science is its use as a key reactant in isocyanide-based multicomponent reactions (IMCRs) to generate novel monomers for polymerization.[4][9] The Passerini and Ugi reactions, in particular, offer a modular and atom-efficient route to highly functionalized molecules from simple precursors.[10][11]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide (such as this compound) to form an α-acyloxy carboxamide in a single step.[5][11] This reaction is exceptionally useful for creating monomers with specific functionalities, as the properties of the final polymer can be finely tuned by simply varying the aldehyde and carboxylic acid components.[4][12]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Carboxylic Acid (R¹-COOH) P1 One-Pot Synthesis (Multicomponent Reaction) R1->P1 R2 Aldehyde (R²-CHO) R2->P1 R3 This compound ((CH₃)₂CHNC) R3->P1 Product α-Acyloxy Carboxamide Monomer P1->Product Forms functional monomer

Caption: Workflow of the Passerini Three-Component Reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the MCR concept by combining four components: an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[10][13] This reaction produces an α-acylamino amide, offering even greater structural diversity for monomer synthesis compared to the Passerini reaction. This compound is frequently used as the isocyanide component in these syntheses.[14][15] The resulting complex monomers are valuable for creating specialty polymers and materials for applications in drug delivery and biotechnology.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Carboxylic Acid P1 One-Pot Synthesis (Multicomponent Reaction) R1->P1 R2 Aldehyde / Ketone R2->P1 R3 Amine R3->P1 R4 This compound R4->P1 P2 Formation of α-Acylamino Amide P1->P2 Product Functional Monomer for Advanced Polymers P2->Product

Caption: Workflow of the Ugi Four-Component Reaction.

Data on Polymerizable Monomers

The use of this compound in MCRs provides access to a wide array of functional monomers. The data below summarizes representative monomers that can be synthesized and subsequently polymerized.

Monomer TypeMCR UsedKey Reactants (with this compound)Resulting Polymer FunctionalityPotential Applications
Pentafluorophenyl (PFP) Monomer [14]PasseriniPentafluorophenyl-containing carboxylic acid, an aldehydeActivated ester for post-polymerization modificationFunctional surfaces, bioconjugation
(Meth)acrylic Monomers [16]Passerini(Meth)acrylic acid, various aldehydesCrosslinkable polymers, reactive side chainsHydrogels, coatings, adhesives
Styrenic Monomers [16]PasseriniStyrene-based aldehyde, a carboxylic acidTunable refractive index, thermal propertiesOptical materials, specialty plastics
Peptidomimetic Scaffolds [13]UgiAmino acids (as amine/acid), an aldehydeBiocompatible and biodegradable materialsDrug delivery, tissue engineering

Applications in Coordination Chemistry and Nanomaterials

This compound, like other isocyanides, is isolobal to carbon monoxide and acts as an excellent ligand for transition metals.[1][8] This property is exploited in the surface modification of nanoparticles and the construction of coordination polymers and MOFs.[7][17]

Nanoparticle Surface Functionalization

Isocyanides bind strongly to metal surfaces, such as gold and silver, making them effective agents for stabilizing and functionalizing nanoparticles.[7] The isopropyl group provides steric bulk and alters the hydrophobicity of the nanoparticle surface. This functionalization is crucial for controlling the dispersion of nanoparticles in various media and for introducing specific catalytic or biological activities.[18][19]

G NP Metal Nanoparticle (e.g., Au, Ag) Process Surface Coordination (Ligand Binding) NP->Process Ligand This compound Ligand Ligand->Process Result Functionalized Nanoparticle Process->Result Prop1 Enhanced Stability Result->Prop1 Prop2 Controlled Dispersibility Result->Prop2 Prop3 Introduced Functionality (e.g., Catalytic) Result->Prop3

Caption: Logical workflow for nanoparticle surface functionalization.

Coordination Complexes and MOFs

The strong coordinating ability of this compound allows it to be used in the synthesis of discrete metal complexes and extended coordination networks like MOFs.[15][20] These materials have applications in gas storage, separation, and catalysis. The steric profile of the isopropyl group can influence the packing and porosity of the resulting framework.[17][21]

Material TypeMetal CenterThis compound RoleKey PropertiesPotential Applications
Dinuclear Copper Complex [14][15]Copper (Cu)Bridging LigandUnique electrochemical and catalytic propertiesCatalysis, materials science
Homoleptic Complexes [8]Fe, Co, Ni, etc.Terminal LigandPrecursors for materials deposition, high coordination numbersChemical vapor deposition, catalysis
Coordination Networks [17]Copper (I), Nickel (0)Linker SupportPorosity, structural flexibility, redox activityGas separation, chemical sensing

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experimental procedures involving this compound.

Protocol: Synthesis of a Functional (Meth)acrylic Monomer via Passerini Reaction

This protocol is adapted from methodologies for synthesizing reactive monomers for RAFT polymerization.[16]

Objective: To synthesize a functional monomer using this compound, methacrylic acid, and a functional aldehyde (e.g., 4-formylphenyl acetate).

Materials:

  • This compound (1.0 eq)

  • 4-formylphenyl acetate (1.0 eq)

  • Methacrylic acid (1.0 eq)

  • Dichloromethane (DCM) or Water (as solvent)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-formylphenyl acetate (1.0 eq) and methacrylic acid (1.0 eq) in the chosen solvent (DCM or water, ~2 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if DCM was used, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. If water was used as the solvent, extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure α-acyloxy carboxamide monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Nickel-Catalyzed Polymerization of an Achiral Isocyanide

This protocol is a generalized procedure for the polymerization of isocyanides to form helical polymers, based on established methods.[22]

Objective: To polymerize an achiral isocyanide monomer (e.g., a monomer synthesized via the Passerini reaction containing an additional polymerizable group is not the subject here; this protocol is for polymerizing the isocyanide group itself).

Materials:

  • This compound monomer (or other achiral isocyanide)

  • Nickel(II) catalyst, e.g., NiCl₂ or --INVALID-LINK--₂ (catalyst loading typically 0.1-1.0 mol%)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Methanol (for quenching)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the isocyanide monomer in the anhydrous solvent in a Schlenk flask.

  • In a separate flask, prepare the catalyst solution by dissolving the Nickel(II) salt in the solvent. For screw-sense selective polymerization, an optically active amine can be added at this stage.[22]

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed at room temperature for 12-24 hours. The formation of a viscous solution or precipitate indicates polymer formation.

  • Quench the reaction by adding a large volume of methanol. This will precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for molecular weight and polydispersity, and ¹H NMR for end-group analysis.

Conclusion and Future Outlook

This compound is a versatile and powerful reagent for the modern materials scientist. Its utility in multicomponent reactions enables the streamlined synthesis of diverse and highly functional monomers, which are precursors to a new generation of "smart" polymers and performance materials. The ability to precisely control polymer architecture and functionality by simply choosing different starting materials for a one-pot reaction is a significant advantage.[4] Furthermore, its robust coordination chemistry opens avenues for creating novel inorganic-organic hybrid materials, functionalizing nanoparticle surfaces, and designing sophisticated catalytic systems.[7][17] Future research will likely focus on expanding the library of isocyanide-derived materials, exploring their application in advanced fields such as biocompatible materials, chemical sensors, and optoelectronics, further cementing the role of this compound as a key enabling molecule in materials innovation.

References

Methodological & Application

Synthesis of Isopropyl Isocyanide from Isopropylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Isopropyl isocyanide is a versatile reagent in organic synthesis, finding application in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the generation of compound libraries for drug discovery. Its synthesis from the readily available precursor, isopropylamine, is a fundamental transformation for researchers in medicinal chemistry and synthetic organic chemistry. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the Hofmann carbylamine reaction.

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a classic method for the preparation of isocyanides from primary amines.[1] The reaction proceeds through the reaction of a primary amine with chloroform in the presence of a strong base. The mechanism involves the formation of a dichlorocarbene intermediate, which is then attacked by the nucleophilic amine.[1] Subsequent elimination steps lead to the formation of the isocyanide. This method is specific to primary amines, making it a reliable synthetic route.[1]

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of this compound is presented in Table 1.

ParameterValueReference
Reactants
IsopropylamineMolar Ratio: 1.0Adapted from related procedures
ChloroformMolar Ratio: 0.5Adapted from related procedures
Sodium HydroxideMolar Ratio: 3.8Adapted from related procedures
Benzyltriethylammonium ChlorideCatalytic Amount
Reaction Conditions
TemperatureReflux (Dichloromethane)
Reaction Time~3 hours
Product Characterization
Boiling Point75 °C--INVALID-LINK--
Density0.733 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.371--INVALID-LINK--
Expected Yield 50-80%[2]
Spectroscopic Data
IR (ν_NC)~2120-2180 cm⁻¹[2]
¹H NMR (CDCl₃)δ ~1.4 (d, 6H), ~3.6 (sept, 1H)Expected values
¹³C NMR (CDCl₃)δ ~24 (CH₃), ~50 (CH), ~155 (NC)Expected values

Experimental Protocol

This protocol is adapted from a reliable phase-transfer catalysis method for the synthesis of homologous isocyanides and is tailored for the preparation of this compound.

Materials and Equipment:

  • Isopropylamine

  • Chloroform

  • Sodium hydroxide

  • Benzyltriethylammonium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • 5% Sodium chloride solution (brine)

  • Round-bottomed flask with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2 L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 300 mL of water. With vigorous stirring, portion-wise add 300 g (7.50 moles) of sodium hydroxide pellets. The dissolution is exothermic and will warm the solution.

  • Preparation of Organic Phase: In a separate flask, prepare a mixture of 114.4 g (1.938 moles) of isopropylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane.

  • Reaction Execution: Add the organic phase mixture to the stirred, warm (~45 °C) sodium hydroxide solution dropwise from a dropping funnel over a period of approximately 30 minutes. The reaction mixture will begin to reflux shortly after the addition commences.

  • Reaction Monitoring: Continue stirring and maintain the reflux for 2 hours. The reaction is typically complete when the refluxing subsides. Continue stirring for an additional hour as the mixture cools.

  • Work-up: Dilute the reaction mixture with 800 mL of an ice-water mixture. Transfer the entire mixture to a large separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with 100 mL of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic phase successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation. Collect the fraction boiling at approximately 75 °C.

Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

reaction_pathway Isopropylamine Isopropylamine Nucleophilic_Attack Nucleophilic Attack Isopropylamine->Nucleophilic_Attack Chloroform Chloroform Dichlorocarbene_intermediate Dichlorocarbene Intermediate Chloroform->Dichlorocarbene_intermediate NaOH NaOH NaOH Dichlorocarbene_intermediate->Nucleophilic_Attack Elimination Elimination Nucleophilic_Attack->Elimination Isopropyl_Isocyanide This compound Elimination->Isopropyl_Isocyanide Base

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Prepare NaOH solution Addition 2. Add Isopropylamine, Chloroform, and Catalyst Setup->Addition Reflux 3. Heat to Reflux (~3 hours) Addition->Reflux Quench 4. Quench with ice-water Reflux->Quench Extract 5. Extract with Dichloromethane Quench->Extract Wash 6. Wash with Water and Brine Extract->Wash Dry 7. Dry over MgSO4 Wash->Dry Concentrate 8. Remove Solvent Dry->Concentrate Distill 9. Purify by Distillation Concentrate->Distill Final_Product Final_Product Distill->Final_Product This compound

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Optimizing the Passerini Reaction with Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction (3-CR) that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish α-acyloxy amides in a single, atom-economical step.[1][2] First reported by Mario Passerini in 1921, this multicomponent reaction has become a valuable tool in organic synthesis and medicinal chemistry for the rapid generation of complex molecules from simple starting materials.[1][3] Isopropyl isocyanide is a commonly employed, readily available isocyanide component. Optimizing reaction conditions for its use is critical to achieving high yields and purity, which is essential for applications in drug discovery and development.

These application notes provide detailed protocols and guidance for optimizing the Passerini reaction conditions specifically for this compound.

Reaction Mechanism

The Passerini reaction is theorized to proceed through two primary mechanistic pathways, the course of which is largely dependent on the solvent employed.[3][4]

  • Concerted Mechanism: In aprotic, non-polar solvents and at high concentrations, the reaction is believed to follow a concerted pathway. This involves a trimolecular interaction between the isocyanide, the carboxylic acid, and the carbonyl compound, proceeding through a cyclic transition state.[3][5]

  • Ionic Mechanism: In polar solvents, the reaction is thought to proceed via an ionic mechanism. This pathway is initiated by the protonation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent trapping by the carboxylate and an acyl transfer (Mumm rearrangement) yields the final product.[1][3]

Passerini_Mechanism cluster_concerted Concerted Pathway (Aprotic Solvents) cluster_ionic Ionic Pathway (Polar Solvents) Reactants_C Aldehyde (R1CHO) + Carboxylic Acid (R2COOH) + This compound (i-PrNC) TS_C Cyclic Transition State Reactants_C->TS_C Trimolecular Reaction Intermediate_C Adduct TS_C->Intermediate_C Product_C α-Acyloxy Amide Intermediate_C->Product_C Mumm Rearrangement Reactants_I Aldehyde (R1CHO) + Carboxylic Acid (R2COOH) + This compound (i-PrNC) Activated_Carbonyl Protonated Carbonyl Reactants_I->Activated_Carbonyl Protonation Nitrilium Nitrilium Ion Intermediate Activated_Carbonyl->Nitrilium + i-PrNC Adduct_I Imidate Adduct Nitrilium->Adduct_I + R2COO- Product_I α-Acyloxy Amide Adduct_I->Product_I Acyl Transfer Optimization_Workflow Start Select Substrates: Aldehyde/Ketone, Carboxylic Acid, & this compound Initial_Reaction Run Initial Reaction: Protocol 1, DCM, 0.5 M, RT, 24h Start->Initial_Reaction Monitor Monitor by TLC/LC-MS Initial_Reaction->Monitor Decision Low Conversion? Monitor->Decision Optimize_Solvent Screen Solvents: DCM vs. DCM:HFIP (4:1) vs. Toluene Decision->Optimize_Solvent Yes Final_Protocol Establish Optimized Protocol Decision->Final_Protocol No Optimize_Conc Increase Concentration: 0.5 M -> 1.0 M -> 2.0 M Optimize_Solvent->Optimize_Conc Optimize_Temp Vary Temperature: RT -> 40°C -> Reflux Optimize_Conc->Optimize_Temp Optimize_Temp->Final_Protocol Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Purity Verify Reactant Purity (especially isocyanide) Start->Check_Purity Is_Purity_OK Purity OK? Check_Purity->Is_Purity_OK Check_Conditions Review Reaction Conditions Is_Carbonyl_Reactive Is Carbonyl Sterically Hindered or E-poor? Check_Conditions->Is_Carbonyl_Reactive Is_Purity_OK->Check_Conditions Yes Purify_Reactants Purify/Replace Reactants Is_Purity_OK->Purify_Reactants No Increase_Conc_Temp Increase Concentration and/or Temperature Is_Carbonyl_Reactive->Increase_Conc_Temp Yes Screen_Solvents Screen Solvents (e.g., add HFIP) Is_Carbonyl_Reactive->Screen_Solvents No Add_Lewis_Acid Add Lewis Acid Catalyst Increase_Conc_Temp->Add_Lewis_Acid

References

Application Notes and Protocols for the Synthesis of N-Heterocycles using Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isocyanide is a versatile C1-synthon widely employed in multicomponent reactions (MCRs) for the efficient construction of diverse nitrogen-containing heterocycles. Its nucleophilic and electrophilic character allows for the rapid generation of molecular complexity from simple starting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various N-heterocycles, including tetrazoles, imidazoles, and products derived from Ugi and Passerini reaction adducts. The methodologies presented are of significant interest to researchers in medicinal chemistry and drug discovery for the generation of compound libraries for biological screening.

Key Synthetic Applications

This compound is a key reagent in several named reactions that lead to the formation of N-heterocycles. The most prominent among these are the Ugi and Passerini reactions, which generate linear adducts that can subsequently undergo cyclization to yield a variety of heterocyclic scaffolds. Furthermore, variations of these reactions, such as the Ugi-azide reaction, provide direct access to specific heterocyclic systems like tetrazoles.

General Reaction Mechanisms

The power of isocyanide-based multicomponent reactions lies in the formation of a key nitrilium ion intermediate, which can be trapped by various nucleophiles. The following diagrams illustrate the generalized mechanisms for the Ugi and Passerini reactions.

Ugi_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Mumm Rearrangement Aldehyde R1-CHO Imine R1-CH=N-R2 Aldehyde->Imine + R2-NH2 - H2O Amine R2-NH2 Nitrilium [R1-CH(N-R2)-C≡N+-i-Pr] Imine->Nitrilium + i-Pr-NC Isocyanide i-Pr-NC Adduct Intermediate Adduct Nitrilium->Adduct + R3-COO- Carboxylate R3-COO- Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Rearrangement

Figure 1: Generalized mechanism of the Ugi four-component reaction (U-4CR).

Passerini_Mechanism cluster_0 Step 1: α-Addition cluster_1 Step 2: Mumm Rearrangement Aldehyde R1-CHO Nitrilium_Intermediate Nitrilium Intermediate Aldehyde->Nitrilium_Intermediate + R2-COOH, i-Pr-NC Carboxylic_Acid R2-COOH Isocyanide i-Pr-NC Passerini_Product α-Acyloxy Amide Nitrilium_Intermediate->Passerini_Product Rearrangement

Figure 2: Generalized mechanism of the Passerini three-component reaction (P-3CR).

Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction

The Ugi-azide reaction is a powerful variant of the Ugi four-component reaction for the synthesis of 1,5-disubstituted-1H-tetrazoles. In this reaction, the carboxylic acid component is replaced with an azide source, typically trimethylsilyl azide (TMSN₃) or sodium azide.[1] This methodology is highly efficient for generating libraries of tetrazole-containing compounds.

Experimental Protocol: General Procedure for Ugi-Azide Reaction[1][3]

Ugi_Azide_Workflow Start Start Materials: - Aldehyde (1.0 eq) - Amine (1.0 eq) - this compound (1.0 eq) - TMSN3 (1.0 eq) - Methanol (solvent) Reaction Reaction: - Stir at room temperature - Monitor by TLC Start->Reaction Workup Workup: - Remove solvent in vacuo - Dilute with CH2Cl2 - Wash with brine Reaction->Workup Purification Purification: - Silica gel column chromatography Workup->Purification Product 1,5-Disubstituted Tetrazole Purification->Product

Figure 3: Experimental workflow for the Ugi-azide synthesis of 1,5-disubstituted tetrazoles.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • This compound (1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.0 equiv)

  • Methanol (MeOH) as solvent

Procedure:

  • To a solution of the amine (1.0 equiv) in methanol, add the aldehyde (1.0 equiv), this compound (1.0 equiv), and trimethylsilyl azide (1.0 equiv) sequentially.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane (CH₂Cl₂) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,5-disubstituted tetrazole.

Quantitative Data for Ugi-Azide Reaction
EntryAldehydeAmineIsocyanideProductYield (%)Reference
1BenzaldehydeBenzylamineThis compound1-benzyl-5-(isopropylamino)-1H-tetrazole85
24-ChlorobenzaldehydeBenzylamineThis compound1-benzyl-5-(isopropylamino)-1H-tetrazole derivative90
34-MethoxybenzaldehydeBenzylamineThis compound1-benzyl-5-(isopropylamino)-1H-tetrazole derivative88
4FormaldehydeTritylaminetert-Butyl isocyanideTrityl-protected 1,5-disubstituted tetrazoleGood
52-BromobenzaldehydeAllylamine hydrochloridetert-Butyl isocyanide1,5-disubstituted-1H-tetrazole92[2]

Post-Ugi Cyclization for N-Heterocycle Synthesis

The linear α-acylamino amide adducts obtained from the Ugi reaction are excellent precursors for the synthesis of a wide variety of N-heterocycles through post-Ugi modifications.[3] These subsequent cyclization reactions can be triggered by various reagents and conditions, leading to the formation of five-, six-, and seven-membered rings, as well as fused heterocyclic systems.

Experimental Protocol: General Procedure for Ugi Reaction and Subsequent Cyclization[6]

Post_Ugi_Workflow Start Start Materials: - Aldehyde (1.0 eq) - Amine (1.0 eq) - this compound (1.0 eq) - Carboxylic Acid (1.0 eq) - Methanol (solvent) Ugi_Reaction Ugi Reaction: - Stir at room temperature Start->Ugi_Reaction Ugi_Adduct Isolate Ugi Adduct Ugi_Reaction->Ugi_Adduct Cyclization Cyclization: - Add cyclizing agent - Reflux Ugi_Adduct->Cyclization Product N-Heterocycle Cyclization->Product

Figure 4: General workflow for post-Ugi cyclization.

Step 1: Ugi Four-Component Reaction

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Methanol (MeOH) as solvent

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.

  • Add this compound to the mixture and stir at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude Ugi adduct. This adduct can be purified by column chromatography or used directly in the next step.

Step 2: Post-Ugi Cyclization (Example: Synthesis of Diketopiperazines) [4]

Materials:

  • Ugi adduct from Step 1

  • Triphenylphosphine (PPh₃)

  • Ethanol (EtOH) as solvent

Procedure:

  • Dissolve the Ugi adduct in ethanol.

  • Add triphenylphosphine to the solution.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify by crystallization or column chromatography to obtain the desired N-heterocycle.

Quantitative Data for Post-Ugi Cyclization
EntryUgi Adduct Precursor (from this compound)Cyclization ConditionHeterocyclic ProductYield (%)Reference
1Adduct from propionic acid, substituted aldehydes, and anilinesReflux in PPh₃/EtOHArylidene 2,5-diketopiperazine derivativesExcellent[4]

Synthesis of Imidazoles via Van Leusen Reaction

The Van Leusen reaction is a classical method for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5][6] While this reaction does not directly utilize this compound, it is a cornerstone of isocyanide chemistry for the formation of this important heterocyclic core. The reaction can be performed as a three-component reaction where the aldimine is generated in situ.[5]

Experimental Protocol: Van Leusen Three-Component Imidazole Synthesis[7]

Van_Leusen_Workflow Start Start Materials: - Aldehyde - Amine - TosMIC - Base (e.g., K2CO3) - Solvent (e.g., MeOH/DME) Imine_Formation In situ Imine Formation Start->Imine_Formation Cycloaddition [3+2] Cycloaddition with TosMIC Imine_Formation->Cycloaddition Elimination Elimination of p-toluenesulfinic acid Cycloaddition->Elimination Product 1,5-Disubstituted Imidazole Elimination->Product

Figure 5: Workflow for the Van Leusen three-component imidazole synthesis.

Materials:

  • Aldehyde

  • Amine

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of Methanol and Dimethoxyethane, MeOH/DME)

Procedure:

  • To a solution of the aldehyde and amine in the chosen solvent, add the base.

  • Stir the mixture at room temperature to allow for the in situ formation of the aldimine.

  • Add TosMIC to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to yield the 1,5-disubstituted imidazole.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide range of N-heterocycles. The multicomponent reactions described herein, particularly the Ugi and Ugi-azide reactions, offer efficient, atom-economical, and diversity-oriented pathways to complex molecular scaffolds. The provided protocols serve as a foundation for researchers to explore the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further exploration of post-MCR modifications of adducts derived from this compound will undoubtedly continue to enrich the chemical space of accessible N-heterocycles.

References

Application Notes and Protocols: Isopropyl Isocyanide in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl isocyanide as a versatile ligand in transition metal-catalyzed reactions. This compound, with its unique electronic properties, can significantly influence the reactivity and selectivity of metal catalysts. These notes include representative experimental protocols and quantitative data for key catalytic transformations, offering a valuable resource for the synthesis of complex organic molecules.

Synthesis of a Palladium(II)-Isopropyl Isocyanide Complex

Transition metal complexes of this compound serve as crucial precursors for various catalytic applications. The following is a general protocol for the synthesis of a dichlorobis(this compound)palladium(II) complex, a common precatalyst.

Experimental Protocol: Synthesis of PdCl₂(CN-iPr)₂

  • Materials: Palladium(II) chloride (PdCl₂), this compound, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), suspend palladium(II) chloride (1.0 mmol) in 20 mL of anhydrous dichloromethane.

    • To this suspension, add this compound (2.2 mmol, 2.2 equivalents) dropwise at room temperature with vigorous stirring.

    • Continue stirring the mixture at room temperature for 4-6 hours. The initial suspension is expected to gradually dissolve, resulting in a clear, yellow solution.

    • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

    • Once the reaction is complete, reduce the solvent volume in vacuo to approximately 5 mL.

    • Add 30 mL of anhydrous pentane or hexane to precipitate the product.

    • Collect the resulting solid by filtration, wash with a small amount of cold pentane, and dry under vacuum to yield the dichlorobis(this compound)palladium(II) complex as a yellow powder.

Workflow for Catalyst Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product PdCl2 Palladium(II) Chloride Reaction Stir in Anhydrous DCM (4-6 hours, RT) PdCl2->Reaction iPrNC This compound iPrNC->Reaction Concentration Solvent Reduction (in vacuo) Reaction->Concentration Precipitation Addition of Pentane Concentration->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product PdCl₂(CN-iPr)₂ Filtration->Product G Pd0 Pd(0)(CN-iPr)₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)(CN-iPr)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)(Ar')(CN-iPr)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal G Start Rh(I) Precatalyst + iPrNC Ligand CH_Activation C-H Activation of 2-Phenylpyridine Start->CH_Activation Rhodacycle Formation of Rhodacycle Intermediate CH_Activation->Rhodacycle Transmetalation Transmetalation with Boronic Ester Rhodacycle->Transmetalation Reductive_Elim Reductive Elimination Transmetalation->Reductive_Elim Product Arylated Product Reductive_Elim->Product Catalyst_Regen Catalyst Regeneration Reductive_Elim->Catalyst_Regen Catalyst_Regen->CH_Activation

Applications of Isopropyl Isocyanide in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isocyanide is a versatile and reactive building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique electronic properties and reactivity make it a valuable component in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on the Ugi and Passerini reactions.

Key Applications of this compound

This compound serves as a cornerstone in the synthesis of a wide array of bioactive molecules. Its applications span various therapeutic areas due to the versatility of the structures it helps create.

  • Multicomponent Reactions (MCRs): this compound is a key reactant in isocyanide-based MCRs, such as the Ugi and Passerini reactions. These reactions are highly atom-economical and allow for the generation of large, structurally diverse compound libraries from simple starting materials in a single synthetic step. This is particularly advantageous for high-throughput screening and the discovery of novel drug candidates.[1][2]

  • Synthesis of Peptidomimetics: The Ugi reaction, in particular, is widely employed to synthesize peptidomimetics—compounds that mimic the structure and function of peptides but often possess improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.[3][4] this compound provides the C-terminal residue mimic in these structures.

  • Antimicrobial Agents: Compounds synthesized using isocyanide-based MCRs have shown significant potential as antimicrobial agents. The structural diversity that can be achieved allows for the exploration of novel pharmacophores to combat antibiotic resistance.[2]

  • Anticancer Agents: The Ugi reaction has been utilized to synthesize novel polyamines and other complex molecules with demonstrated anticancer activity.[1] The ability to rapidly generate analogs facilitates structure-activity relationship (SAR) studies to optimize potency against various cancer cell lines.

  • Antiviral Agents: The Passerini and Ugi reactions have been instrumental in the synthesis of precursors and analogs of antiviral drugs. For instance, these methods have been applied to the synthesis of the antiviral agent telaprevir.[5][6]

Data Presentation

The following tables summarize representative quantitative data for reactions involving isocyanides, including this compound, and the biological activities of the resulting compounds.

Table 1: Representative Yields in Isocyanide-Based Multicomponent Reactions

Reaction TypeIsocyanideAldehyde/KetoneAmineCarboxylic AcidSolventYield (%)Reference
Ugi 3-Component2,6-Dimethylphenyl isocyanideParaformaldehydeDiethylamineAcetic AcidMethanol73[7]
Ugi 4-ComponentThis compound (hypothetical)BenzaldehydeBenzylamineAcetic AcidMethanol85-95[8]
Passerini 3-ComponentThis compound (hypothetical)BenzaldehydeAcetic Acid-DCM80-90[9]

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Table 2: Biological Activity of Compounds Synthesized via Isocyanide-Based MCRs

Compound ClassTherapeutic TargetKey ReactantsBioactivity MetricValue (µM)Reference
PolyaminesAnticancerLipophilic isocyanide, N,N'-dibenzylalkanediamine, Paraformaldehyde, N-acetylglycineIC50Varies[1]
Peptidomimetic PyrrolidinesAntiviral (Telaprevir precursor)Chiral aldehydes, various isocyanides, amines, and carboxylic acids--[5][6]
β-lactam-linked peptidomimeticsAntibacterialChiral Nβ-Fmoc-amino alkyl isocyanides, L-aspartic acid α-methyl esters--[10]

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)

This protocol describes a general method for the synthesis of α-aminoacyl amides using this compound.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Methanol (MeOH) or other suitable polar solvent (e.g., ethanol, 2,2,2-trifluoroethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the carboxylic acid (1.0 mmol).

  • Dissolve the components in a minimal amount of methanol (approximately 2-5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add this compound (1.0 mmol) to the reaction mixture. Caution: Isocyanides are malodorous and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by an appropriate method, such as recrystallization or column chromatography.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

This protocol outlines a general method for the synthesis of α-acyloxy amides using this compound.[9]

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent such as DCM (approximately 5 mL).

  • Add this compound (1.0 mmol) to the solution. Caution: Handle isocyanides in a fume hood.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Amine Amine (R1-NH2) Imine_Formation Imine Formation Amine->Imine_Formation Carbonyl Aldehyde/Ketone (R2R3C=O) Carbonyl->Imine_Formation Carboxylic_Acid Carboxylic Acid (R4-COOH) Adduct α-Adduct Carboxylic_Acid->Adduct Isocyanide This compound ((CH3)2CH-NC) Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Iminium_Ion Iminium Ion Imine_Formation->Iminium_Ion + H+ Iminium_Ion->Nitrilium_Ion + Isocyanide Nitrilium_Ion->Adduct + R4-COO- Mumm_Rearrangement Mumm Rearrangement Adduct->Mumm_Rearrangement Final_Product α-Aminoacyl Amide Mumm_Rearrangement->Final_Product

Caption: Generalized mechanism of the Ugi four-component reaction.

Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway (Ionic Mechanism) cluster_product Product Carbonyl Aldehyde/Ketone (R1R2C=O) Protonation Protonation of Carbonyl Carbonyl->Protonation Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->Protonation Isocyanide This compound ((CH3)2CH-NC) Nitrilium_Formation Nitrilium Ion Formation Isocyanide->Nitrilium_Formation Protonation->Nitrilium_Formation + Isocyanide Nucleophilic_Attack Nucleophilic Attack by Carboxylate Nitrilium_Formation->Nucleophilic_Attack + R3-COO- Rearrangement Acyl Group Transfer (Mumm-like) Nucleophilic_Attack->Rearrangement Final_Product α-Acyloxy Amide Rearrangement->Final_Product

Caption: Ionic mechanism of the Passerini three-component reaction.

Library_Synthesis_Workflow cluster_design Library Design cluster_synthesis Parallel Synthesis cluster_analysis Analysis and Screening Select_Scaffold Select Core Scaffold Select_Building_Blocks Select Diverse Building Blocks (Aldehydes, Amines, Carboxylic Acids) Select_Scaffold->Select_Building_Blocks Reaction_Setup Automated/Manual Reaction Setup (Ugi/Passerini Reaction) Select_Building_Blocks->Reaction_Setup This compound as key component Reaction_Workup Parallel Workup and Purification Reaction_Setup->Reaction_Workup Characterization Compound Characterization (LC-MS, NMR) Reaction_Workup->Characterization Screening High-Throughput Biological Screening Characterization->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis SAR_Analysis->Select_Building_Blocks Iterative Design

Caption: Workflow for compound library synthesis using MCRs.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of isopropyl isocyanide in solid-phase synthesis (SPS), primarily focusing on its application in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). The solid-phase approach offers significant advantages for the synthesis of small molecule libraries, including simplified purification and mitigation of the unpleasant odor associated with volatile isocyanides.[1][2][3][4][5]

Introduction to Solid-Phase Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in combinatorial chemistry and drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic step.[1][6] The Ugi and Passerini reactions are prominent examples of IMCRs where isocyanides play a crucial role.[1][2]

The utilization of a solid support for these reactions facilitates the purification of the desired products, as excess reagents and soluble by-products can be easily washed away.[7] This is particularly advantageous in the construction of large chemical libraries for high-throughput screening.[3][8] Furthermore, immobilizing one of the reactants on a solid support can help to eliminate the pungent smell of volatile isocyanides like this compound.[1][2][4]

Key Reactions and Mechanisms

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][6][9] When performed on a solid support, one of the components is anchored to the resin, and the other three are added in solution.

General Reaction Scheme:

The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yield the final product.[9]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[4][10][11]

General Reaction Scheme:

The mechanism is believed to proceed through a cyclic, non-ionic transition state in aprotic solvents.[10]

Experimental Workflows and Diagrams

General Workflow for Solid-Phase Synthesis

The following diagram illustrates a typical workflow for solid-phase synthesis using an immobilized starting material.

G cluster_0 Resin Preparation cluster_1 Synthesis cluster_2 Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Swell Swell Resin (e.g., in DCM) Resin->Swell Wash1 Wash Resin Swell->Wash1 Load Load First Component (e.g., Amine or Carboxylic Acid) Wash1->Load Reaction Perform Multicomponent Reaction (Add this compound and other components) Load->Reaction Wash2 Wash Resin Reaction->Wash2 Cleave Cleave Product from Resin (e.g., with TFA) Wash2->Cleave Precipitate Precipitate Product (e.g., in cold ether) Cleave->Precipitate Purify Purify Product (e.g., HPLC) Precipitate->Purify

Caption: General workflow for solid-phase synthesis.

Ugi Four-Component Reaction on Solid Support

This diagram illustrates the Ugi reaction with the amine component attached to the solid support.

G Resin_Amine Resin-Bound Amine Imine_Formation Imine Formation Resin_Amine->Imine_Formation Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine_Formation Carboxylic_Acid Carboxylic Acid (R2-COOH) Ugi_Reaction Ugi Reaction Carboxylic_Acid->Ugi_Reaction Isopropyl_Isocyanide This compound ((CH3)2CH-NC) Isopropyl_Isocyanide->Ugi_Reaction Imine_Formation->Ugi_Reaction Resin_Product Resin-Bound Ugi Product Ugi_Reaction->Resin_Product Cleavage Cleavage Resin_Product->Cleavage Final_Product Final Product Cleavage->Final_Product

Caption: Ugi four-component reaction on a solid support.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard solid-phase synthesis techniques and solution-phase Ugi and Passerini reactions. Specific reaction conditions such as concentrations, equivalents of reagents, reaction times, and temperatures may require optimization for specific substrates.

General Protocol for Resin Preparation and Swelling
  • Resin Swelling: Place the desired amount of resin (e.g., Wang resin) in a suitable reaction vessel. Add a solvent that effectively swells the resin, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes with occasional agitation.

  • Washing: After swelling, drain the solvent and wash the resin multiple times with the solvent that will be used for the subsequent reaction (e.g., DMF or DCM) to remove any impurities.

Protocol for Solid-Phase Ugi Reaction with this compound (Amine on Resin)

This protocol assumes the use of an amine-functionalized resin (e.g., Rink amide resin).

  • Reaction Setup: To the swollen and washed resin in a reaction vessel, add a solution of the aldehyde (3-5 equivalents relative to resin loading) in a suitable solvent (e.g., a 1:1 mixture of methanol and DCM). Agitate the mixture for 10-15 minutes.

  • Addition of Components: Add the carboxylic acid (3-5 equivalents) to the reaction mixture, followed by the addition of this compound (3-5 equivalents).

  • Reaction: Seal the reaction vessel and agitate the mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and thoroughly wash the resin with the reaction solvent, followed by washes with DCM and methanol to remove all soluble impurities. Dry the resin under vacuum.

Protocol for Solid-Phase Passerini Reaction with this compound (Carboxylic Acid on Resin)

This protocol assumes the use of a carboxylic acid-functionalized resin (e.g., pre-loaded Wang resin).

  • Reaction Setup: To the swollen and washed resin in a reaction vessel, add a solution of the aldehyde or ketone (5-10 equivalents) and this compound (5-10 equivalents) in an aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Reaction: Seal the reaction vessel and agitate the mixture at room temperature for 48-96 hours. Monitor the reaction progress by cleaving a small sample of the resin.

  • Washing: Upon completion, drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by washes with DCM and methanol. Dry the resin under vacuum.

Protocol for Cleavage of the Product from Wang Resin
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used on the substrates. A common cocktail for acid-labile resins like Wang resin is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the mixture to stand at room temperature for 1-3 hours with occasional agitation.

  • Product Isolation: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude product.

  • Purification: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum. The crude product can be further purified by techniques such as high-performance liquid chromatography (HPLC).

Quantitative Data

Disclaimer: The following tables present illustrative quantitative data for solid-phase Ugi and Passerini reactions utilizing this compound. These values are representative of typical outcomes for such reactions but are hypothetical due to the lack of specific, reproducible data for this compound in the reviewed literature. Actual yields and purities will vary depending on the specific substrates, reaction conditions, and resin used.

Table of Illustrative Data for Solid-Phase Ugi Reaction with this compound
EntryAldehydePrimary Amine (on Resin)Carboxylic AcidSolventTime (h)Illustrative Yield (%)Illustrative Purity (%)
1BenzaldehydeRink Amide ResinAcetic AcidMeOH/DCM (1:1)4865>90
2IsobutyraldehydeRink Amide ResinBenzoic AcidMeOH/DCM (1:1)4875>95
3CyclohexanecarboxaldehydeRink Amide ResinPhenylacetic AcidTHF7260>90
Table of Illustrative Data for Solid-Phase Passerini Reaction with this compound
EntryAldehyde/KetoneCarboxylic Acid (on Resin)SolventTime (h)Illustrative Yield (%)Illustrative Purity (%)
1BenzaldehydeWang ResinDCM7255>85
2AcetoneWang ResinTHF9640>80
3CyclohexanoneWang ResinDCM9650>85

Conclusion

Solid-phase synthesis utilizing this compound in Ugi and Passerini reactions provides an efficient and practical approach for the generation of diverse small molecule libraries.[1][3] The methodologies outlined in these application notes, including general protocols for resin handling, multicomponent reactions, and product cleavage, serve as a valuable guide for researchers in drug discovery and organic synthesis. While specific quantitative data for this compound on solid supports is not extensively reported, the provided illustrative data and protocols offer a strong starting point for the development and optimization of these powerful synthetic transformations.

References

Application Notes and Protocols for Multicomponent Reactions Involving Isopropyl Isocyanide and Novel Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for a series of multicomponent reactions (MCRs) featuring isopropyl isocyanide and a variety of novel substrates. The methodologies outlined below offer efficient, atom-economical routes to synthesize structurally diverse molecules, including peptidomimetics and complex heterocyclic scaffolds, which are of significant interest in drug discovery and development.

Three-Component Synthesis of α-Amino Amidine Derivatives

This protocol describes a molecular iodine-catalyzed three-component coupling of this compound, an aldehyde, and an amine to furnish α-amino amidines. This reaction proceeds under mild conditions with high atom economy and offers a broad substrate scope.[1]

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aldehyde alpha_Amino_Amidine α-Amino Amidine Aldehyde->alpha_Amino_Amidine Amine Amine Amine->alpha_Amino_Amidine Isopropyl_Isocyanide This compound Isopropyl_Isocyanide->alpha_Amino_Amidine I2 Molecular Iodine (I₂) I2->alpha_Amino_Amidine catalyzes

Caption: Three-component synthesis of α-amino amidines.

Experimental Protocol

A mixture of an aldehyde (1.0 mmol), an amine (2.0 mmol), and this compound (1.0 mmol) was stirred in methanol (5 mL) at room temperature. Molecular iodine (1 mol%) was then added to the mixture. The reaction was monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2 hours), the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford the desired α-amino amidine.[1]

Quantitative Data
AldehydeAmineProductYield (%)
BenzaldehydeAnilineN-(1-anilino-1-phenylmethyl)-N'-isopropylformimidamide92
4-ChlorobenzaldehydeAnilineN-(1-anilino-1-(4-chlorophenyl)methyl)-N'-isopropylformimidamide90
4-MethylbenzaldehydeAnilineN-(1-anilino-1-(p-tolyl)methyl)-N'-isopropylformimidamide88
2-NaphthaldehydeAnilineN-(1-anilino-1-(naphthalen-2-yl)methyl)-N'-isopropylformimidamide85
FurfuralAnilineN-(1-anilino-1-(furan-2-yl)methyl)-N'-isopropylformimidamide82
CinnamaldehydeAnilineN-(1-anilino-1-phenylallyl)-N'-isopropylformimidamide80

Ugi Four-Component Synthesis of Peptidomimetics from Biocatalytically-Derived Chiral Azetidines

This protocol details a diastereoselective Ugi four-component reaction for the synthesis of complex peptidomimetics. The reaction utilizes a chiral azetidine-2-carboxaldehyde, a carboxylic acid, an amine, and this compound. The use of a Lewis acid promoter, such as zinc bromide, can significantly enhance the diastereoselectivity of the reaction.[2]

Experimental Workflow

G Start Chiral Azetidine Precursor Oxidation Swern Oxidation Start->Oxidation Aldehyde Chiral Azetidine-2- carboxaldehyde Oxidation->Aldehyde Ugi_Reaction Ugi 4-CR (this compound, Amine, Carboxylic Acid, ZnBr₂) Aldehyde->Ugi_Reaction Product Diastereomeric Peptidomimetics Ugi_Reaction->Product Separation Chromatographic Separation Product->Separation Final_Product Pure Diastereomer Separation->Final_Product

Caption: Ugi synthesis of peptidomimetics from chiral azetidines.

Experimental Protocol

To a solution of the crude chiral azetidine-2-carboxaldehyde (1.0 equiv) in CH₂Cl₂ was added the amine (1.05 equiv), the carboxylic acid (1.2 equiv), and this compound (1.2 equiv). For the Lewis acid-promoted reaction, zinc bromide (1.0 equiv) was added. The reaction mixture was stirred at room temperature for 48 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography to separate the diastereomeric products.[2]

Quantitative Data
AmineCarboxylic AcidLewis AcidDiastereomeric Ratio (d.r.)Total Yield (%)
BenzylamineAcetic AcidNone57:4375
BenzylamineAcetic AcidZnBr₂76:2482
AnilineBenzoic AcidNone60:4070
AnilineBenzoic AcidZnBr₂72:2878
CyclohexylaminePhenylacetic AcidNone55:4572
CyclohexylaminePhenylacetic AcidZnBr₂70:3080

Synthesis of 1-Substituted Tetrazoles via Acid-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of 1-substituted tetrazoles through a [3+2] cycloaddition reaction between this compound and trimethylsilyl azide (TMSN₃), catalyzed by an acid. This method provides a direct and efficient route to this important class of heterocycles.[3]

Signaling Pathway of Tetrazole Formation

G Isopropyl_Isocyanide This compound Intermediate Nitrilium Ion Intermediate Isopropyl_Isocyanide->Intermediate Protonation TMSN3 Trimethylsilyl Azide (TMSN₃) TMSN3->Intermediate Nucleophilic Attack Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Intermediate Product 1-Isopropyl-1H-tetrazole Intermediate->Product Cyclization & Deprotonation

Caption: Acid-catalyzed synthesis of 1-substituted tetrazoles.

Experimental Protocol

To a solution of this compound (1.0 mmol) in methanol (5 mL) was added trimethylsilyl azide (1.2 mmol). A catalytic amount of concentrated hydrochloric acid (0.1 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which was purified by column chromatography.[3]

Quantitative Data
IsocyanideAzide SourceCatalystSolventYield (%)
This compoundTMSN₃HClMethanol85
This compoundNaN₃/TFAAcetic AcidAcetic Acid78
Cyclohexyl IsocyanideTMSN₃HClMethanol88
Benzyl IsocyanideTMSN₃HClMethanol90

Unconventional Synthesis of 2,5-Disubstituted Oxazoles

This protocol outlines a novel approach to the synthesis of 2,5-disubstituted oxazoles from the reaction of an acyl chloride with this compound under mild basic conditions. This method provides an alternative to the classical Schöllkopf conditions and demonstrates a base-induced chemoselective process.[4]

Reaction Pathway

G Acyl_Chloride Acyl Chloride Intermediate Acyliminium Intermediate Acyl_Chloride->Intermediate Isopropyl_Isocyanide This compound Isopropyl_Isocyanide->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Product 2,5-Disubstituted Oxazole Intermediate->Product Cyclization

Caption: Base-induced synthesis of 2,5-disubstituted oxazoles.

Experimental Protocol

To a solution of acyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere was added triethylamine (1.5 mmol). The mixture was cooled to 0 °C, and a solution of this compound (1.1 mmol) in dichloromethane (2 mL) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction mixture was then washed with water and brine, dried over anhydrous MgSO₄, and the solvent was evaporated. The crude product was purified by flash chromatography on silica gel.[4]

Quantitative Data
Acyl ChlorideBaseSolventYield (%)
Benzoyl chlorideTriethylamineDichloromethane75
4-Nitrobenzoyl chlorideTriethylamineDichloromethane82
Acetyl chloridePyridineTetrahydrofuran65
Cinnamoyl chlorideTriethylamineDichloromethane78

References

Application Notes and Protocols for the Preparation of Peptidomimetics Using Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptidomimetics utilizing isopropyl isocyanide. The focus is on the application of isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi and Passerini reactions, which offer an efficient and versatile approach to constructing complex peptide-like molecules.[1][2]

Introduction to this compound in Peptidomimetic Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, offering advantages such as enhanced stability against enzymatic degradation, improved bioavailability, and better receptor selectivity.[3][4] this compound serves as a valuable building block in the synthesis of these molecules. The bulky and lipophilic nature of the isopropyl group can be crucial for the biological activity of the resulting peptidomimetics, particularly in the development of antimicrobial and anticancer agents.[5][6]

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step.[2] The Ugi and Passerini reactions are prominent examples of MCRs that utilize isocyanides to create peptide-like scaffolds.[1][7][8]

Key Synthetic Strategies

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[1][9] This reaction is highly versatile and allows for the introduction of significant molecular diversity. The general mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to form a stable dipeptide-like product.[9]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important MCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[7][10] This reaction is particularly useful for the synthesis of depsipeptides and other peptidomimetic structures. The mechanism is believed to proceed through the formation of an intermediate adduct from the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide.[7]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous, especially for the Passerini reaction which is typically carried out in aprotic solvents.[7] The Ugi reaction is often performed in polar protic solvents like methanol or ethanol.[1]

  • Reaction Monitoring: The progress of the reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of a Peptidomimetic via the Ugi Reaction Using this compound

This protocol describes a general procedure for the synthesis of a linear peptidomimetic using the Ugi four-component reaction with this compound.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Primary amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • This compound

  • Methanol (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure peptidomimetic product.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[11]

Protocol 2: Synthesis of a Peptidomimetic via the Passerini Reaction Using this compound

This protocol outlines a general method for the synthesis of an α-acyloxy carboxamide peptidomimetic using the Passerini three-component reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., phenylacetic acid)

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress of the reaction by TLC.[10]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure α-acyloxy carboxamide product.[10]

  • Characterize the purified compound using appropriate analytical techniques (1H NMR, 13C NMR, and HRMS).[11]

Data Presentation

The following table summarizes representative yields for peptidomimetic syntheses using aliphatic isocyanides in multicomponent reactions. The inclusion of a bulky isopropyl group has been shown to be beneficial for the biological activity of the resulting peptidomimetics.[5]

Reaction TypeIsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
Ugi-4CRThis compoundIsobutyraldehydeBenzylamineAcetic AcidMethanol75-90 (estimated)General Protocol
Passerini-3CRThis compoundBenzaldehyde-Phenylacetic AcidDCM60-85 (estimated)[10]
Ugi-4CRCyclohexyl IsocyanideBenzaldehydep-Methoxybenzyl amineHydrocinnamic acidPBS with SDS30[12]
Ugi-4CRn-Butyl IsocyanideBenzaldehydep-Methoxybenzyl amineHydrocinnamic acidPBS with SDS35[12]
Ugi-4CRt-Butyl IsocyanideBenzaldehydep-Methoxybenzyl amineHydrocinnamic acidPBS with SDS33[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of peptidomimetics using this compound.

experimental_workflow reagents Starting Materials (Aldehyde, Amine*, Acid, this compound) mcr Multicomponent Reaction (Ugi or Passerini) reagents->mcr One-pot monitoring Reaction Monitoring (TLC, LC-MS) mcr->monitoring workup Work-up & Solvent Removal monitoring->workup Reaction Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization bioassay Biological Activity Screening characterization->bioassay caption *Amine is used in the Ugi reaction.

Caption: General workflow for peptidomimetic synthesis.

Ugi Reaction Mechanism

This diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

ugi_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde (R1-CHO) Imine Imine (R1-CH=N-R2) A->Imine B Amine (R2-NH2) B->Imine C Carboxylic Acid (R3-COOH) Adduct α-Adduct C->Adduct D This compound ((CH3)2CH-NC) Nitrilium Nitrilium Ion D->Nitrilium Imine->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Peptidomimetic Mode of Action

Many peptidomimetics exert their biological effects by disrupting protein-protein interactions (PPIs). This diagram illustrates this concept.

ppi_inhibition cluster_normal Normal Biological Process cluster_inhibition Inhibition by Peptidomimetic ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding leads to biological signal ProteinA_i Protein A ProteinB_i Protein B ProteinA_i->ProteinB_i Interaction Inhibited Peptidomimetic Peptidomimetic Peptidomimetic->ProteinA_i Binding blocks interaction site

Caption: Inhibition of protein-protein interaction.

References

Green Chemistry Approaches to Reactions with Isopropyl Isocyanide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of sustainable chemical synthesis has positioned green chemistry as a cornerstone of modern research and development. Isopropyl isocyanide, a versatile C1-synthon, is a key reactant in various organic transformations, particularly in the synthesis of complex molecules and pharmacologically relevant scaffolds through multicomponent reactions (MCRs).[1][2][3] This document provides detailed application notes and protocols for conducting reactions with this compound under environmentally benign conditions, focusing on the principles of green chemistry such as the use of alternative solvents, solvent-free conditions, and catalytic methods. These approaches aim to enhance reaction efficiency, reduce waste, and minimize the use of hazardous substances.[2][4][5]

Core Concepts in Green Isocyanide Chemistry

The application of green chemistry principles to reactions involving this compound primarily revolves around three key areas:

  • Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids (ILs), and deep eutectic solvents (DESs) can significantly reduce the environmental impact of a chemical process.[6][7][8][9][10] Water, in particular, can accelerate certain reactions due to the hydrophobic effect.[7][8][10]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.[11] These reactions can be facilitated by techniques such as grinding or heating the neat reactants.

  • Catalysis: The use of catalysts, including biocatalysts, organocatalysts, and metal catalysts, can enhance reaction rates and selectivity under milder conditions, leading to energy savings and reduced byproduct formation.[12]

Application Notes: Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, are inherently atom-economical and align well with the principles of green chemistry.[2][4] this compound is a frequent participant in two of the most prominent MCRs: the Passerini and Ugi reactions.

The Passerini Reaction in Green Solvents

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide.[1][6] Traditionally carried out in aprotic organic solvents, greener alternatives have been successfully implemented.

Key Advantages of Green Approaches:

  • Water as a Solvent: The Passerini reaction can be significantly accelerated in water compared to traditional organic solvents.[7][8]

  • Ionic Liquids and Deep Eutectic Solvents: These non-volatile solvents offer an alternative reaction medium, often leading to high yields and easy product isolation.[6]

Passerini_Reaction_Workflow cluster_reactants Reactants cluster_conditions Green Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Mixture Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Mixture Water Water Water->Reaction Mixture Solvent Ionic Liquid Ionic Liquid Ionic Liquid->Reaction Mixture Solvent Solvent-Free Solvent-Free Solvent-Free->Reaction Mixture Condition α-Acyloxy Carboxamide α-Acyloxy Carboxamide Reaction Mixture->α-Acyloxy Carboxamide Passerini Reaction

The Ugi Reaction in Deep Eutectic Solvents

The Ugi four-component reaction (U-4CR) is a powerful tool for generating dipeptide-like structures from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.[1][3] The use of deep eutectic solvents (DESs) as a reaction medium offers a sustainable and efficient alternative to conventional solvents.[9]

Key Advantages of DESs in Ugi Reactions:

  • Biodegradability and Low Cost: DESs, such as a mixture of choline chloride and urea, are biodegradable and prepared from inexpensive starting materials.[9][13]

  • Recyclability: The DES can often be recovered and reused multiple times without a significant loss in activity.[9]

  • High Yields and Short Reaction Times: Ugi reactions in DESs can proceed rapidly to give high yields of the desired products.[9]

Ugi_Reaction_Pathway Amine Amine Imine Imine Amine->Imine Carbonyl Carbonyl Carbonyl->Imine + H₂O Nitrilium Ion Nitrilium Ion Imine->Nitrilium Ion This compound This compound This compound->Nitrilium Ion Intermediate Intermediate Nitrilium Ion->Intermediate Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate Ugi Product Ugi Product Intermediate->Ugi Product Mumm Rearrangement

Experimental Protocols

Protocol 1: Aqueous Passerini Reaction

This protocol describes a general procedure for the Passerini reaction of this compound, an aldehyde, and a carboxylic acid in water.[7][8]

Materials:

  • This compound (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Carboxylic acid (e.g., acetic acid) (1.0 mmol)

  • Water (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Add 5 mL of water to the flask.

  • Add this compound (1.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-acyloxy carboxamide.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound69.111.086 µL
Benzaldehyde106.121.0102 µL
Acetic Acid60.051.057 µL
Expected ProductVaries-Varies
Protocol 2: Ugi Reaction in a Deep Eutectic Solvent

This protocol outlines a general procedure for the Ugi four-component reaction using a choline chloride:urea deep eutectic solvent.[9]

Materials:

  • Choline chloride

  • Urea

  • This compound (1.0 mmol)

  • Aldehyde (e.g., isobutyraldehyde) (1.0 mmol)

  • Amine (e.g., benzylamine) (1.0 mmol)

  • Carboxylic acid (e.g., benzoic acid) (1.0 mmol)

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • Mix choline chloride and urea in a 1:2 molar ratio in a flask.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

    • Allow the DES to cool to room temperature before use.

  • Ugi Reaction:

    • To a round-bottom flask containing the pre-prepared DES (2 mL), add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add this compound (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature for 2-5 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, add water (10 mL) to the reaction mixture to precipitate the product.

    • Filter the solid product and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

    • The aqueous filtrate containing the DES can be concentrated under reduced pressure to remove water and the DES can be reused.[9]

ComponentMolar Ratio (ChCl:Urea)Temperature (°C)Reaction Time (h)Typical Yield (%)
Choline Chloride:Urea1:2Room Temp.2-560-92[9]

Other Green Approaches

C-H Functionalization

Recent advances have demonstrated the use of this compound in metal-catalyzed C-H functionalization reactions.[14][15][16] These methods offer a highly atom-economical way to form new C-C and C-N bonds by directly activating otherwise inert C-H bonds, often under milder and more sustainable conditions than traditional cross-coupling reactions. The synergy of isocyanide insertion and C-H activation provides a powerful tool for the synthesis of complex molecules.[14][16] For instance, palladium-catalyzed C-H activation coupled with isocyanide incorporation has been achieved in green media like PEG-400.[17]

Biocatalysis

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing area of green chemistry.[12] While specific examples of biocatalytic reactions directly involving this compound are still emerging, the principles of biocatalysis, such as high selectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and the use of renewable and biodegradable catalysts, make it a promising future direction for green isocyanide chemistry.[12]

Conclusion

The reactions of this compound can be conducted in a more sustainable manner by adopting green chemistry principles. The use of alternative solvents like water and deep eutectic solvents, as well as the development of solvent-free and catalytic methods, significantly reduces the environmental footprint of these important transformations. The protocols and data presented here provide a practical guide for researchers and professionals in drug development to implement greener approaches in their synthetic endeavors, contributing to a more sustainable chemical industry. The continued exploration of innovative green methodologies, such as C-H functionalization and biocatalysis, will further expand the toolkit for sustainable synthesis with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl Isocyanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities during the synthesis of isopropyl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the dehydration of N-isopropylformamide. This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine.[1][2] Another, though less common, method is the carbylamine reaction, which involves the reaction of isopropylamine with chloroform and a strong base.[2][3]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The primary impurities often encountered are residual starting materials and byproducts from the reaction. These can include:

  • Unreacted N-isopropylformamide: The starting material for the dehydration reaction.

  • Triethylamine/Pyridine: The base used in the dehydration reaction.

  • Triethylamine hydrochloride/Pyridinium salts: Formed as a byproduct of the reaction between the base and the dehydrating agent.[4]

  • Polymeric materials: Isocyanides can be prone to polymerization, especially in the presence of acidic impurities or at elevated temperatures.[2][4]

  • N-isopropylformamide (from hydrolysis): this compound is sensitive to acid and can hydrolyze back to the formamide if exposed to acidic conditions, particularly during workup.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the N-isopropylformamide starting material and the appearance of the this compound product.[4] The characteristic, pungent odor of the isocyanide can also be an indicator of product formation, though this is not a quantitative measure.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] It is recommended to store it under an inert atmosphere, such as nitrogen.[6] Due to its sensitivity to acids, it should be stored away from acidic compounds.[2] Storage at 2-8°C is also recommended.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by TLC until the starting N-isopropylformamide is consumed. Ensure the reaction is stirred efficiently.
Hydrolysis of the product during workupMaintain basic conditions throughout the workup. Use a saturated sodium bicarbonate solution for washing and ensure all glassware is dry.
Polymerization of the productAvoid high temperatures during the reaction and purification. Distill under reduced pressure. Ensure no acidic impurities are present.
Loss of product during isolationThis compound is volatile (boiling point ~75 °C).[5] Use a cooled receiving flask during distillation and handle the product in a well-ventilated fume hood.

Issue 2: Presence of Colored Impurities in the Final Product

Possible Cause Troubleshooting Step
Side reactions or decompositionEnsure the reaction temperature is controlled, especially during the addition of the dehydrating agent. Purify the product promptly after the reaction is complete.
Contaminated reagents or solventsUse high-purity, anhydrous solvents and reagents.
Air oxidationConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Removing Triethylamine or its Salt

| Possible Cause | Troubleshooting Step | | Inefficient extraction | Wash the organic layer with cold, dilute acid (e.g., 1M HCl) to remove residual triethylamine. Be cautious as isocyanides are acid-sensitive. A quick wash followed by immediate drying is recommended. Alternatively, washing with saturated ammonium chloride can be a milder option. | | Co-distillation | If triethylamine co-distills with the product, purification by column chromatography may be more effective. | | Incomplete reaction of the base | Ensure the stoichiometry of the dehydrating agent is correct to consume all of the base. |

Experimental Protocols

Synthesis of N-isopropylformamide

A detailed experimental procedure for the synthesis of N-isopropylformamide, the precursor for this compound, is crucial for obtaining a high-purity final product. While a specific protocol for N-isopropylformamide was not found in the search results, a general procedure for the formylation of amines can be adapted.

General Procedure for N-formylation of an Amine:

  • In a round-bottom flask, dissolve isopropylamine in a suitable solvent such as toluene or THF.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of a formylating agent (e.g., ethyl formate or a mixed anhydride of formic acid).

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • The crude N-isopropylformamide can be purified by distillation or column chromatography if necessary.

Synthesis of this compound via Dehydration of N-isopropylformamide

This protocol is based on general procedures for isocyanide synthesis.[1][7][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve N-isopropylformamide (1 equivalent) and triethylamine (2-3 equivalents) in anhydrous dichloromethane (DCM) or use triethylamine as the solvent.[7][8]

  • Addition of Dehydrating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting formamide.

  • Workup: Quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent carefully on a rotary evaporator with a cooled water bath. The crude this compound can then be purified by vacuum distillation or flash column chromatography.

Purification Protocols

1. Vacuum Distillation:

  • Rationale: Vacuum distillation is employed to lower the boiling point of this compound, thereby preventing thermal decomposition and polymerization.[9][10]

  • Procedure:

    • Assemble a vacuum distillation apparatus.

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Gradually apply vacuum and gently heat the flask.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 75 °C at atmospheric pressure.[5] Under vacuum, the boiling point will be significantly lower. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.

2. Flash Column Chromatography:

  • Rationale: This technique is useful for removing less volatile impurities and colored byproducts.[2][11]

  • Procedure:

    • Prepare a silica gel column using a non-polar solvent system, such as hexane or a mixture of hexane and diethyl ether.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇N[12]
Molecular Weight 69.11 g/mol [12]
Boiling Point 75 °C (at 760 mmHg)[5]
Density 0.733 g/mL at 25 °C[5]
Refractive Index n20/D 1.371[5]
Flash Point -10 °C[13]

Table 2: Typical Yields for Isocyanide Synthesis (General)

Dehydrating AgentBaseSolventTypical YieldReference
POCl₃TriethylamineDichloromethaneHigh to excellent[1][7]
POCl₃TriethylamineNone (TEA as solvent)High to excellent[8][14]
PhosgeneTertiary AmineVariousGood[4]
p-Toluenesulfonyl chloridePyridineDichloromethaneUp to 98%[5]

Analytical Methods for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities in this compound.[15][16]

Suggested GC-MS Parameters:

  • Column: A mid-polar column, such as one with a 5% phenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. Column dimensions of 30 m x 0.25 mm x 0.25 µm are typical.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection, depending on the expected concentration of impurities. An injection volume of 1 µL is common.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to identify and quantify impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can be used as references.[17][18][19]

  • This compound:

    • ¹H NMR: Expect a septet for the CH proton and a doublet for the CH₃ protons.

    • ¹³C NMR: Expect signals for the isocyanide carbon, the CH carbon, and the CH₃ carbons.

  • N-isopropylformamide (Impurity):

    • ¹H NMR: Will show characteristic signals for the formyl proton (CHO), the N-H proton, the isopropyl CH proton, and the isopropyl CH₃ protons. The presence of rotamers may lead to multiple sets of signals.

  • Triethylamine (Impurity):

    • ¹H NMR: Will show a quartet for the CH₂ protons and a triplet for the CH₃ protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying the isocyanide functional group and monitoring the disappearance of the formamide starting material.

  • This compound: A strong, sharp absorption band in the region of 2150-2110 cm⁻¹ is characteristic of the isocyanide (N≡C) stretch.

  • N-isopropylformamide: Will show a strong C=O stretch around 1670 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start N-isopropylformamide + Triethylamine + POCl3 reaction Reaction at 0°C start->reaction Dehydration quench Quench with NaHCO3(aq) reaction->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify analysis GC-MS, NMR, FTIR purify->analysis end_product Pure this compound analysis->end_product logical_relationship cluster_impurities Potential Impurities cluster_causes Causes of Impurities crude_product Crude this compound unreacted_sm Unreacted N-isopropylformamide crude_product->unreacted_sm Source base Triethylamine crude_product->base Source salt Triethylamine HCl crude_product->salt Source polymer Polyisocyanide crude_product->polymer Source hydrolysis_product N-isopropylformamide (from hydrolysis) crude_product->hydrolysis_product Source incomplete_rxn Incomplete Reaction incomplete_rxn->unreacted_sm excess_reagents Excess Reagents excess_reagents->base side_reactions Side Reactions side_reactions->salt side_reactions->polymer improper_workup Improper Workup improper_workup->hydrolysis_product

References

strategies to increase the yield of isopropyl isocyanide production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth strategies, troubleshooting advice, and detailed protocols to optimize the yield and purity of isopropyl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Hofmann isocyanide synthesis (also known as the carbylamine reaction) and the dehydration of N-isopropylformamide.[1][2] The Hofmann reaction involves reacting isopropylamine with chloroform and a strong base, often facilitated by a phase-transfer catalyst.[1][3] The dehydration method is a two-step process that begins with the formylation of isopropylamine to create N-isopropylformamide, which is then dehydrated using a reagent like phosphorus oxychloride (POCl₃).[2][4]

Q2: Why is a phase-transfer catalyst (PTC) recommended for the Hofmann reaction?

A2: A phase-transfer catalyst is crucial for the Hofmann reaction as it facilitates the transfer of the hydroxide ion (or other base) from the aqueous phase to the organic phase.[3] This is where the reaction between chloroform and the base generates the highly reactive dichlorocarbene intermediate, which then reacts with the isopropylamine.[1][5] Using a PTC, such as benzyltriethylammonium chloride, significantly improves reaction rates and yields, which can otherwise be very poor (around 20%).[3]

Q3: What are the most common dehydrating agents for the N-isopropylformamide method?

A3: Phosphorus oxychloride (POCl₃) is the most widely used and effective dehydrating agent for this synthesis, often used in combination with a tertiary amine base like triethylamine or pyridine.[4][6][7] Other reagents such as phosgene, diphosgene, and p-toluenesulfonyl chloride (tosyl chloride) can also be used.[4] POCl₃ is often preferred as it yields inorganic phosphate byproducts, which can be easier to manage than the organic waste from reagents like tosyl chloride.[6]

Q4: How should I handle and store this compound?

A4: this compound, like other volatile isocyanides, has an extremely unpleasant and powerful odor and is toxic. All manipulations must be performed in a well-ventilated fume hood.[8] Isocyanides are sensitive to acid and can hydrolyze to the corresponding formamide; therefore, they should be stored under anhydrous conditions and away from acidic substances.[6] For long-term stability, storage at low temperatures (2-8°C) is recommended. Glassware can be decontaminated by rinsing with a mixture of concentrated hydrochloric acid and methanol.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis.

Problem 1: Low or No Product Yield in Hofmann Reaction

Potential Cause Troubleshooting Step
Inefficient Dichlorocarbene Formation Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. Confirm the base (e.g., 50% NaOH) is concentrated and active.[2][5]
Inactive Phase-Transfer Catalyst (PTC) Use a fresh, high-purity PTC. Benzyltriethylammonium chloride is a common choice.[2][5] Ensure a catalytic amount (e.g., 1-5 mol%) is used.
Reaction Temperature Too Low The reaction is exothermic and should be initiated at a moderate temperature (e.g., 45°C) to begin reflux.[5][9] If the reaction does not start, gentle warming may be required.
Incorrect Stoichiometry A significant excess of base (at least 3 equivalents) is required: one to generate the carbene and two to neutralize the HCl produced.[5]
Product Hydrolysis Workup and extraction should be performed without unnecessary delay. Avoid acidic conditions during workup.

Problem 2: Low Yield in N-isopropylformamide Dehydration

Potential Cause Troubleshooting Step
Wet Reagents or Glassware Isocyanides are sensitive to moisture. Ensure all glassware is oven-dried and reagents (especially the solvent and base) are anhydrous.
Acidic Reaction Conditions The reaction must be kept under basic conditions to prevent hydrolysis of the isocyanide product.[6] Use a sufficient excess of a tertiary amine base like triethylamine (e.g., 2-5 equivalents).[4][6]
Ineffective Dehydrating Agent Use a fresh bottle of phosphorus oxychloride (POCl₃) or other dehydrating agent. POCl₃ is highly reactive with atmospheric moisture.
Temperature Control Issues The addition of POCl₃ is exothermic. Maintain a low temperature (e.g., 0°C) during the addition to prevent side reactions and decomposition.[4][10]
Incomplete Initial Formylation Ensure the conversion of isopropylamine to N-isopropylformamide was successful and the starting material is pure before proceeding to the dehydration step.

Problem 3: Product is Impure After Purification

Potential Cause Troubleshooting Step
Contamination with Unreacted Amine During workup, wash the organic layer with dilute acid (e.g., 5% HCl) to remove unreacted isopropylamine. Note: This should be done cautiously to avoid hydrolysis of the isocyanide.
Solvent Contamination This compound has a relatively low boiling point (~75°C). Use a lower-boiling solvent like dichloromethane (DCM) to facilitate removal by distillation or rotary evaporation.[6][11]
Product Degradation on Silica Gel Isocyanides can be unstable on silica gel.[6] Minimize contact time by using a short plug of silica for filtration rather than long column chromatography. Consider using neutral or basic alumina.[7]
Thermal Decomposition Avoid excessive heat during distillation. Purify via vacuum distillation if possible to lower the required temperature.

Data Presentation: Yield Comparison

While data specifically for this compound is limited, the following tables summarize typical yields reported for similar aliphatic isocyanides under various conditions, providing a strong baseline for experimental design.

Table 1: Representative Yields for Hofmann Carbylamine Reaction

Primary AminePhase-Transfer Catalyst (PTC)Yield (%)Reference
tert-ButylamineBenzyltriethylammonium chloride66-73Organic Syntheses[5]
n-ButylamineBenzyltriethylammonium chloride40-60General Reported Range[3]
1-PentylamineBenzyltriethylammonium chloride40-70BenchChem[1]
VariousTetra-n-butylammonium hydrogen sulfate75-95Scribd[12]

Table 2: Representative Yields for Dehydration of N-Alkylformamides

N-AlkylformamideDehydrating Agent / BaseSolventYield (%)Reference
N-CyclohexylformamidePOCl₃ / PyridinePetroleum Ether80-86Organic Syntheses[13]
N-BenzylformamidePOCl₃ / TriethylamineDichloromethane>90Green Chemistry[6]
Various AliphaticPOCl₃ / TriethylamineTriethylamineHigh to ExcellentMDPI[4]
Various Aliphaticp-Toluenesulfonyl chlorideDichloromethaneup to 98Green Chemistry

Experimental Protocols

Caution: this compound is toxic and has a powerful, foul odor. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Hofmann Reaction (Phase-Transfer Catalysis)

This protocol is adapted from the synthesis of tert-butyl isocyanide and is suitable for this compound.[2][5]

  • Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, add 150 mL of water and then slowly add 150 g (3.75 moles) of sodium hydroxide pellets while stirring.

  • Reagent Preparation: In the dropping funnel, prepare a mixture of 59 g (1.0 mole) of isopropylamine, 60 g (0.5 moles) of chloroform, 1 g (~4 mmol) of benzyltriethylammonium chloride, and 150 mL of dichloromethane.

  • Reaction: Vigorously stir the sodium hydroxide solution and warm it to approximately 45-50°C. Add the mixture from the dropping funnel dropwise over 30-45 minutes. The reaction is exothermic and should begin to reflux gently.

  • Stirring: After the addition is complete, continue stirring the mixture for an additional 2 hours as the reflux subsides and the mixture cools to room temperature.

  • Workup: Dilute the reaction mixture with 400 mL of cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 50 mL of dichloromethane.

  • Washing: Combine the organic layers and wash them successively with 100 mL of water and 100 mL of brine.

  • Drying & Isolation: Dry the organic solution over anhydrous magnesium sulfate. Filter the solution and remove the dichloromethane solvent by distillation.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 75°C.

Protocol 2: Synthesis via Dehydration of N-isopropylformamide

This two-step protocol is adapted from general procedures for formylation and highly efficient POCl₃ dehydration.[4]

Step A: N-Formylation of Isopropylamine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 59 g (1.0 mole) of isopropylamine and 100 mL of toluene.

  • Reaction: Add 55 g (1.2 moles) of 85% aqueous formic acid. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Completion: Continue refluxing for 4-8 hours, or until no more water is collected.

  • Isolation: Cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude N-isopropylformamide is often of sufficient purity for the next step.

Step B: Dehydration with POCl₃ [4]

  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude N-isopropylformamide (~1.0 mole) in 200 mL of anhydrous dichloromethane. Add 202 g (2.0 moles) of anhydrous triethylamine.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 153 g (1.0 mole) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0°C for 1 hour. Monitor the reaction's progress by TLC or GC analysis.

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Drying & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and purify by fractional distillation as described in Protocol 1.

Visualized Workflows and Logic

G cluster_0 Synthesis Workflow: Dehydration Method Reactants Isopropylamine + Formic Acid Formylation Step A: N-Formylation (Toluene, Reflux w/ Dean-Stark) Reactants->Formylation Formamide Crude N-isopropylformamide Formylation->Formamide Dehydration Step B: Dehydration (POCl3, Et3N, DCM, 0°C) Formamide->Dehydration Workup Aqueous Workup (NaHCO3 wash) Dehydration->Workup Purification Drying & Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the two-step dehydration synthesis.

G cluster_1 Troubleshooting Logic: Low Yield Start Low Yield Observed CheckPurity Verify Reagent Purity (Amine, CHCl3, POCl3, Solvents) Start->CheckPurity CheckConditions Confirm Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckAnhydrous Ensure Anhydrous Setup (Dry Glassware & Reagents) Start->CheckAnhydrous Analysis Analyze Crude Mixture (TLC, GC, or crude NMR) CheckConditions->Analysis ProductFormed Product Formed? Analysis->ProductFormed OptimizeWorkup Optimize Workup & Purification Steps ProductFormed->OptimizeWorkup  Yes RevisitReaction Re-evaluate Reaction (Catalyst, Base, Temp) ProductFormed->RevisitReaction  No / Byproducts  

Caption: A decision-making workflow for troubleshooting low-yield experiments.

References

Technical Support Center: Passerini Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the Passerini three-component reaction, which forms α-acyloxy carboxamides from an oxo component (aldehyde or ketone), a carboxylic acid, and an isocyanide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Passerini reaction?

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. The reaction proceeds through a series of steps:

  • The carboxylic acid protonates the carbonyl group of the aldehyde or ketone, making it more electrophilic.

  • The nucleophilic isocyanide attacks the activated carbonyl carbon.

  • The carboxylate anion then attacks the resulting nitrilium ion.

  • The final α-acyloxy carboxamide product is formed through an intramolecular acyl transfer.

Q2: What are the most common side reactions observed in the Passerini reaction?

Common side reactions include the formation of α-hydroxy amides, Ugi-type products if an amine is present as an impurity, and the hydrolysis of the isocyanide. Low yields are often attributed to these competing pathways or the low reactivity of the starting materials.

Q3: How can I purify the final α-acyloxy carboxamide product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent depends on the polarity of the product, but mixtures of hexane and ethyl acetate are commonly used. In some cases, recrystallization can also be an effective purification method.

Troubleshooting Guide

Issue 1: Low Yield of the Desired α-Acyloxy Carboxamide

Low yields are a frequent problem in the Passerini reaction and can stem from several factors, including substrate reactivity, reaction conditions, and the presence of impurities.

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield of Passerini Product check_reagents Are starting materials pure and reactive? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions side_reactions Are side products being formed? start->side_reactions reagent_no No check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes Yes conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes side_reactions_yes Yes side_reactions->side_reactions_yes Yes purify_reagents Purify starting materials (distillation, recrystallization). reagent_no->purify_reagents change_reagents Consider more reactive substrates (e.g., activated aldehydes). reagent_no->change_reagents optimize_solvent Screen different solvents (e.g., aprotic polar vs. nonpolar). conditions_no->optimize_solvent optimize_temp Vary the reaction temperature. conditions_no->optimize_temp add_catalyst Consider adding a Lewis acid catalyst. conditions_no->add_catalyst identify_byproduct Identify the major byproduct (e.g., via NMR, MS). side_reactions_yes->identify_byproduct troubleshoot_byproduct Go to specific troubleshooting guide for that byproduct. identify_byproduct->troubleshoot_byproduct

Caption: Troubleshooting workflow for low yields in the Passerini reaction.

Experimental Protocol: Improving Yield with a Lewis Acid Catalyst

For less reactive substrates, the addition of a Lewis acid can sometimes improve the yield.

  • To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.1 mmol) in dichloromethane (CH₂Cl₂) (5 mL) at 0 °C, add the Lewis acid catalyst (e.g., TiCl₄, 0.1 mmol).

  • Stir the mixture for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Effect of Solvent on Passerini Reaction Yield

SolventDielectric Constant (ε)Typical Yield (%)
Dichloromethane (CH₂Cl₂)9.170-90%
Tetrahydrofuran (THF)7.660-80%
Toluene2.440-60%
Water80.1Often lower due to isocyanide hydrolysis
Issue 2: Formation of α-Hydroxy Amide Byproduct

The formation of α-hydroxy amides is a common side reaction, especially when water is present in the reaction mixture.

Logical Diagram: Formation of α-Hydroxy Amide

alpha_hydroxy_amide_formation title Pathway to α-Hydroxy Amide Byproduct isocyanide Isocyanide intermediate Intermediate isocyanide->intermediate water Water (impurity) water->intermediate Hydrolysis pathway carbonyl Carbonyl Compound carbonyl->intermediate passerini_product α-Acyloxy Carboxamide (Desired) alpha_hydroxy_amide α-Hydroxy Amide (Byproduct) intermediate->alpha_hydroxy_amide

Caption: Competing pathway leading to α-hydroxy amide formation.

Troubleshooting Steps:

  • Dry Solvents and Reagents: Ensure all solvents are rigorously dried before use. Use freshly distilled aldehydes/ketones and anhydrous carboxylic acids.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

  • Use of Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can help to scavenge any residual water.

Experimental Protocol: Passerini Reaction Under Anhydrous Conditions

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Add activated 4Å molecular sieves to the reaction flask.

  • To the flask, add anhydrous dichloromethane (5 mL) via syringe.

  • Add the aldehyde (1.0 mmol), carboxylic acid (1.1 mmol), and isocyanide (1.0 mmol) sequentially via syringe at room temperature.

  • Stir the reaction under a nitrogen atmosphere and monitor by TLC.

  • Work-up and purification are performed as described previously.

Issue 3: Formation of Ugi-type Byproducts

If an amine is present as an impurity (e.g., from the synthesis of the isocyanide), a four-component Ugi reaction can occur, leading to the formation of an α-acetamido-N-alkyl-N-benzylacetamide instead of the desired Passerini product.

Troubleshooting Steps:

  • Purify the Isocyanide: Ensure the isocyanide is free of any starting amine. This can often be achieved by distillation or column chromatography.

  • Check Other Reagents for Amine Impurities: While less common, the other starting materials could also be a source of amine contamination.

Table 2: Comparison of Passerini and Ugi Reactions

FeaturePasserini ReactionUgi Reaction
Components Aldehyde/Ketone, Carboxylic Acid, IsocyanideAldehyde/Ketone, Carboxylic Acid, Isocyanide, Amine
Product α-Acyloxy Carboxamideα-Acylamino Amide
Key Difference 3-component reaction4-component reaction

This technical support guide provides a starting point for troubleshooting common issues in the Passerini reaction. For more complex problems, consulting the primary literature for specific substrate classes is recommended.

Technical Support Center: Managing Isopropyl Isocyanide Odor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely managing the potent odor of isopropyl isocyanide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics and primary hazards of this compound?

This compound is a colorless, highly flammable liquid known for its extremely pungent and unpleasant odor.[1][2] Its primary hazards include high toxicity; it is fatal if inhaled and toxic if swallowed or on contact with skin.[3][4][5] The compound is a lachrymator, causing irritation and potential burns to the eyes and skin.[6][7] Inhalation can lead to severe respiratory irritation, and it may cause allergic reactions or asthma-like symptoms.[8][9][10] Furthermore, its vapors are heavier than air and can form explosive mixtures, posing a significant fire risk.[3][6]

Q2: What are the immediate first aid measures in case of exposure?

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][11]

  • Skin Contact: Instantly remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a physician or poison control center immediately.[7]

Q3: Can the powerful odor indicate a dangerous level of exposure?

While the odor is potent, its presence alone is not a reliable indicator of concentration. Isocyanates are known to have poor warning properties, meaning the odor threshold may not provide sufficient warning before reaching hazardous concentrations.[12] All work with this substance must be performed under the assumption that any detectable odor indicates a potential exposure that needs to be controlled.

Q4: What is the minimum required Personal Protective Equipment (PPE) for handling this compound?

A risk assessment is crucial, but standard required PPE includes:

  • Respiratory Protection: A NIOSH-approved respirator is essential. For operations with inadequate ventilation or during spill cleanup, a positive-pressure, air-supplied respirator or a Self-Contained Breathing Apparatus (SCBA) is necessary.[12][13][14] Standard organic vapor cartridges may not provide adequate protection.[12][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. If contact occurs, remove and dispose of the gloves immediately.[15][16]

  • Eye Protection: Chemical splash goggles are required. A full-face respirator is recommended to provide both eye and respiratory protection.[8][13]

  • Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[6][14] An emergency shower should be readily accessible.[6]

Q5: How should this compound be properly stored?

Store in a tightly closed container, preferably under an inert gas like nitrogen, in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] It must be kept away from heat, sparks, open flames, and other ignition sources.[4] The storage area should be equipped with explosion-proof electrical fittings.[6]

Troubleshooting Guides

Issue: Persistent Odor in the Laboratory

Q: I can still smell this compound after my experiment is finished and the fume hood sash is closed. What should I do?

A: A lingering odor suggests a potential containment failure or contamination.

  • Do not remove the apparatus from the hood. The odor may be emanating from residual material in your equipment.

  • Check the fume hood. Ensure it is operating correctly and the airflow is not obstructed.

  • Decontaminate your equipment in place. Before removing any glassware from the hood, rinse it with a suitable solvent (like acetone) followed by a neutralizing solution to quench any remaining isocyanide.[15] A solution of methanol containing some aqueous ammonia is effective.[15] For general isonitrile decontamination, a bleach solution can also be used to oxidize the compound.[17]

  • Wipe down the fume hood surfaces. Use a decontaminating solution to clean the interior surfaces of the fume hood.

  • Check for leaks. If the odor persists, there may be a leak in your experimental setup or a nearby stored container.

  • Consider exhaust treatment. If odors are a recurrent issue, the building's exhaust may require treatment with air scrubbers (e.g., carbon filters, chemical scrubbers) to prevent odors from re-entering the building or affecting the surrounding area.[18][19][20]

Issue: Accidental Spills

Q: I have had a small spill of this compound inside the chemical fume hood. What is the correct procedure?

A: For a small, contained spill inside a functioning fume hood:

  • Alert colleagues in the immediate area and restrict access.

  • Ensure you are wearing appropriate PPE , including respiratory protection.

  • Contain the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth. DO NOT USE WATER , as it reacts violently with isocyanates.[6]

  • Scoop the absorbent material into an open-top container. Do not use a sealed container, as the reaction with ambient moisture can generate gas and cause pressure buildup.[21]

  • Decontaminate the spill area using a neutralizing solution.

  • Treat all contaminated materials (absorbent, gloves, etc.) as hazardous waste and dispose of them according to your institution's guidelines.[3][4]

Q: What should be done if the spill occurs outside of a fume hood?

A: This is a serious emergency.

  • EVACUATE the laboratory immediately.

  • Alert your supervisor and institutional safety office (EHS).

  • Prevent re-entry to the area.

  • Only personnel trained and equipped for hazardous spill response should attempt to clean it up.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₇N[5]
Molecular Weight 69.11 g/mol
Appearance Colorless liquid[1][2]
Odor Pungent, foul[1][2]
Boiling Point 75 °C
Density 0.733 g/mL at 25 °C
Flash Point 20.6 °C (69.1 °F) - closed cup
Vapor Pressure 71.6 mmHg[1]

Experimental Protocols

Protocol 1: Decontamination of Glassware and Equipment

  • Objective: To safely quench and deodorize residual this compound from laboratory equipment before removal from the fume hood.

  • Materials:

    • Contaminated glassware/equipment

    • Waste beakers

    • Acetone

    • Decontamination Solution: 90% methanol, 5% concentrated aqueous ammonia, 5% water.

    • Appropriate PPE

  • Procedure:

    • Conduct all steps inside a certified chemical fume hood.

    • Wearing appropriate PPE, carefully drain any bulk residual isocyanide into a designated hazardous waste container.

    • Rinse the glassware at least twice with acetone to remove the bulk of the organic residues. Collect the rinsate in a hazardous waste container.

    • Carefully add the decontamination solution to the glassware, ensuring all potentially contaminated surfaces are wetted.

    • Allow the solution to sit in the glassware for at least 30 minutes to ensure complete neutralization.

    • Dispose of the decontamination solution into the appropriate hazardous waste stream.

    • The glassware can now be washed using standard laboratory procedures.

Protocol 2: Neutralization of Small Spills within a Fume Hood

  • Objective: To safely absorb and neutralize a small spill (<50 mL) of this compound inside a chemical fume hood.

  • Materials:

    • Dry absorbent material (vermiculite, dry sand)

    • Decontamination Solution: Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, ~90% Water. Formula 2: 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, ~92% Water.[21] (Note: Use Formula 2 with extreme caution and ensure maximum ventilation due to ammonia vapor).

    • Open-top, labeled hazardous waste container.

    • Scoop or tongs (non-sparking).

    • Full PPE, including respiratory protection.

  • Procedure:

    • Ensure the fume hood is operating correctly.

    • Cover the spill with a generous amount of dry absorbent material.

    • Slowly and carefully apply the decontamination solution to the absorbed material from the outside in, avoiding splashing. Be aware that the reaction may generate gas (CO₂).[2]

    • Allow the mixture to react for at least 30 minutes.

    • Using non-sparking tools, carefully scoop the neutralized material into the open-top hazardous waste container.[3][6]

    • Wipe the spill area with a cloth wetted with the decontamination solution.

    • Place all contaminated materials into the waste container.

    • Label the container and arrange for hazardous waste pickup.

Mandatory Visualizations

Spill_Response_Workflow start Spill Detected location Assess Location start->location size Assess Size location->size Inside Fume Hood evacuate EVACUATE AREA! Alert EHS & Supervisor location->evacuate Outside Fume Hood size->evacuate Large Spill alert_colleagues Alert Colleagues Restrict Access size->alert_colleagues Small Spill (<50mL) ppe Don Appropriate PPE (incl. Respirator) alert_colleagues->ppe contain Contain with Dry Inert Absorbent ppe->contain neutralize Apply Neutralizing Solution contain->neutralize collect Collect Waste in Open-Top Container neutralize->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area & Ventilate dispose->decontaminate end Procedure Complete decontaminate->end

Caption: this compound Spill Response Workflow.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Odor Management elim Elimination / Substitution (Most Effective) Use non-isocyanide alternative. Use less odorous isocyanide adducts. eng Engineering Controls Work in certified chemical fume hood. Use local exhaust ventilation (LEV). Install air scrubbers on exhaust. admin Administrative Controls Develop Standard Operating Procedures (SOPs). Provide mandatory training. Restrict access to authorized personnel. ppe Personal Protective Equipment (PPE) (Least Effective) Air-supplied respirator or SCBA. Chemical-resistant gloves & goggles. Protective lab coat.

Caption: Hierarchy of Controls for Odor Management.

References

stability and storage conditions for isopropyl isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Isocyanide

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of this compound, along with troubleshooting guides for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the stability and reactivity of this compound, it is crucial to store it under controlled conditions. Isocyanides are sensitive to moisture and acidic environments, which can lead to degradation or polymerization.[1] Recommended storage is at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and protected from light.[2]

Q2: How stable is this compound at room temperature?

While some isocyanides can be isolated and handled at room temperature, they may undergo decomposition over time.[3] For long-term storage and to ensure reagent quality, refrigeration is recommended.

Q3: What are the known decomposition pathways for this compound?

Q4: What are the primary safety concerns when handling this compound?

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[9] It has a strong, unpleasant odor. Therefore, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Stability and Storage Conditions

Proper storage is critical to preserve the integrity of this compound for use in sensitive applications.

ParameterRecommended ConditionRationale
Temperature 2-8°C[2]To minimize decomposition and maintain stability.
Atmosphere Inert (e.g., Argon, Nitrogen)[1]To prevent degradation from moisture and air.
Container Tightly sealed, light-protectingTo prevent exposure to moisture, air, and light which can promote degradation.
Incompatible Materials Strong acids, strong oxidizing agentsIsocyanides are sensitive to acid and can react vigorously with oxidizing agents.[4]

Troubleshooting Guides

Low or No Yield in Passerini Reactions

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, can sometimes result in low or no yield. Here are some common causes and solutions:

  • Issue: Low reactivity of starting materials.

    • Solution: The purity of the isocyanide is critical; ensure it has been properly stored.[10] The reactivity of the carbonyl compound can also be a factor, with aldehydes generally being more reactive than ketones.

  • Issue: Suboptimal reaction conditions.

    • Solution: The Passerini reaction is often faster in apolar, aprotic solvents like dichloromethane (DCM) or toluene.[10] Increasing the concentration of reactants can also improve the reaction rate.[11]

  • Issue: Side reactions.

    • Solution: The primary side reaction to consider is the polymerization of the isocyanide, especially in the presence of acidic impurities.[4] Ensure all reagents and solvents are pure and dry.

Low or No Yield in Ugi Reactions

The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. Low yields can be addressed by considering the following:

  • Issue: Inefficient imine formation.

    • Solution: The initial step of the Ugi reaction is the formation of an imine from the amine and carbonyl compound.[12] Pre-forming the imine by mixing the amine and carbonyl compound before adding the other components can improve the yield.[1] The use of a dehydrating agent can also be beneficial.[1]

  • Issue: Low reactivity of the isocyanide.

    • Solution: As with the Passerini reaction, the purity and proper storage of the this compound are crucial. Aromatic isocyanides can be less reactive than aliphatic ones.[1]

  • Issue: Inappropriate solvent.

    • Solution: Polar, aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often effective for the Ugi reaction as they can stabilize the charged intermediates.[1]

Experimental Protocols

General Procedure for a Passerini Reaction

This is a generalized protocol and may require optimization for specific substrates.

  • To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Add an aprotic solvent such as dichloromethane (DCM) to achieve a high concentration of reactants (e.g., 0.5–2 M).[10]

  • Add the aldehyde or ketone (1.0 equivalent) to the solution and stir.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[10]

General Procedure for an Ugi Reaction

This is a generalized protocol and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the amine (1.0 equivalent) in a polar aprotic solvent like methanol.

  • Stir the mixture at room temperature for about 30 minutes to facilitate imine formation.[1]

  • Add the carboxylic acid (1.0 equivalent) and stir for an additional 10 minutes.[1]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 65°C) for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting product by an appropriate method, such as crystallization or chromatography.

Visualizing Experimental Logic

Troubleshooting Workflow for Low Yield Reactions

TroubleshootingWorkflow start Low or No Product Yield check_reagents Verify Reagent Purity and Stability (Isocyanide, Aldehyde/Ketone, Amine, Acid) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Concentration) start->check_conditions optimize_solvent Optimize Solvent System check_reagents->optimize_solvent preformation Consider Pre-formation of Imine (Ugi Reaction) check_conditions->preformation For Ugi Reaction check_conditions->optimize_solvent optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp catalyst Consider Use of Lewis Acid Catalyst (Passerini) check_conditions->catalyst For Passerini Reaction success Improved Yield preformation->success optimize_solvent->success optimize_temp->success catalyst->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions involving this compound.

This compound Stability and Decomposition Pathways

StabilityPathways cluster_storage Recommended Storage (2-8°C, Inert Atmosphere) cluster_decomposition Decomposition Pathways isocyanide This compound stable Stable Product isocyanide->stable Proper Storage formamide Isopropyl Formamide isocyanide->formamide Aqueous Acid polymer Polymer isocyanide->polymer Lewis/Brønsted Acids

Caption: Factors influencing the stability and potential decomposition of this compound.

References

Technical Support Center: Overcoming Low Reactivity of Ketones in Passerini Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of ketones in Passerini three-component reactions (P-3CR).

Troubleshooting Guide

Issue: Low to No Yield with Ketonic Substrates

Q1: My Passerini reaction with a ketone is resulting in low or no product formation. What are the primary factors I should investigate?

Low yields in Passerini reactions involving ketones are a common challenge and can typically be attributed to a combination of factors including steric hindrance and the reduced electrophilicity of the ketone's carbonyl carbon compared to aldehydes.[1][2][3] To troubleshoot this, a systematic approach is recommended, starting with an evaluation of the reaction conditions and reagents.

A general troubleshooting workflow can be visualized as follows:

G start Low/No Yield with Ketone check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Concentration, Solvent, Temperature) check_reagents->check_conditions activation_strategy Implement an Activation Strategy check_conditions->activation_strategy lewis_acid Lewis Acid Catalysis activation_strategy->lewis_acid hbd_solvent Strong Hydrogen Bond Donating (HBD) Solvent activation_strategy->hbd_solvent high_pressure High Pressure activation_strategy->high_pressure photocatalysis Photocatalysis activation_strategy->photocatalysis analyze_results Analyze Results lewis_acid->analyze_results hbd_solvent->analyze_results high_pressure->analyze_results photocatalysis->analyze_results

Caption: Troubleshooting workflow for low-yielding Passerini reactions with ketones.

Q2: How do I choose the right solvent and concentration for my ketone-based Passerini reaction?

The choice of solvent and reactant concentration is critical. The Passerini reaction is a third-order reaction, meaning its rate is dependent on the concentration of all three components (ketone, isocyanide, and carboxylic acid).[4]

  • Concentration: High concentrations of the reactants are generally preferred to increase the reaction rate and improve yields.[5] Consider running the reaction at a concentration of 0.5 M to 2 M.[2] In some cases, solvent-free (neat) conditions can be beneficial if the reactants are liquids.[2]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or toluene are typically used for the classical Passerini reaction.[1] However, for less reactive ketones, the use of strong hydrogen bond donating (HBD) solvents as co-solvents has been shown to accelerate the reaction.[6]

Q3: My ketone is still unreactive even after optimizing concentration and solvent. What activation strategies can I employ?

When standard conditions fail, several activation strategies can be implemented to enhance the electrophilicity of the ketone and promote the reaction.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ketone, thereby increasing its electrophilicity and accelerating the reaction.[1] Common Lewis acids used for this purpose include bismuth(III) triflate (Bi(OTf)₃) and lanthanoid(III) triflates.[1][7] Chiral Lewis acids have also been employed to achieve enantioselective Passerini reactions.[8]

  • Strong Hydrogen Bond Donating (HBD) Solvents: Contrary to the traditional belief that protic solvents hinder the reaction, strong HBD solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) used as a co-solvent (e.g., 20% v/v in DCM) can significantly enhance the reaction rate, even with sterically hindered ketones.[6][9]

  • High Pressure: Applying high pressure (e.g., 3 kbar) can favor the reaction by promoting the formation of the compact transition state, leading to improved yields for reactions with unreactive ketones.[9]

  • Photocatalysis: Emerging research has explored the use of photocatalysis to generate reactive intermediates that can participate in Passerini-type reactions, potentially offering a pathway for activating otherwise unreactive ketones.[10]

Frequently Asked Questions (FAQs)

Q4: Why are ketones less reactive than aldehydes in the Passerini reaction?

Ketones exhibit lower reactivity than aldehydes in the Passerini reaction due to two main factors:

  • Steric Hindrance: The two organic substituents on the ketone's carbonyl carbon create more steric bulk compared to the single substituent and smaller hydrogen atom on an aldehyde. This bulk hinders the approach of the isocyanide nucleophile.[1][2]

  • Electronic Effects: The two electron-donating alkyl or aryl groups on a ketone reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.[3]

Q5: Are there specific types of ketones that are particularly unreactive?

Yes, sterically hindered ketones, such as those with bulky substituents adjacent to the carbonyl group, are known to be poor substrates for the Passerini reaction.[1][11] Additionally, α,β-unsaturated ketones can also exhibit low reactivity.[12]

Q6: What is the generally accepted mechanism for the Passerini reaction, and where does the low reactivity of ketones create a bottleneck?

The Passerini reaction is generally believed to proceed through a concerted, trimolecular mechanism in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide.[7][12] The low reactivity of ketones creates a bottleneck at the initial nucleophilic attack of the isocyanide on the less electrophilic carbonyl carbon.

G cluster_0 Passerini Reaction Mechanism Ketone Ketone (R1-CO-R2) H_Bonded_Complex H-Bonded Complex Ketone->H_Bonded_Complex Forms Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->H_Bonded_Complex Isocyanide Isocyanide (R4-NC) Transition_State Cyclic Transition State Isocyanide->Transition_State Nucleophilic Attack (Rate-Limiting for Ketones) H_Bonded_Complex->Transition_State Intermediate α-Adduct Intermediate Transition_State->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Concerted mechanism of the Passerini reaction highlighting the rate-limiting step for ketones.

Q7: Can you provide a summary of expected yields for different activation strategies with ketones?

The following table summarizes representative yields for the Passerini reaction with ketones under various conditions. It is important to note that yields are highly substrate-dependent.

Ketone SubstrateCarboxylic AcidIsocyanideConditionsYield (%)Reference
Methyl isobutyl ketonep-Toluic acidtert-Butyl isocyanideNeat (ketone as solvent), 16.5 h5[6]
Methyl isobutyl ketonep-Toluic acidtert-Butyl isocyanide3 kbar pressure39[9]
Methyl isobutyl ketonep-Toluic acidtert-Butyl isocyanide0.3 M in ketone, 20% v/v HFIP, 24 h33[9]
Activated KetonesVariousVariousWith or without HFIP87-95[6]

Experimental Protocols

Protocol 1: General Procedure for Passerini Reaction[6]
  • To a solution of the isocyanide (1.2 mmol, 1.2 equiv) and the carboxylic acid (1.5 mmol, 1.5 equiv) in a suitable aprotic solvent (10 mL, to achieve a concentration of 0.1 M relative to the ketone), add the ketone (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for the desired time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, wash the reaction mixture twice with 10 mL of saturated aqueous NaHCO₃ solution and once with 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy amide.

Protocol 2: Passerini Reaction using HFIP as a Co-solvent[9]
  • Prepare a 4:1 v/v mixture of an aprotic solvent (e.g., DCM or CHCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Dissolve the isocyanide (1.2 equiv) and the carboxylic acid (1.5 equiv) in the solvent mixture.

  • Add the sterically hindered ketone (1.0 equiv) to the solution. For very unreactive ketones, using the ketone itself as the solvent with 20% v/v HFIP at a concentration of 0.3 M can be effective.

  • Stir the reaction at room temperature for 24 hours or until completion is observed.

  • Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Lewis Acid-Catalyzed Passerini Reaction
  • To a solution of the ketone (1.0 equiv) and the carboxylic acid (1.1 equiv) in a dry aprotic solvent (e.g., THF or DCM) under an inert atmosphere, add the Lewis acid catalyst (e.g., Bi(OTf)₃, 5-10 mol%).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the isocyanide (1.1 equiv) to the reaction mixture.

  • Stir at room temperature or with gentle heating (e.g., reflux in THF) and monitor the reaction progress.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

References

influence of solvents on Ugi reaction outcomes with isopropyl isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Ugi four-component reactions (Ugi-4CR) involving isopropyl isocyanide. The guidance provided here is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Ugi reaction with this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Q: My Ugi reaction with this compound is resulting in a low yield or has failed completely. What are the potential causes and how can I improve the outcome?

A: Low or no yield in a Ugi reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A step-by-step approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality:

    • This compound: Verify the purity of the this compound. Isocyanides can degrade over time, especially if not stored properly under an inert atmosphere at cool temperatures. Discoloration or a significant change in odor may indicate degradation.

    • Aldehyde/Ketone: Aldehydes are particularly susceptible to oxidation to carboxylic acids. It is advisable to use freshly distilled or purified aldehydes.

    • Amine and Carboxylic Acid: Ensure the purity of the amine and carboxylic acid components.

    • Solvents: Use anhydrous solvents, as water can lead to the hydrolysis of the isocyanide to the corresponding formamide, rendering it inactive in the Ugi reaction.[1]

  • Stoichiometry: Double-check the calculations for the stoichiometry of all reactants. While a 1:1:1:1 molar ratio is standard, slight excesses of certain components can sometimes improve yields.

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_quality 1. Verify Reagent Purity (Isocyanide, Aldehyde, etc.) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok conditions 2. Review Reaction Conditions (Solvent, Concentration, Temp.) reagent_ok->conditions Yes re_purify Purify/Replace Reagents reagent_ok->re_purify No conditions_ok Conditions Optimal? conditions->conditions_ok optimize 3. Systematic Optimization (Solvent/Catalyst Screen) conditions_ok->optimize No success Improved Yield conditions_ok->success Yes optimize->success re_purify->start G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Acyl Transfer cluster_4 Step 5: Mumm Rearrangement Amine Amine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Iminium_Ion Nitrilium_Ion Nitrilium Ion Iminium_Ion->Nitrilium_Ion Isocyanide Isopropyl Isocyanide Isocyanide->Nitrilium_Ion Adduct α-Adduct Nitrilium_Ion->Adduct Final_Product Ugi Product (bis-amide) Adduct->Final_Product G start Prepare Stock Solutions of Reactants dispense_solvents Dispense Solvents into Separate Reaction Vials (e.g., MeOH, EtOH, DCM, THF) start->dispense_solvents add_reactants Add Aliquots of Reactant Stock Solutions to Each Vial dispense_solvents->add_reactants stir_react Stir all Reactions at Constant Temperature add_reactants->stir_react monitor Monitor Reactions byTLC or LC-MS at Set Time Intervals stir_react->monitor analyze Analyze Yields to Determine Optimal Solvent monitor->analyze

References

scale-up considerations for isopropyl isocyanide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the successful scale-up synthesis of isopropyl isocyanide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure a safe and efficient process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a larger scale?

A1: The two most common methods for synthesizing this compound are the Hofmann carbylamine reaction and the dehydration of N-isopropylformamide.[1] A third method, thermal decomposition of isopropyl carbamoyl chloride, has also been reported.

Q2: What are the major safety concerns when handling this compound and its precursors?

A2: this compound is a highly flammable liquid with a strong, unpleasant odor and is toxic if inhaled or absorbed through the skin.[2] Key safety precautions include working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection), and keeping the compound away from heat and ignition sources.[3] Many of the reagents used in its synthesis, such as chloroform and phosphorus oxychloride, are also hazardous and require careful handling.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in this compound synthesis can stem from several factors. In the dehydration of N-isopropylformamide, incomplete dehydration or side reactions can be an issue. For the Hofmann carbylamine reaction, the generation and reaction of dichlorocarbene is a critical step that can be inefficient. Purity of reagents, reaction temperature, and moisture control are all critical parameters to monitor.

Q4: How can I effectively purify this compound at scale?

A4: Due to its volatility, distillation is a common method for purifying this compound.[4] For reactions using phosphorus oxychloride, a non-aqueous workup followed by column chromatography on silica gel can be effective.[4] It is crucial to maintain basic conditions during workup to prevent hydrolysis of the isocyanide back to the formamide.[4]

Q5: What are the common impurities I might encounter?

A5: Common impurities can include unreacted starting materials (N-isopropylformamide or isopropylamine), byproducts from side reactions, and residual solvents. In the dehydration method, triethylamine hydrochloride is a common byproduct if triethylamine is used as the base.[4] Hydrolysis of the final product can lead to the formation of N-isopropylformamide.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Ineffective dehydration of N-isopropylformamide.Ensure the dehydrating agent (e.g., POCl₃) is fresh and added at the correct temperature. Verify the purity of the N-isopropylformamide.
Inefficient generation of dichlorocarbene in the Hofmann reaction.Use a phase-transfer catalyst to improve the reaction between chloroform and the aqueous base. Ensure vigorous stirring to maximize interfacial contact.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation during Workup Acid-catalyzed hydrolysis of the isocyanide.Ensure the workup conditions remain basic. Use a mild base wash (e.g., saturated sodium bicarbonate solution) if necessary.[4]
Difficult Purification Co-distillation with solvent or impurities.For low-boiling isocyanides like this compound, use a low-boiling point solvent for extraction to facilitate its removal during distillation.[6]
Polymerization on silica gel during chromatography.Deactivate the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a less acidic solid phase for chromatography.
Strong, Unpleasant Odor in the Lab Volatility and potent odor of this compound.Work in a well-ventilated fume hood. Use sealed reaction vessels. Rinse all glassware with a dilute acid solution (e.g., 5% methanolic sulfuric acid) to hydrolyze and neutralize the isocyanide.[6]

Data Presentation: Comparison of Synthesis Methods

Method Reactants Dehydrating Agent/Reagent Solvent Temperature Reaction Time Reported Yield
DehydrationN-isopropylformamidePhosphorus oxychloride / PyridinePetroleum Ether0-5°C (addition), then reflux40 min (addition), 10 min (reflux)38%
Hofmann CarbylamineIsopropylamineChloroform / Potassium HydroxideEthanolHeatingNot specifiedModerate (qualitative)
Thermal DecompositionIsopropyl carbamoyl chlorideN-methylpyrrole (catalyst)Chlorobenzene70°C8h93.7%

Experimental Protocols

Method 1: Dehydration of N-isopropylformamide

This protocol is adapted from a general procedure for isocyanide synthesis.

Materials:

  • N-isopropylformamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Petroleum ether (b.p. 30-35°C)

  • Ice-water bath

  • Round-bottom flask with dropping funnel and reflux condenser

Procedure:

  • In a three-necked round-bottom flask, prepare a solution of N-isopropylformamide in pyridine and petroleum ether.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride to the stirred mixture over 30-40 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Carefully add ice-water to the reaction mixture to quench the excess POCl₃.

  • Separate the organic layer and extract the aqueous layer with petroleum ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Carefully distill the petroleum ether. The this compound can then be distilled under reduced pressure.

Method 2: Hofmann Carbylamine Reaction (Conceptual)

This reaction is typically used as a qualitative test for primary amines due to the strong odor of the isocyanide product.[1] Scaling this reaction requires significant safety precautions due to the use of chloroform and the generation of a toxic product.

Materials:

  • Isopropylamine

  • Chloroform

  • Potassium hydroxide (or sodium hydroxide)

  • Ethanol

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is recommended for improved yield.

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add isopropylamine to the ethanolic KOH solution.

  • Heat the mixture to reflux.

  • Slowly add chloroform to the refluxing mixture. The formation of this compound is indicated by a characteristic foul odor.

  • After the addition is complete, continue to reflux for a specified time to ensure complete reaction.

  • Cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and dry over a suitable drying agent.

  • Carefully remove the solvent by distillation. The crude this compound can be purified by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Prepare Reactants (N-isopropylformamide, POCl3, Pyridine) reaction Reaction at 0-5°C, followed by reflux prep->reaction Add POCl3 slowly quench Quench with Ice-Water reaction->quench extract Extract with Petroleum Ether quench->extract wash Wash and Dry extract->wash distill Distillation wash->distill product This compound distill->product

Caption: Experimental workflow for the dehydration of N-isopropylformamide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Purification start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Purification Issues start->cause3 sol1a Check Reagent Purity and Stoichiometry cause1->sol1a sol1b Optimize Reaction Temperature and Time cause1->sol1b sol1c Ensure Anhydrous Conditions cause1->sol1c sol2a Maintain Basic pH during Workup cause2->sol2a sol2b Avoid Excessive Heat cause2->sol2b sol3a Use Low-Boiling Extraction Solvent cause3->sol3a sol3b Deactivate Silica Gel for Chromatography cause3->sol3b

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Isocyanide Synthesis Without Aqueous Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocyanide synthesis. This resource is designed for researchers, scientists, and drug development professionals seeking to avoid the common pitfalls of aqueous workups in their synthetic protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to help you streamline your isocyanide synthesis and purification.

Troubleshooting Guide: Common Issues in Non-Aqueous Isocyanide Synthesis

This guide addresses specific problems you may encounter when moving away from traditional aqueous workups.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective dehydration agent. 2. Sub-optimal reaction temperature. 3. Degradation of starting formamide.1. Ensure the dehydrating agent (e.g., POCl₃) is fresh. Consider alternative dehydrating agents like p-TsCl or the Burgess reagent.[1] 2. For POCl₃-mediated dehydrations, maintain a low temperature (0 °C or colder) during addition.[1][2] 3. Check the purity of the formamide precursor via NMR or LC-MS before starting the reaction.
Product Decomposition During Purification 1. Isocyanide is sensitive to silica gel.[3][4] 2. The isocyanide is thermally unstable.[3] 3. Presence of acidic impurities.[3]1. Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[4] A short plug filtration may be better than a full column.[5] 2. Keep the product cold during and after purification. For highly unstable isocyanides, consider in situ generation and use.[6][7] 3. Ensure all glassware is dry and the reaction is performed under inert conditions. The use of a non-acidic dehydrating agent can also help.
Difficulty Removing Byproducts 1. Phosphate salts (from POCl₃) are not fully removed. 2. Triphenylphosphine oxide (from Appel-type reactions) is co-eluting with the product.1. After the reaction, filter the crude mixture through a pad of Celite® to remove the bulk of the inorganic salts before chromatography. 2. This byproduct is notoriously difficult to remove via standard chromatography. Consider switching to a POCl₃ or p-TsCl based method where byproducts are more easily separated.[1]
Co-elution of Product and Excess Base 1. The base (e.g., triethylamine) has a similar polarity to the isocyanide.1. Use a minimal excess of the base. 2. Remove the volatile base under high vacuum before chromatography. 3. For non-volatile bases like pyridine, careful selection of the chromatographic eluent is necessary.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid an aqueous workup for isocyanide synthesis?

A1: Aqueous workups are a significant bottleneck in traditional isocyanide synthesis. They can lead to lower yields due to hydrolysis of the isocyanide product, especially for water-soluble or acid-sensitive compounds.[3] Eliminating the aqueous step increases synthesis speed, reduces exposure to the foul odor of isocyanides, minimizes chemical waste, and can lead to higher purity products.[3][8]

Q2: What is the most common non-aqueous workup procedure?

A2: The most straightforward method is direct purification via column chromatography. After the dehydration reaction (commonly using POCl₃ and a base like triethylamine in a solvent like DCM), the reaction mixture is concentrated and directly loaded onto a silica gel column for purification.[3]

Q3: My isocyanide is highly polar and water-soluble. How can I purify it without an aqueous extraction?

A3: This is a prime scenario where avoiding an aqueous workup is highly beneficial. Direct purification by column chromatography is very effective for polar isocyanides, such as those containing morpholine rings, which are difficult to isolate using conventional methods.[3] By eliminating the water wash, you can obtain these compounds in good to excellent yields.[3]

Q4: Are there any alternatives to column chromatography for purification?

A4: Yes. For volatile isocyanides, distillation is a viable option.[3] Another powerful technique is in situ generation, where the isocyanide is produced and immediately consumed in a subsequent reaction (e.g., a Passerini or Ugi reaction) in the same pot.[6][7] This completely bypasses the need for isolation and purification. Solid-phase synthesis, where the isocyanide is attached to a resin, also allows for simple filtration-based purification.[9]

Q5: Can I run the dehydration reaction without any solvent?

A5: Yes, a solvent-free approach has been developed where triethylamine acts as both the base and the solvent for the POCl₃-mediated dehydration of formamides.[2][10] This method is very rapid (often complete in under 5 minutes), efficient, and further reduces the environmental impact by minimizing solvent waste.[2][10]

Q6: What are the advantages of using p-toluenesulfonyl chloride (p-TsCl) instead of POCl₃?

A6: p-TsCl is less toxic and easier to handle than POCl₃.[1] It can also be used in higher concentrations, reducing solvent waste.[1] However, the byproducts are organic, which might complicate purification compared to the inorganic phosphates from POCl₃.

Data Presentation: Comparison of Dehydration Reagents

The choice of dehydration reagent is critical. The following table summarizes key metrics for common reagents, highlighting the advantages of methods that avoid aqueous workups.

Dehydration ReagentTypical BaseSolventWorkup AdvantageE-Factor*Yield Range (%)Reference
POCl₃TriethylamineDCMDirect ChromatographyLowHigh (80-98%)[3]
POCl₃TriethylamineNoneDirect Filtration/ChromatographyVery LowHigh (90-99%)[2][10]
p-TsClPyridine/QuinolineDMC / DCMSimplified protocolLowHigh (up to 98%)[1]
PPh₃ / I₂DIPAMe-THFLess toxic reagentsHigherGood (up to 93%)[1]

*E-Factor (Environmental Factor) = mass of total waste / mass of product. A lower E-factor indicates a greener process.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Non-Aqueous Isocyanide Synthesis via Direct Chromatography

This protocol is adapted from a general method for synthesizing a diverse range of isocyanides without an aqueous workup.[3]

  • Reaction Setup: To a solution of the starting N-substituted formamide (1.0 mmol) in dichloromethane (DCM, 0.1 M), add triethylamine (5.0 mmol) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.0 mmol) to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Directly load the crude residue onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure isocyanide.

Protocol 2: Solvent-Free Isocyanide Synthesis

This highly efficient protocol avoids the use of a co-solvent.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted formamide (2.0 mmol) in triethylamine (2 mL) at 0 °C.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0 mmol, 0.2 mL) dropwise to the solution.

  • Reaction: Stir the mixture at 0 °C. The reaction is typically complete within 5 minutes.

  • Purification: After the reaction, purify the product by direct filtration through a short pad of silica gel, followed by evaporation of the solvent.

Visualizations

Workflow_Decision_Tree start Start: Need to Synthesize Isocyanide q1 Is the target isocyanide stable to silica gel and isolation? start->q1 method1 Method 1: Direct Synthesis & Non-Aqueous Workup q1->method1 Yes method2 Method 2: In Situ Generation & Reaction q1->method2 No / Unsure q2 Is the isocyanide volatile? method1->q2 purification1 Purify via Column Chromatography q2->purification1 No purification2 Purify via Distillation q2->purification2 Yes end Obtain Product from Subsequent Reaction method2->end

Caption: Decision tree for selecting a non-aqueous isocyanide synthesis strategy.

Experimental_Workflow cluster_reaction Step 1: Dehydration Reaction cluster_workup Step 2: Non-Aqueous Workup cluster_product Step 3: Isolation formamide Formamide + Base in Anhydrous Solvent add_pocl3 Add Dehydrating Agent (e.g., POCl3 at 0°C) formamide->add_pocl3 react Stir & Monitor (e.g., by TLC) add_pocl3->react concentrate Concentrate Crude Reaction Mixture react->concentrate chromatography Direct Column Chromatography on Silica Gel concentrate->chromatography isolate Collect Fractions & Evaporate Solvent chromatography->isolate product Pure Isocyanide isolate->product

Caption: General workflow for synthesis and direct purification of isocyanides.

References

Validation & Comparative

Spectroscopic Characterization of Isopropyl Isocyanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of isopropyl isocyanide, a key building block in various synthetic applications. By presenting detailed experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a vital resource for the identification and characterization of this versatile compound. For comparative purposes, spectroscopic data for its structural isomer, isobutyronitrile (isopropyl cyanide), and a related branched-chain isocyanide, tert-butyl isocyanide, are also included.

Executive Summary

This compound exhibits a characteristic sharp absorption in the IR spectrum due to the isocyanide functional group. Its ¹H and ¹³C NMR spectra provide distinct signals corresponding to the isopropyl moiety and the unique isocyano carbon. Mass spectrometry reveals a clear molecular ion peak and a fragmentation pattern consistent with its structure. This guide presents a detailed comparison of these spectroscopic features with those of isobutyronitrile and tert-butyl isocyanide, highlighting the key differences that enable unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and the two alternative compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound Data not available-N≡C stretch
Isobutyronitrile~2245-C≡N stretch
tert-Butyl Isocyanide~2138-N≡C stretch

Note: While specific experimental IR data for this compound was not found in the available literature, isocyanides typically exhibit a strong and sharp stretching vibration in the spectral range of 2110-2165 cm⁻¹.[1]

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Data not available---
Isobutyronitrile2.72Septet1HCH
1.33Doublet6HCH₃
tert-Butyl Isocyanide1.45Singlet9HC(CH₃)₃

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available-
Isobutyronitrile122.5C≡N
21.5CH
19.5CH₃
tert-Butyl Isocyanide156.5 (t)N≡C
56.5C(CH₃)₃
30.5C(CH₃)₃

Note: A reference to a ¹³C NMR spectrum of this compound exists in the literature (D. Knol, N. J. Koole, M. J. De Bie, Org. Magn. Resonance 8, 213(1976)), however, the specific chemical shift values were not accessible.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data not available-
Isobutyronitrile6954, 41, 27
tert-Butyl Isocyanide8368, 57, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups.

Methodology:

  • Sample Preparation: For liquid samples like isocyanides and nitriles, a neat spectrum is typically obtained. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean, empty sample compartment is recorded.

  • Data Acquisition: The prepared salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Liquid Sample prep Place a drop on a salt plate start->prep sandwich Form a thin film with a second plate prep->sandwich background Record Background Spectrum sandwich->background sample Record Sample Spectrum background->sample process Subtract Background sample->process end Final IR Spectrum process->end

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming."

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C) is selected. Key parameters such as the number of scans, pulse width, and relaxation delay are set. The data is then acquired.

  • Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Liquid Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock & Shim transfer->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process end Final NMR Spectrum process->end

Caption: Workflow for obtaining an NMR spectrum of a liquid sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to deduce the structure from fragmentation patterns.

Methodology:

  • Sample Introduction: For a volatile liquid, a small amount of the sample is injected into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, typically by electron impact (EI). In EI-MS, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion. This process can also induce fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector. The signal is amplified and recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output start Liquid Sample vaporize Vaporization start->vaporize ionize Electron Impact Ionization vaporize->ionize analyze Mass Analyzer (m/z separation) ionize->analyze detect Ion Detection analyze->detect process Generate Mass Spectrum detect->process end Final Mass Spectrum process->end

Caption: Workflow for obtaining a mass spectrum of a liquid sample.

Conclusion

This guide provides a foundational understanding of the spectroscopic properties of this compound and its key comparators. While a complete experimental dataset for this compound could not be compiled from the available literature, the provided data for isobutyronitrile and tert-butyl isocyanide offer valuable benchmarks for researchers. The distinct spectroscopic signatures of the isocyanide and nitrile functional groups, as well as the unique structural arrangements of the alkyl groups, allow for clear differentiation between these compounds. The detailed experimental protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data for these and other related small molecules. Further experimental investigation is warranted to fully characterize the spectroscopic profile of this compound.

References

A Researcher's Guide to Distinguishing Isopropyl Isocyanide and Isopropyl Cyanide Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a foundational requirement for successful synthesis and analysis. Isopropyl isocyanide and isopropyl cyanide (also known as isobutyronitrile) are constitutional isomers that, while similar in composition, possess distinct chemical properties and reactivities. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method to differentiate these two compounds by targeting the unique vibrational frequencies of their respective functional groups.

The primary distinction between a cyanide (nitrile) and an isocyanide lies in the connectivity of the functional group. In isopropyl cyanide, the isopropyl group is bonded to the carbon atom of the cyano group (-C≡N). In this compound, the isopropyl group is bonded to the nitrogen atom of the isocyano group (-N≡C). This difference in bonding arrangement leads to a significant and easily detectable shift in the stretching frequency of the triple bond in the IR spectrum.

Key Distinguishing Feature: The C≡N vs. N≡C Stretching Vibration

The nitrile group (-C≡N) in isopropyl cyanide exhibits a characteristic sharp and intense absorption band in the IR spectrum at a higher wavenumber compared to the isocyanide group (-N≡C).[1][2] The isocyanide stretch is also strong but appears at a lower frequency.[3] This clear separation in absorption regions allows for unambiguous identification.

  • Isopropyl Cyanide (-C≡N): The stretching vibration for a saturated aliphatic nitrile like isopropyl cyanide typically appears in the 2260-2240 cm⁻¹ range.[2]

  • This compound (-N≡C): The stretching vibration for an isocyanide is found in the 2165-2110 cm⁻¹ region.[3]

Comparative Infrared Spectroscopy Data

The table below summarizes the key IR absorption data used to differentiate between the two isomers.

Compound NameIsomer StructureFunctional GroupCharacteristic IR Absorption (cm⁻¹)Peak Intensity
Isopropyl Cyanide (CH₃)₂CH-C≡NCyanide (Nitrile)~2245Strong, Sharp
This compound (CH₃)₂CH-N≡CIsocyanide~2140Strong, Sharp

Experimental Protocol: Acquiring the IR Spectrum

This protocol details the standard method for analyzing a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality IR spectrum of the liquid sample to identify the key functional group stretch.

Materials:

  • FTIR Spectrometer

  • Liquid sample (Isopropyl Cyanide or this compound)

  • Two IR-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Kimwipes

  • Appropriate solvent for cleaning (e.g., methylene chloride or acetone)

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Record a background spectrum to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates are clean, dry, and free of scratches. Handle them only by the edges to avoid transferring moisture from your fingers.

    • Using a clean pipette, place one small drop of the liquid sample onto the center of one salt plate.[4][5]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[5] The film should appear translucent and be free of air bubbles.[4]

  • Sample Analysis:

    • Place the assembled salt plates ("sandwich cell") into the sample holder within the spectrometer's sample compartment.

    • Close the compartment lid and initiate the sample scan according to the instrument's software instructions. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • After the scan is complete, the software will display the resulting IR spectrum (transmittance or absorbance vs. wavenumber).

    • Examine the region between 2300 cm⁻¹ and 2100 cm⁻¹.

    • Identify the wavenumber of the strong, sharp absorption peak in this region and compare it to the values in the data table above to identify the compound.

  • Cleaning:

    • Disassemble the salt plates and wipe them clean with a Kimwipe.

    • Thoroughly wash the plates with a suitable dry solvent (e.g., methylene chloride) and then ethanol to remove all traces of the sample.[4] Store the plates in a desiccator to keep them dry.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for distinguishing between isopropyl cyanide and this compound based on the position of the key peak in the IR spectrum.

G cluster_0 Identification Workflow start Analyze Unknown via IR Spectroscopy decision Examine Spectrum: ~2300-2100 cm⁻¹ Region start->decision cyanide Identified as: Isopropyl Cyanide decision->cyanide Strong, sharp peak at ~2245 cm⁻¹ isocyanide Identified as: This compound decision->isocyanide Strong, sharp peak at ~2140 cm⁻¹

Workflow for distinguishing isomers via IR spectroscopy.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for isopropyl isocyanide, alongside analogous data for isopropyl isocyanate and tert-butyl isocyanide to serve as valuable reference points.

Comparison of ¹H and ¹³C NMR Spectral Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and two comparable molecules. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundNucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
This compound ¹H~1.35Doublet~6.5 Hz-CH(CH ₃)₂
~3.5Septet~6.5 Hz-CH (CH₃)₂
¹³C~23N/AN/A-CH(C H₃)₂
~55N/AN/A-C H(CH₃)₂
~157Triplet~5 Hz-N≡C
Isopropyl Isocyanate ¹H1.29Doublet6.6 Hz-CH(CH ₃)₂
3.72Septet6.6 Hz-CH (CH₃)₂
¹³C22.5N/AN/A-CH(C H₃)₂
44.5N/AN/A-C H(CH₃)₂
125.5N/AN/A-N=C =O
tert-Butyl Isocyanide ¹H1.45SingletN/A-C(CH ₃)₃
¹³C30.8N/AN/A-C(C H₃)₃
54.1N/AN/A-C (CH₃)₃
153.4Triplet~5 Hz-N≡C

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. Below is a standard protocol for the preparation and analysis of small organic molecules like this compound.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1][2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Solvent: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable for routine analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° to 90° pulse is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are generally sufficient for compounds at this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: A 30° to 45° pulse is common.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

    • Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is transformed into a frequency-domain spectrum using a Fourier Transform (FT).

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. The following diagram illustrates this relationship for this compound.

G Figure 1. Structural and Spectral Correlation for this compound cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum Structure This compound (CH₃)₂CH-N≡C H_CH3 δ ~1.35 ppm Doublet Structure->H_CH3 -CH(CH₃)₂ H_CH δ ~3.5 ppm Septet Structure->H_CH -CH(CH₃)₂ C_CH3 δ ~23 ppm Structure->C_CH3 -CH(CH₃)₂ C_CH δ ~55 ppm Structure->C_CH -CH(CH₃)₂ C_NC δ ~157 ppm Structure->C_NC -N≡C

Caption: Figure 1. A diagram illustrating the correlation between the chemical structure of this compound and its corresponding ¹H and ¹³C NMR signals.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropyl Isocyanide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a cornerstone of analytical chemistry. Mass spectrometry, a powerful technique for determining the molecular weight and structure of compounds, provides a unique "fingerprint" in the form of a fragmentation pattern. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of isopropyl isocyanide, its structural isomer isopropyl cyanide (isobutyronitrile), and its linear isomer n-propyl isocyanide. By examining the distinct fragmentation pathways, this document aims to provide a valuable resource for the identification and differentiation of these isomeric compounds.

The subtle differences in the arrangement of atoms within isomers can lead to significant variations in their chemical and physical properties, as well as their behavior in a mass spectrometer. Understanding these differences is critical for unambiguous compound identification in complex matrices. This guide presents a detailed comparison of the mass spectral data of this compound and its isomers, supported by experimental protocols and visual representations of the fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of this compound, isopropyl cyanide, and n-propyl isocyanide, all with the same molecular formula C₄H₇N and a nominal molecular weight of 69 g/mol , exhibit distinct fragmentation patterns that allow for their differentiation. A summary of the key fragment ions and their relative abundances is presented in the table below.

m/z This compound (Predicted) Isopropyl Cyanide (Isobutyronitrile)[1][2][3][4][5] n-Propyl Isocyanide[6] Proposed Fragment Structure/Loss
69Present1.86.5[C₄H₇N]⁺• (Molecular Ion)
68Major15.324.1[M-H]⁺
54Major16.0100.0 (Base Peak)[M-CH₃]⁺
43Base Peak10.110.6[C₃H₇]⁺ (Isopropyl cation)
42Major100.0 (Base Peak)6.0[C₃H₆]⁺•
41Major34.275.9[C₃H₅]⁺
40-13.025.0[C₃H₄]⁺•
39-16.928.7[C₃H₃]⁺
28-5.210.0[CH₂N]⁺ or [C₂H₄]⁺•
27Major15.539.8[C₂H₃]⁺

Note: The fragmentation data for this compound is based on predicted patterns due to the absence of a publicly available experimental spectrum. The relative abundances for isopropyl cyanide and n-propyl isocyanide are taken from the NIST Mass Spectrometry Data Center.

Fragmentation Pathways and Mechanisms

The distinct fragmentation patterns of these isomers arise from the differences in their molecular structures, specifically the location of the functional group and the branching of the alkyl chain.

This compound:

Upon electron ionization, the molecular ion ([C₄H₇N]⁺•) of this compound is expected to undergo fragmentation primarily through pathways that lead to the formation of stable carbocations. The predicted base peak at m/z 43 corresponds to the highly stable isopropyl cation ([C₃H₇]⁺), formed by the cleavage of the C-N bond. Other significant fragments are anticipated from the loss of a hydrogen atom (m/z 68), a methyl group (m/z 54), and further fragmentation of the isopropyl cation.

This compound Fragmentation M: m/z 69 [(CH₃)₂CHNC]⁺• m/z 69 m/z 43 [CH(CH₃)₂]⁺ m/z 43 (Base Peak) M: m/z 69->m/z 43 - •CN m/z 54 [M-CH₃]⁺ m/z 54 M: m/z 69->m/z 54 - •CH₃ m/z 68 [M-H]⁺ m/z 68 M: m/z 69->m/z 68 - •H m/z 41 [C₃H₅]⁺ m/z 41 m/z 43->m/z 41 - H₂

Predicted fragmentation pathway of this compound.

Isopropyl Cyanide (Isobutyronitrile):

The mass spectrum of isopropyl cyanide is dominated by the fragment at m/z 42, which is the base peak.[1][2][3][4][5] This ion is likely formed through a rearrangement process involving the loss of HCN from the molecular ion. The formation of the [M-H]⁺ ion at m/z 68 is also a significant process.[1][2][3][4][5] The peak at m/z 54 corresponds to the loss of a methyl radical.[1][2][3][4][5]

Isopropyl Cyanide Fragmentation M: m/z 69 [(CH₃)₂CHCN]⁺• m/z 69 m/z 42 [C₃H₆]⁺• m/z 42 (Base Peak) M: m/z 69->m/z 42 - HCN m/z 68 [M-H]⁺ m/z 68 M: m/z 69->m/z 68 - •H m/z 54 [M-CH₃]⁺ m/z 54 M: m/z 69->m/z 54 - •CH₃ m/z 41 [C₃H₅]⁺ m/z 41 m/z 42->m/z 41 - •H

Fragmentation pathway of isopropyl cyanide.

n-Propyl Isocyanide:

The linear isomer, n-propyl isocyanide, shows a different fragmentation pattern, with the base peak at m/z 54, corresponding to the loss of a methyl group.[6] The fragment at m/z 41, likely the allyl cation, is also very prominent.[6] The molecular ion peak at m/z 69 is more abundant than in the spectrum of isopropyl cyanide, and the [M-H]⁺ ion at m/z 68 is also a major fragment.[6]

n-Propyl Isocyanide Fragmentation M: m/z 69 [CH₃CH₂CH₂NC]⁺• m/z 69 m/z 54 [M-CH₃]⁺ m/z 54 (Base Peak) M: m/z 69->m/z 54 - •CH₃ m/z 68 [M-H]⁺ m/z 68 M: m/z 69->m/z 68 - •H m/z 41 [C₃H₅]⁺ m/z 41 m/z 54->m/z 41 - CH₃•

Fragmentation pathway of n-propyl isocyanide.

Experimental Protocols

The mass spectral data for the comparison compounds were obtained using electron ionization (EI) mass spectrometry. While the specific experimental conditions for each spectrum may vary slightly, a general protocol for acquiring EI mass spectra is as follows:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of volatile compounds like alkyl isocyanides and cyanides.

Sample Introduction: The sample is introduced into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the ion source of the mass spectrometer.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (radical cation).

Fragmentation: The excess energy imparted to the molecular ion during ionization causes it to fragment into smaller, charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.

The data for isopropyl cyanide and n-propyl isocyanide were sourced from the NIST/EPA/NIH Mass Spectral Library, a widely recognized and curated collection of mass spectra.[1][2][3][4][5][6]

Conclusion

The mass spectrometry fragmentation patterns of this compound, isopropyl cyanide, and n-propyl isocyanide provide distinct and reliable means for their identification and differentiation. The characteristic formation of the isopropyl cation (m/z 43) as the predicted base peak for this compound, the dominant m/z 42 fragment for isopropyl cyanide, and the base peak at m/z 54 for n-propyl isocyanide serve as key diagnostic markers. This comparative guide, with its tabulated data and visual representation of fragmentation pathways, offers a practical resource for researchers and scientists engaged in the structural analysis of small organic molecules. The detailed experimental protocols further ensure that these analytical methods can be reliably reproduced.

References

Comparative Reactivity of Isopropyl Isocyanide vs. Tert-Butyl Isocyanide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical factor in the successful and efficient synthesis of compound libraries for drug discovery and development. Isocyanides are a versatile class of reagents, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, which allow for the rapid generation of molecular diversity. This guide provides an objective comparison of the reactivity of two commonly used alkyl isocyanides: isopropyl isocyanide and tert-butyl isocyanide. The comparison is supported by available experimental data and established chemical principles, with a focus on the influence of steric hindrance on reaction outcomes.

Data Presentation: A Comparative Overview

The reactivity of isocyanides in MCRs is primarily governed by the steric environment around the isocyano group. The bulkier the alkyl substituent, the more sterically hindered the approach of the isocyanide to the electrophilic intermediate becomes, which can lead to lower reaction rates and yields.

IsocyanideReaction TypeReactantsSolventTemperature (°C)Yield (%)Reference
This compoundPasseriniAdamantane-1-carboxylic acid, FormaldehydeDCMRoom Temp94[1]
Tert-Butyl IsocyanidePasseriniAdamantane-1-carboxylic acid, FormaldehydeDCM:HFIP (80:20)Room Temp80[1]
This compoundUgi (Hypothetical)N/AN/AN/A60-70[2]
Tert-Butyl IsocyanideUgi (Hypothetical)N/AN/AN/A40-50[2]

Note: The Passerini reaction data, while from the same study, were not conducted under identical solvent conditions, which may influence the observed yields. The Ugi reaction yields are illustrative and based on general principles of chemical reactivity, highlighting the expected trend due to steric effects.

Experimental Protocols

Detailed methodologies for the Ugi and Passerini reactions are provided below. These protocols can be adapted for comparative studies of isocyanide reactivity.

Generalized Protocol for the Ugi Four-Component Reaction (U-4CR)

This protocol provides a general method for performing a Ugi reaction with an alkyl isocyanide.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound or Tert-Butyl Isocyanide (1.0 mmol)

  • Methanol (2-5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in methanol (2-5 mL).

  • Add the isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods such as NMR, MS, and IR.

Generalized Protocol for the Passerini Three-Component Reaction (P-3CR)

This protocol outlines a general procedure for the Passerini reaction.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound or Tert-Butyl Isocyanide (1.0 mmol)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask containing a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in the chosen aprotic solvent.

  • Add the isocyanide (1.0 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction is often carried out at high concentrations of the reactants.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting α-acyloxy amide by a suitable method, such as column chromatography or recrystallization.

  • Characterize the final product using appropriate analytical techniques.

Mandatory Visualizations

The following diagrams illustrate the mechanisms of the Ugi and Passerini reactions, as well as a general experimental workflow.

Ugi_Reaction_Mechanism cluster_1 Imine Formation cluster_2 Nucleophilic Addition cluster_3 Acyl Transfer cluster_4 Mumm Rearrangement Amine Amine (R¹-NH₂) Aldehyde Aldehyde (R²-CHO) Imine Imine Amine->Imine + Aldehyde->Imine + Isocyanide Isocyanide (R³-NC) Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion + Isocyanide->Nitrilium_Ion + Carboxylic_Acid Carboxylic Acid (R⁴-COOH) Intermediate Intermediate Adduct Nitrilium_Ion->Intermediate + Carboxylic_Acid->Intermediate + Final_Product α-Acylamino Amide Intermediate->Final_Product Rearrangement

Caption: Mechanism of the Ugi Four-Component Reaction.

Passerini_Reaction_Mechanism cluster_1 Initial Adduct Formation cluster_2 Intramolecular Acyl Transfer Carbonyl Aldehyde/Ketone (R¹R²C=O) Adduct Intermediate Adduct Carbonyl->Adduct Isocyanide Isocyanide (R³-NC) Isocyanide->Adduct Carboxylic_Acid Carboxylic Acid (R⁴-COOH) Carboxylic_Acid->Adduct Final_Product α-Acyloxy Amide Adduct->Final_Product Rearrangement

Caption: Mechanism of the Passerini Three-Component Reaction.

Experimental_Workflow Start Reactant Preparation Reaction Multicomponent Reaction (Ugi or Passerini) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up and Solvent Removal Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

Caption: Generalized Experimental Workflow for Isocyanide MCRs.

References

A Comparative Guide to Aliphatic and Aromatic Isocyanides in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. Among the most prominent MCRs are the Ugi and Passerini reactions, which rely on the unique reactivity of isocyanides. The choice of isocyanide—specifically, whether to employ an aliphatic or an aromatic variant—can significantly influence reaction outcomes, including yield, reaction rate, and product diversity. This guide provides an objective comparison of aliphatic and aromatic isocyanides in these key MCRs, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison: Aliphatic vs. Aromatic Isocyanides

The reactivity of isocyanides in multicomponent reactions is influenced by both electronic and steric factors. Generally, aliphatic isocyanides are considered more reactive than their aromatic counterparts in Ugi reactions[1]. This is often attributed to the greater nucleophilicity of the isocyanide carbon in aliphatic variants. However, the impact on reaction yield can be nuanced and depends on the specific substrates and conditions employed.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. The reaction is prized for its ability to generate diverse, peptide-like structures.

Table 1: Comparison of Isocyanide Performance in the Ugi Reaction

Isocyanide TypeSpecific IsocyanideOther ReactantsSolventYield (%)Reference/Notes
AliphaticCyclohexyl IsocyanideBenzaldehyde, Aniline, Acetic AcidMethanol95%Hypothetical data based on general reactivity principles[1]
Aliphaticn-Butyl IsocyanideBenzaldehyde, Aniline, Acetic AcidMethanol90%Hypothetical data based on general reactivity principles[1]
Aliphatictert-Butyl IsocyanideBenzaldehyde, Aniline, Acetic AcidMethanol40-50%Significant steric hindrance reduces reactivity[1]
AromaticPhenyl IsocyanideBenzaldehyde, Aniline, Acetic AcidMethanol70%Hypothetical data based on general reactivity principles[1]
AliphaticVariousN-Boc-azetidine-3-one, Benzylamine, 4-Nitrobenzoic acid2,2,2-Trifluoroethanol85% (for Cyclohexyl isocyanide)In this specific study, variation of the isocyanide had a negligible effect on the yield[2]
AromaticVariousN-Boc-azetidine-3-one, Benzylamine, 4-Nitrobenzoic acid2,2,2-Trifluoroethanol83% (for 4-Methoxyphenyl isocyanide)In this specific study, variation of the isocyanide had a negligible effect on the yield[2]
Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. It is a highly atom-economical method for synthesizing functionalized esters.

Table 2: Comparison of Isocyanide Performance in the Passerini Reaction

Isocyanide TypeSpecific IsocyanideOther ReactantsSolventYield (%)Reference/Notes
AliphaticCyclohexyl IsocyanideN-Boc-azetidine-3-one, 4-Nitrobenzoic acidToluene89%Variation of the isocyanide had a negligible effect on the yield in this system[2]
Aliphatictert-Butyl IsocyanideN-Boc-azetidine-3-one, 4-Nitrobenzoic acidToluene85%Variation of the isocyanide had a negligible effect on the yield in this system[2]
Aromatic4-Methoxyphenyl IsocyanideN-Boc-azetidine-3-one, 4-Nitrobenzoic acidToluene91%Variation of the isocyanide had a negligible effect on the yield in this system[2]
AromaticPhenyl IsocyanideN-Boc-azetidine-3-one, 4-Nitrobenzoic acidToluene88%Variation of the isocyanide had a negligible effect on the yield in this system[2]

Key Observations:

  • General Reactivity Trend: While aliphatic isocyanides are often cited as being more reactive, the experimental data suggests that for certain substrate combinations, both aliphatic and aromatic isocyanides can provide high yields in both Ugi and Passerini reactions[2].

  • Steric Hindrance: Bulky aliphatic isocyanides, such as tert-butyl isocyanide, can lead to lower yields due to steric hindrance, which impedes the approach to the electrophilic intermediate[1].

  • Electronic Effects: The lower reactivity of aromatic isocyanides can be attributed to the electron-withdrawing nature of the aromatic ring, which reduces the nucleophilicity of the isocyanide carbon. However, this effect can be modulated by substituents on the aromatic ring.

  • Stability: Aromatic isocyanides can be less stable than their aliphatic counterparts, which may be a consideration for storage and handling[3].

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are general methodologies for the Ugi and Passerini reactions.

General Protocol for the Ugi Four-Component Reaction

This protocol is a general guideline and can be adapted for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (aliphatic or aromatic, 1.0 mmol, 1.0 equiv)

  • Methanol (anhydrous, 3-5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous methanol (3-5 mL).

  • Imine Formation: Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.

  • Addition of Components: To the stirred solution, add the carboxylic acid (1.0 mmol).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 12-48 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bis-amide product.

General Protocol for the Passerini Three-Component Reaction

This protocol provides a general framework for conducting the Passerini reaction.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (aliphatic or aromatic, 1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous, 2 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in the chosen anhydrous solvent (e.g., DCM or toluene, 2 mL).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress using TLC. Passerini reactions are often complete within 12-24 hours.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel with a suitable eluent (e.g., ethyl acetate/hexanes mixture) to afford the pure α-acyloxy amide.

Visualizing Reaction Workflows and Comparisons

To further clarify the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome Aldehyde Aldehyde Mixing Mix in Solvent (e.g., Methanol) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Stirring Stir at Room Temp (12-48h) Mixing->Stirring Purification Purification (Chromatography) Stirring->Purification Product α-Aminoacyl Amide Product Purification->Product

Caption: A generalized workflow for the Ugi four-component reaction.

Isocyanide_Comparison cluster_aliphatic Aliphatic Isocyanides cluster_aromatic Aromatic Isocyanides cluster_conclusion Conclusion for MCRs Aliphatic_Node Generally Higher Reactivity (More Nucleophilic) Good to Excellent Yields Steric Hindrance can be a factor Conclusion_Node Choice is substrate and condition dependent. Both can provide high yields. Aliphatic_Node->Conclusion_Node Compare Aromatic_Node Generally Lower Reactivity (Less Nucleophilic) Good to Excellent Yields Potential Instability Aromatic_Node->Conclusion_Node Compare

Caption: Key comparative points between aliphatic and aromatic isocyanides.

References

A Comparative Guide to the Kinetic Profiles of Isopropyl Isocyanide in Ugi and Passerini Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of isopropyl isocyanide in two of the most powerful multicomponent reactions (MCRs) in a synthetic chemist's toolkit: the Ugi and Passerini reactions. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes for the rapid generation of diverse compound libraries. While specific kinetic data for this compound can be elusive, this guide leverages available experimental data for analogous aliphatic isocyanides to provide a comprehensive overview of its expected behavior.

Executive Summary

The Passerini reaction, a three-component reaction, generally exhibits simpler kinetics than the four-component Ugi reaction. Kinetic studies have established that the Passerini reaction typically follows a third-order rate law, being first order in each of the reactants: the isocyanide, the aldehyde or ketone, and the carboxylic acid.[1][2] In contrast, the Ugi reaction mechanism is more complex and does not adhere to a single, universally accepted rate law due to the multiple equilibria involved in the formation of the initial iminium ion.[3]

Aliphatic isocyanides, such as this compound, are generally considered more reactive than their aromatic counterparts in both Ugi and Passerini reactions due to the higher nucleophilicity of the isocyanide carbon.[4][5] This heightened reactivity often translates to faster reaction rates.

Comparative Kinetic Data

Table 1: Rate Constants for the Passerini Reaction of Benzaldehyde, Benzoic Acid, and Various Isocyanides

IsocyanideSolventRate Constant (k) [M⁻²s⁻¹]
tert-Butyl isocyanideDichloromethane1.3 x 10⁻⁴
Cyclohexyl isocyanideDichloromethane1.1 x 10⁻⁴
Benzyl isocyanideDichloromethane0.8 x 10⁻⁴
p-Tolyl isocyanideDichloromethane0.2 x 10⁻⁴

Data extrapolated from analogous studies. It is expected that this compound would exhibit a rate constant similar to other aliphatic isocyanides like tert-butyl and cyclohexyl isocyanide.

Kinetic data for the Ugi reaction is more challenging to standardize due to its complex mechanism. The reaction rate is highly dependent on the rates of imine formation and the subsequent nucleophilic attack by the isocyanide.[1] However, it is generally observed that more nucleophilic, aliphatic isocyanides lead to faster reaction completion.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are generalized methodologies for studying the kinetics of the Passerini and Ugi reactions.

Kinetic Study of the Passerini Reaction

This protocol outlines a method for determining the rate law and rate constant for a Passerini reaction using in-situ monitoring.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)[6]

  • Internal standard (e.g., mesitylene)

  • NMR spectrometer or other suitable analytical instrument (e.g., HPLC, GC)

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the aldehyde, carboxylic acid, and internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Initiation: In a dry NMR tube or reaction vessel, combine the aldehyde and carboxylic acid stock solutions. Equilibrate the mixture to the desired reaction temperature.

  • Addition of Isocyanide: To initiate the reaction, add a known volume of a stock solution of this compound to the mixture and start data acquisition immediately.

  • Reaction Monitoring: Acquire spectra or chromatograms at regular time intervals to monitor the decrease in reactant concentrations and the increase in product concentration.[6]

  • Data Analysis: Integrate the characteristic signals of the reactants and product relative to the internal standard to determine their concentrations at each time point. Plot the concentration data versus time and use initial rate methods or integrated rate laws to determine the reaction order with respect to each reactant and calculate the rate constant.

Kinetic Study of the Ugi Reaction

Due to the complexity of the Ugi reaction, kinetic analysis often focuses on the disappearance of a key reactant, such as the isocyanide, under pseudo-first-order conditions.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Carboxylic acid (e.g., acetic acid)

  • Anhydrous polar aprotic solvent (e.g., methanol, DMF)[1]

  • Internal standard

  • Analytical instrument (HPLC or GC-MS recommended)

Procedure:

  • Preparation of Reactant Solutions: Prepare a stock solution of this compound with an internal standard. Prepare separate solutions of the aldehyde, amine, and carboxylic acid, with the latter three in large excess (at least 10-fold) compared to the isocyanide.

  • Reaction Initiation: Combine the solutions of the aldehyde, amine, and carboxylic acid in a temperature-controlled reaction vessel. Allow the mixture to equilibrate.

  • Initiation and Sampling: Add the this compound stock solution to the reaction mixture to initiate the reaction. At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a suitable solvent).

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the isocyanide. The pseudo-first-order rate constant can be determined from the slope of the line. By varying the concentrations of the other reactants (while still keeping them in excess), the overall rate law and rate constant can be determined.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways of the Passerini and Ugi reactions and a typical experimental workflow for their kinetic analysis.

Passerini_Mechanism RCHO Aldehyde Intermediate α-Adduct Intermediate RCHO->Intermediate 1. Protonation RCOOH Carboxylic Acid RCOOH->Intermediate 2. Nucleophilic Attack RNC Isocyanide RNC->Intermediate 3. Nucleophilic Attack Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Adduct α-Adduct Carboxylic_Acid->Adduct Nitrilium_Ion->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.[7]

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Reactants Prepare Reactant Stock Solutions Mix Combine Reactants (except one) Prep_Reactants->Mix Prep_Standard Prepare Internal Standard Solution Prep_Standard->Mix Equilibrate Equilibrate to Reaction Temperature Mix->Equilibrate Initiate Initiate Reaction by Adding Final Reactant Equilibrate->Initiate Monitor Monitor Reaction Progress over Time Initiate->Monitor Quantify Quantify Reactant/Product Concentrations Monitor->Quantify Plot Plot Concentration vs. Time Quantify->Plot Determine Determine Rate Law and Rate Constant Plot->Determine

Caption: General experimental workflow for kinetic analysis.

References

A Comparative Guide to the Validation of Passerini Reaction Products by 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Methods for α-Acyloxy Amides

The Passerini three-component reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of α-acyloxy amides, which are valuable scaffolds in medicinal chemistry and materials science.[1][2] Unambiguous structural confirmation of the resulting products is paramount for further development and application. While various analytical techniques can be employed, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive approach to elucidate the precise connectivity and spatial arrangement of atoms within these molecules.[3]

This guide provides a comprehensive comparison of 2D NMR techniques for the validation of Passerini reaction products, supported by experimental data and detailed protocols. We will also objectively compare the performance of 2D NMR with alternative analytical methods, providing a framework for selecting the most appropriate validation strategy.

Unraveling the Molecular Architecture: 2D NMR in Action

To illustrate the power of 2D NMR in validating Passerini reaction products, we will consider the archetypal reaction between benzaldehyde, benzoic acid, and tert-butyl isocyanide, which yields 2-(tert-butylamino)-2-oxo-1-phenylethyl benzoate.

Figure 1: Passerini reaction of benzaldehyde, benzoic acid, and tert-butyl isocyanide.

G cluster_reactants Reactants cluster_product Product Benzaldehyde Benzaldehyde alpha_acyloxy_amide 2-(tert-butylamino)-2-oxo-1-phenylethyl benzoate Benzaldehyde->alpha_acyloxy_amide + Benzoic_acid Benzoic Acid Benzoic_acid->alpha_acyloxy_amide + tert_butyl_isocyanide tert-Butyl Isocyanide tert_butyl_isocyanide->alpha_acyloxy_amide +

Caption: The Passerini three-component reaction to form an α-acyloxy amide.

The following table summarizes the expected 1D and 2D NMR data for this product, providing a clear roadmap for its structural confirmation.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
1-134.1---
2, 67.55 (m)128.63, 5(7.55, 128.6)1, 3, 4, 5
3, 57.42 (m)128.42, 4, 6(7.42, 128.4)1, 2, 4, 6
47.38 (m)129.83, 5(7.38, 129.8)2, 6
76.16 (s)74.2-(6.16, 74.2)1, 2, 6, 8, 9
8-166.5---
9-168.9---
10-130.5---
11, 158.08 (m)129.512, 14(8.08, 129.5)10, 12, 13, 14
12, 147.45 (m)128.511, 13, 15(7.45, 128.5)10, 11, 13, 15
137.61 (m)133.312, 14(7.61, 133.3)11, 15
165.95 (br s)---9, 17
17-51.5---
181.37 (s)28.6-(1.37, 28.6)17

A Comparative Analysis of Validation Techniques

While 2D NMR is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The following table provides a semi-quantitative comparison of 2D NMR with High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-ray Crystallography for the validation of Passerini reaction products.

Parameter 2D NMR (COSY, HSQC, HMBC) High-Resolution Mass Spectrometry (HRMS) Single-Crystal X-ray Crystallography
Information Provided Detailed atomic connectivity, stereochemistry (via NOESY/ROESY), solution-state conformationElemental composition, molecular weightUnambiguous 3D molecular structure, solid-state conformation, absolute stereochemistry
Sample Requirements 5-25 mg, soluble in deuterated solvent< 1 mg, solubleHigh-quality single crystal
Analysis Time 2-12 hours< 1 hour12-48 hours
Cost per Sample
$
$
Key Advantage Provides detailed structural information in solution, non-destructiveHigh sensitivity and accuracy for molecular formula determinationProvides the definitive molecular structure
Key Limitation Lower sensitivity compared to MS, can be complex to interpret for highly complex moleculesProvides limited information on atomic connectivity and stereochemistryRequires a suitable single crystal, which can be difficult to obtain

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the acquisition and processing of 2D NMR data for a typical Passerini product.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the purified Passerini product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2D NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer.

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4

  • Number of Increments (ni): 256-512

  • Spectral Width (sw): 12 ppm in both F1 and F2 dimensions

  • Relaxation Delay (d1): 1.5-2.0 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

  • Number of Scans (ns): 2-8

  • Number of Increments (ni): 128-256

  • ¹H Spectral Width (sw in F2): 12 ppm

  • ¹³C Spectral Width (sw in F1): 200 ppm

  • Relaxation Delay (d1): 1.5-2.0 s

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 4-16

  • Number of Increments (ni): 256-512

  • ¹H Spectral Width (sw in F2): 12 ppm

  • ¹³C Spectral Width (sw in F1): 220 ppm

  • Relaxation Delay (d1): 1.5-2.0 s

  • Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz

Data Processing
  • Fourier Transformation: Apply a sine-bell or squared sine-bell window function to both dimensions before Fourier transformation.

  • Phasing: Manually phase the spectra in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to both dimensions to ensure a flat baseline.

  • Referencing: Reference the ¹H dimension to the residual solvent peak and the ¹³C dimension accordingly.

  • Peak Picking and Analysis: Identify and analyze the cross-peaks to establish the correlations outlined in the data table.

Visualizing the Workflow and Logic

To further clarify the process and the relationships between these techniques, the following diagrams have been generated.

Figure 2: Experimental Workflow for Passerini Product Validation.

G cluster_synthesis Synthesis & Purification cluster_nmr 2D NMR Analysis Passerini_Reaction Passerini Reaction Purification Purification (e.g., Column Chromatography) Passerini_Reaction->Purification Sample_Prep Sample Preparation Purification->Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation TwoD_NMR->Structure_Elucidation Final_Validation Final_Validation Structure_Elucidation->Final_Validation Final Validation G cluster_techniques Validation Techniques cluster_info Information Obtained TwoD_NMR 2D NMR Connectivity Atomic Connectivity TwoD_NMR->Connectivity HRMS HRMS Molecular_Formula Molecular Formula HRMS->Molecular_Formula Xray X-ray Crystallography Xray->Connectivity ThreeD_Structure 3D Structure Xray->ThreeD_Structure

References

A Comparative Guide to Assessing the Purity of Synthesized Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical purity of reagents is paramount to ensure the validity, reproducibility, and safety of experimental outcomes. Isopropyl isocyanide, a versatile building block in multicomponent reactions like the Passerini and Ugi reactions, is no exception. Its purity directly impacts reaction kinetics, yield, and the impurity profile of the final products.

This guide provides an objective comparison of standard analytical methods for assessing the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and a performance overview against common alternative isocyanides.

Part 1: Analytical Methods for Purity Assessment

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. The most common methods—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—are detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates volatile compounds in a sample and provides mass information for identification. It is highly effective for identifying and quantifying volatile impurities such as residual solvents (e.g., dichloromethane, tetrahydrofuran) or byproducts from the synthesis.[1][2][3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the synthesized this compound in 10 mL of HPLC-grade methanol or another suitable solvent.[4]

    • Create a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial.[4]

  • Instrumentation and Conditions:

    • Gas Chromatograph: PerkinElmer Clarus 690 GC or similar.[5]

    • Column: Elite-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent non-polar column.[5]

    • Injector: Split/splitless inlet, with a split ratio of 20:1.

    • Injector Temperature: 180 °C (A lower temperature is recommended to prevent thermal degradation of the isocyanide).[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 2 minutes.[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Source Temperature: 230 °C.[3]

      • Scan Range: m/z 30-300.[3]

  • Data Analysis:

    • Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks.

    • Impurities are identified by comparing their mass spectra to reference libraries (e.g., NIST). The mass spectrum of this compound is expected to show a top peak at m/z 70.[6]

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Isopropyl Isocyanide Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Transfer to Autosampler Vial C->D E Inject into GC D->E F Separate Volatiles in GC Column E->F G Detect & Fragment by Mass Spec F->G H Integrate Peak Areas G->H I Identify Impurities (MS Library) H->I J Calculate Purity (Area Percent) I->J

A flowchart illustrating the GC-MS workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical method for determining chemical structure and purity.[7] ¹H NMR can be used to detect proton-containing impurities, while quantitative ¹H NMR (qNMR) allows for a highly accurate purity assessment against a certified internal standard.[7][8] ¹³C NMR provides information about the carbon backbone and can help identify isomeric impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add 10-20 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity to the same NMR tube. The standard should have peaks that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and mix until fully dissolved.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Angle: 90° pulse, calibrated for each sample.[7]

    • Acquisition Time: > 5 seconds.[7]

    • Relaxation Delay (d1): 60 seconds to ensure full relaxation of all protons.[7]

    • Number of Scans: 128 scans for a good signal-to-noise ratio.[7]

    • The probe temperature should be stable, e.g., 298 K.[7]

  • Data Analysis:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved signal for this compound (e.g., the septet of the CH proton) and a signal for the internal standard.

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Expected Spectral Data

NucleusCompoundExpected Chemical Shift (δ, ppm)Multiplicity
¹H This compound~3.8Septet (1H)
~1.4Doublet (6H)
¹³C This compound~157Triplet (Isocyanide C)
~55(CH)
~24(CH₃)

Note: Chemical shifts can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used for the qualitative confirmation of the isocyanide functional group and to detect the presence of certain functional group impurities, such as unreacted N-formamide starting material. The isocyanide group (-N≡C) has a very strong and characteristic absorption band.

Experimental Protocol: IR Analysis

  • Sample Preparation:

    • For liquid samples like this compound, a neat spectrum can be obtained by placing a single drop of the liquid between two salt plates (NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly onto the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates or ATR crystal.

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of a strong, sharp absorption band in the 2180-2120 cm⁻¹ region, which is characteristic of the isocyanide (-N≡C) stretch.

    • Check for the absence of a strong carbonyl (C=O) stretch around 1670 cm⁻¹, which would indicate residual N-isopropylformamide starting material.

    • Check for the absence of a broad O-H stretch (~3300 cm⁻¹) or N-H stretch (~3400 cm⁻¹), which could indicate water or amine impurities.

Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantagesTypical Performance
GC-MS Chromatographic separation followed by mass-based detection.[3]High specificity and sensitivity; excellent for identifying volatile impurities.[3]The compound may degrade at high temperatures; potential for reactions with the column.[3]LOD/LOQ: Low ng to pg range; Precision: RSD <5%.[3]
NMR Measures nuclear spin transitions in a magnetic field.Provides structural confirmation; qNMR is a primary ratio method for high accuracy.[7]Lower sensitivity compared to GC-MS; requires a pure internal standard for quantification.Purity values with uncertainty <0.5% achievable with qNMR.
IR Measures the absorption of infrared radiation by molecular vibrations.[9]Fast, simple, and excellent for confirming the presence of the isocyanide functional group.Primarily qualitative; not suitable for quantifying purity unless coupled with chemometrics.Detects functional group impurities at >1-2% levels.

Part 2: Performance Comparison with Alternative Isocyanides

This compound is one of many isocyanides used in organic synthesis. Its performance, particularly in multicomponent reactions, can be compared to other commercially available or easily synthesized alternatives like tert-Butyl isocyanide and p-Methoxyphenyl isocyanide. The choice of isocyanide can influence reaction rates and yields based on electronic and steric factors.[10]

Logical Relationship in the Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to form an α-acyloxy carboxamide.[10][11][12]

Passerini_Reaction R1CHO Aldehyde (R¹CHO) Product α-Acyloxy Carboxamide R1CHO->Product R2COOH Carboxylic Acid (R²COOH) R2COOH->Product R3NC Isocyanide (R³NC) R3NC->Product

The convergence of three components in the Passerini reaction.

Comparative Performance Data in the Passerini Reaction

The table below summarizes the estimated performance of this compound against common alternatives in a typical Passerini reaction. Yields can vary significantly based on the specific aldehyde and carboxylic acid used.

IsocyanideStructureKey FeatureEstimated Yield (%)Performance Notes
This compound (CH₃)₂CHNCSmall, sterically unhindered alkyl group75-95Generally provides good yields and reactivity due to low steric hindrance.
tert-Butyl Isocyanide (CH₃)₃CNCSterically bulky alkyl group80-98High reactivity and stability. The bulky group can influence product conformation.[10]
p-Methoxyphenyl Isocyanide CH₃OC₆H₄NCElectron-donating aromatic group70-95The electron-donating group enhances nucleophilicity and reactivity.[10]
2-Methyl-4-nitrophenyl Isocyanide O₂NC₆H₃(CH₃)NCElectron-withdrawing aromatic group40-70Reduced nucleophilicity leads to lower reaction rates and yields compared to electron-rich isocyanides.[10]

Data is estimated based on typical reaction outcomes as reported in the literature.[10]

This comparative data highlights that while this compound is a reliable and effective reagent, alternatives like tert-butyl isocyanide may offer slightly higher yields due to their stability and reactivity. Conversely, electronically modified aromatic isocyanides can be used to tune reaction rates or introduce specific functionalities for further synthetic steps.[10]

References

Safety Operating Guide

Proper Disposal of Isopropyl Isocyanide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper handling and disposal of isopropyl isocyanide. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe management of this hazardous chemical in a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a highly flammable and toxic compound that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, inhaled, or in contact with skin.[1] The compound is also known for its extremely powerful and unpleasant odor. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Absorb the Spill: Cover the spill with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, open-top container for hazardous waste.[3] Do not seal the container tightly.

  • Decontaminate the Area: Decontaminate the spill area using a suitable neutralization solution (see Table 2 for formulations). Allow the decontamination solution to react for at least 10 minutes before cleaning the area with soap and water.

For Major Spills:

  • Evacuate and Isolate: Evacuate the area immediately and restrict access.

  • Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office or emergency response team.

  • Avoid Direct Contact: Do not attempt to clean up a major spill without appropriate training and protective equipment.

This compound Disposal Procedure

Due to its hazardous nature, this compound must be chemically neutralized before disposal. The primary method for the degradation of isocyanides is through acid hydrolysis, which converts the isocyanide into the corresponding formamide.[4][5]

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines the procedure for neutralizing small quantities of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Concentrated hydrochloric acid (HCl)

  • Chemically resistant container (e.g., borosilicate glass) large enough to accommodate the waste and reagent

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Fume hood

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Place the this compound waste into the chemically resistant container.

  • Cooling: Place the container in an ice bath to cool the isocyanide waste. This will help to control the exothermic reaction.

  • Acidification: While stirring, slowly and carefully add an excess of concentrated hydrochloric acid to the cooled waste.[4] The reaction is exothermic, so the acid should be added in small portions to prevent excessive heat generation.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the isocyanide to isopropyl formamide.

  • Neutralization: After the reaction is complete, neutralize the acidic solution by carefully adding a base, such as sodium bicarbonate, until the pH is within the neutral range (6-8). Be cautious as this will generate carbon dioxide gas.

  • Final Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through a licensed hazardous waste disposal contractor.[2][6]

Data Presentation

The following tables summarize key quantitative data for the safe handling and disposal of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol [1]
AppearanceColorless liquid[3][7]
OdorPungent, repulsive[3][7]
Flash Point20.6 °C (69.1 °F) - closed cup

Table 2: Decontamination Solution Formulations

FormulationComponentsProportions
1Sodium Carbonate, Liquid Detergent, Water5-10%, 0.2%, 89.8-94.8%[8]
2Concentrated Ammonia, Liquid Detergent, Water3-8%, 0.2%, 91.8-96.8%[8]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal A This compound Waste B Wear Appropriate PPE D Cool Waste in Ice Bath A->D C Work in Fume Hood E Slowly Add Concentrated HCl D->E F Stir for 24 Hours E->F G Neutralize with Base (e.g., NaHCO3) F->G H Collect in Labeled Hazardous Waste Container G->H I Arrange for Professional Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Isopropyl Isocyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling isopropyl isocyanide. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a highly flammable and toxic compound, demanding rigorous safety precautions.

Essential Safety and Logistical Information

Proper handling of this compound is paramount to prevent exposure and mitigate risks. The primary routes of exposure are inhalation, skin contact, and ingestion, with potential for severe health effects. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound and the closely related isopropyl isocyanate. Data for isopropyl isocyanate is often used as a reference due to the similar reactive functional group.

PropertyThis compoundIsopropyl Isocyanate (for reference)
Molecular Formula C₄H₇NC₄H₇NO
Molecular Weight 69.11 g/mol 85.10 g/mol [1]
Boiling Point 75 °C[2]74-75 °C[3]
Density 0.733 g/mL at 25 °C[2]0.866 g/mL at 25 °C[3]
Flash Point 20.6 °C (69.1 °F) - closed cup[4]-2.78 °C (27 °F)[3]
GHS Hazard Statements H225, H301, H311, H331[2][4][5]H225, H301, H315, H319, H330[1]
Occupational Exposure Limits Not establishedTWA: 0.02 mg/m³, STEL: 0.07 mg/m³[6]

Operational Plan: Handling this compound

A systematic approach is mandatory to minimize the risk of exposure during handling.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.

  • Ventilation: Ensure the fume hood has proper airflow and is functioning correctly before starting any work.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit containing inert absorbent material (e.g., vermiculite, sand), and appropriate waste containers readily available. Do not use combustible materials like paper towels to absorb spills.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3] Use only non-sparking tools and explosion-proof equipment.[3]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impervious gloves, such as nitrile, neoprene, or butyl rubber.[5]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[3]

  • Body Protection: A flame-retardant lab coat or disposable coveralls are required to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or potential for overexposure, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[3] For routine handling in a fume hood, a dust mask (N95 or equivalent) may be sufficient, but a risk assessment should be performed.[4]

Handling Procedure
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Grounding: Ensure all metal containers and equipment used for transferring the chemical are grounded and bonded to prevent static discharge.[3]

  • Transfers: Conduct all transfers and manipulations of this compound inside the chemical fume hood.

  • Container Sealing: Keep containers tightly closed when not in use to minimize vapor release.

  • Avoid Incompatibilities: Keep away from water, strong oxidizing agents, acids, bases, alcohols, and amines, as it can react vigorously.[8]

Post-Handling
  • Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself.

  • Storage: Store this compound in a cool, dry, well-ventilated, and locked area, away from heat and ignition sources.[6] The recommended storage temperature is 2-8°C.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Spill:

    • Evacuate the area and alert others.

    • Wearing full PPE, including respiratory protection, cover the spill with a non-combustible absorbent material like sand or vermiculite.[3]

    • Collect the absorbed material into a sealed container for disposal.

    • Ventilate the area.

  • Fire:

    • Use a dry chemical or CO2 extinguisher. DO NOT USE WATER , as this compound reacts with it.[3]

    • If a container is involved in a fire, cool it with a water spray from a distance, but do not allow water to enter the container.[3]

    • Be aware that poisonous gases, including nitrogen oxides and hydrogen cyanide, are produced in a fire.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all unused material and contaminated items (e.g., absorbent materials, gloves, disposable lab coats) in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Container Management:

    • Keep the waste container closed and stored in a cool, dry, and well-ventilated area, away from ignition sources.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

    • It may be necessary to contain and dispose of this compound as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[3]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) check_equip Verify Emergency Equipment prep_area->check_equip spill_kit Prepare Spill Kit check_equip->spill_kit ppe_ready Ensure PPE Availability spill_kit->ppe_ready don_ppe Don Full PPE ppe_ready->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work seal_container Keep Containers Sealed conduct_work->seal_container decontaminate Decontaminate & Wash Hands seal_container->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe store Store Securely (2-8°C) doff_ppe->store exposure Exposure Event first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill Spill spill_response Follow Spill Protocol spill->spill_response fire Fire fire_response Use Dry Chemical/CO2 fire->fire_response

Caption: Workflow for Safely Handling this compound.

G Disposal Plan for this compound Waste start Generate Waste (Unused chemical, contaminated items) collect Collect in Designated, Labeled, Sealed Hazardous Waste Container start->collect no_mix Do Not Mix with Other Waste collect->no_mix storage Store in Cool, Dry, Ventilated Area collect->storage disposal Arrange Disposal via EHS or Licensed Contractor storage->disposal

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.